1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLDXIDGFZMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456576 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30314-42-2 | |
| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one chemical properties
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Introduction
This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aromatic ketone of significant interest in synthetic organic chemistry. Its structure, featuring a para-substituted chlorophenyl ring attached to a sterically hindered pivaloyl group, imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules, including potential agrochemicals and pharmaceuticals. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, primary synthetic routes, and characteristic reactivity, offering a technical resource for researchers in drug development and chemical synthesis.
Molecular Identity and Physicochemical Properties
Nomenclature and Structure
The unambiguous identification of a chemical compound is foundational to scientific research. This compound is identified by several key descriptors.
-
IUPAC Name: this compound
-
Common Synonyms: 4'-Chloro-2,2-dimethylpropiophenone[1]
-
CAS Number: 30314-42-2[1]
-
Molecular Formula: C₁₁H₁₃ClO[1]
-
Molecular Weight: 196.67 g/mol [1]
The molecule's architecture consists of a central carbonyl group linking a 4-chlorophenyl ring to a tert-butyl moiety. This steric hindrance from the tert-butyl group is a defining feature, influencing the ketone's reactivity.
Figure 1: Molecular structure of this compound.
Tabulated Physicochemical Data
A summary of key computed and experimental properties is essential for predicting the compound's behavior in various systems.
| Property | Value | Source |
| Molecular Weight | 196.67 g/mol | [1] |
| Molecular Formula | C₁₁H₁₃ClO | [1] |
| CAS Number | 30314-42-2 | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 3.5688 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly characteristic. It should feature a prominent singlet around 1.3 ppm , integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl moiety. The aromatic region should display a pair of doublets between 7.4 and 7.9 ppm , characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carbonyl group will be deshielded and appear further downfield.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon around 200-205 ppm . Other key signals include those for the quaternary carbon of the tert-butyl group (~45 ppm), the tert-butyl methyl carbons (~28 ppm), and four distinct signals in the aromatic region (typically 128-140 ppm).
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1680-1695 cm⁻¹ . The position is indicative of an aryl ketone. Additional bands will be present for C-H stretching of the alkyl and aromatic groups (~2900-3100 cm⁻¹) and C=C stretching of the aromatic ring (~1600 cm⁻¹).
-
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 196. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺) would be expected at m/z 198. A major fragmentation pathway would be the alpha-cleavage to lose the tert-butyl group, resulting in a prominent peak at m/z 139 (chlorobenzoyl cation).
Synthesis and Reactivity
Primary Synthetic Route: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride). This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃).
The mechanism involves the formation of a highly electrophilic pivaloyl cation intermediate from the reaction of pivaloyl chloride with AlCl₃. This cation then attacks the electron-rich chlorobenzene ring. The chloro group is an ortho-, para-directing deactivator; however, due to the significant steric bulk of the pivaloyl cation, substitution occurs almost exclusively at the less hindered para position, leading to high regioselectivity for the desired product.
Figure 2: Workflow for the synthesis via Friedel-Crafts acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise over 1 hour, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its ketone functional group. The adjacent bulky tert-butyl group sterically hinders the carbonyl carbon, which can slow the rate of nucleophilic attack compared to less hindered ketones.
-
Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent will efficiently perform this transformation.[2] For stereoselective synthesis of a single enantiomer of the alcohol, asymmetric reduction methods using chiral catalysts (e.g., CBS reduction or asymmetric transfer hydrogenation) are required.[2]
-
Nucleophilic Addition: It can undergo nucleophilic addition with organometallic reagents such as Grignard or organolithium reagents. For example, reaction with methylmagnesium bromide would yield the tertiary alcohol 1-(4-chlorophenyl)-2,2,3-trimethylbutan-2-ol after an aqueous workup. The steric hindrance may necessitate more forcing conditions compared to unhindered ketones.
-
Enolate Formation: Although sterically hindered, it is possible to form an enolate under strong, non-nucleophilic basic conditions (e.g., Lithium diisopropylamide, LDA). However, because there are no α-protons on the pivaloyl side, enolization can only occur towards the aromatic ring, which is energetically unfavorable and generally does not happen. This lack of α-hydrogens prevents common ketone reactions like aldol condensations and halogenation at the alpha-position.
Figure 3: Key reactivity pathways of the ketone functional group.
Applications in Synthesis
This compound serves primarily as a building block or intermediate in multi-step organic syntheses. While direct applications are not widely documented, its structural motifs are found in biologically active compounds. For instance, related structures are key intermediates in the production of fungicides like cyproconazole and tebuconazole.[3][4] The combination of the chlorophenyl group and a sterically defined ketone makes it a suitable precursor for synthesizing chiral alcohols and other complex targets where precise control of molecular architecture is required.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. Based on data for structurally similar compounds and general ketone hazards, the following precautions are advised:
-
Hazards: May cause skin, eye, and respiratory irritation.[5] Handle in a well-ventilated area or chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Disclaimer: This information is for guidance and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the specific SDS for the material before use.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 4. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS: 30314-42-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone with significant applications as a synthetic intermediate. The document elucidates the compound's core physicochemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on the mechanistic underpinnings of its primary synthetic route, the Friedel-Crafts acylation, providing causality behind experimental choices. Furthermore, this guide explores the compound's reactivity, potential applications in medicinal chemistry and materials science, and essential safety protocols. All technical data and protocols are supported by citations to authoritative sources to ensure scientific integrity and empower researchers in their laboratory applications.
Introduction: Structural Significance and Applications
This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, is an aryl ketone characterized by a chlorophenyl group bonded to a pivaloyl moiety.[1] The presence of the tert-butyl group introduces significant steric hindrance around the carbonyl, influencing its reactivity and physicochemical properties. The chlorine atom at the para position of the phenyl ring acts as an electron-withdrawing group through induction and a weak deactivator, yet it directs incoming electrophiles to the ortho and para positions.
While not an active pharmaceutical ingredient itself, this compound serves as a crucial building block in the synthesis of more complex molecules. Its structural motifs are found in compounds investigated for a range of biological activities. For instance, related chlorophenyl ketone structures are explored as intermediates for potential neuroactive and antimicrobial agents.[2] Furthermore, its derivatives are integral in the development of agrochemicals, such as fungicides, and have been mentioned in the synthesis of cannabinoid-1 receptor inverse agonists for potential therapeutic applications.[3][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a compound is fundamental for its synthesis, purification, and characterization.
Physical Properties
The key physicochemical data for this compound are summarized below. These properties are critical for predicting its behavior in various solvents and reaction conditions.
| Property | Value | Source |
| CAS Number | 30314-42-2 | [ChemScene][1] |
| Molecular Formula | C₁₁H₁₃ClO | [ChemScene][1] |
| Molecular Weight | 196.67 g/mol | [ChemScene][1] |
| Appearance | White to off-white solid | [Sigma-Aldrich] |
| LogP | 3.5688 | [ChemScene][1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [ChemScene][1] |
| Rotatable Bonds | 1 | [ChemScene][1] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming its identity and purity.
The IR spectrum of an aryl ketone is dominated by the strong absorption of the carbonyl (C=O) group. For this compound, the key absorptions are:
-
C=O Stretch: A strong, sharp peak is expected around 1690-1685 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[5]
-
C-H Stretch (Aliphatic): Absorptions in the 2950-2850 cm⁻¹ region correspond to the C-H bonds of the tert-butyl group.
-
C-Cl Stretch: A peak in the 1100-1000 cm⁻¹ region is characteristic of the C-Cl bond.
-
Aromatic C=C Stretch: Medium to weak absorptions appear in the 1600-1450 cm⁻¹ range.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons: The protons on the chlorophenyl ring will appear as two doublets in the downfield region (typically δ 7.4-7.8 ppm). The para-substitution pattern leads to an AA'BB' splitting system.
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet further upfield (typically δ 1.3-1.4 ppm), as there are no adjacent protons to cause splitting.[6]
-
-
¹³C NMR:
-
Carbonyl Carbon: The ketone carbonyl carbon is highly deshielded and will appear as a distinct peak in the δ 190-200 ppm region.[5][7]
-
Aromatic Carbons: Four signals are expected for the aromatic carbons, including the carbon bearing the chlorine atom (ipso-carbon) and the carbon attached to the carbonyl group.
-
tert-Butyl Carbons: Two signals will be present for the tert-butyl group: a quaternary carbon and a methyl carbon signal.
-
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z 196. An isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak will be observed due to the presence of the ³⁷Cl isotope.
-
Key Fragmentations: A characteristic fragmentation is the alpha-cleavage, leading to the loss of the tert-butyl radical (•C(CH₃)₃) to form a stable acylium ion [4-ClC₆H₄CO]⁺ at m/z 139. A further fragmentation could involve the loss of CO to give the 4-chlorophenyl cation at m/z 111.
Synthesis and Mechanism: The Friedel-Crafts Acylation
The most direct and common method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride.[8] This reaction is a cornerstone of electrophilic aromatic substitution.[9][10]
Reaction Rationale and Causality
The choice of Friedel-Crafts acylation is logical due to the commercial availability of the starting materials: chlorobenzene and pivaloyl chloride. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to catalyze the reaction.[11] The Lewis acid activates the pivaloyl chloride, generating a highly electrophilic acylium ion.[9][10]
Chlorobenzene is used as the aromatic substrate. Although the chlorine atom is deactivating, it is an ortho, para-director. The bulky tert-butyl group of the incoming electrophile sterically hinders attack at the ortho position, making the para product the major isomer formed.[8] The deactivation of the product ketone prevents further acylation reactions, leading to a monoacylated product.[12]
Detailed Experimental Protocol
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chlorobenzene
-
Pivaloyl Chloride
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaCl₂) is assembled. The system is kept under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous dichloromethane (DCM) is added to the flask, followed by the slow, portion-wise addition of anhydrous aluminum chloride (AlCl₃) while stirring. The suspension is cooled to 0 °C in an ice bath.
-
Reactant Addition: A solution of pivaloyl chloride and chlorobenzene in anhydrous DCM is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 30-60 minutes. The temperature should be maintained at 0-5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is carefully and slowly poured onto a stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.
-
Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure this compound.
Mechanistic Diagram
The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation.
Caption: Mechanism of Friedel-Crafts Acylation.
Chemical Reactivity and Potential Transformations
The primary sites of reactivity in this compound are the carbonyl group and the aromatic ring.
Carbonyl Group Reactions
-
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction of the carbonyl to a methylene group (CH₂) to form 1-chloro-4-neopentylbenzene can be achieved via Wolff-Kishner or Clemmensen reduction.[12]
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Aromatic Ring Reactions
Further electrophilic aromatic substitution on the chlorophenyl ring is generally difficult due to the deactivating nature of both the chloro and the pivaloyl groups. However, under forcing conditions, reactions like nitration or further halogenation could occur, primarily at the positions ortho to the chlorine atom.
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
-
Hazard Identification: This compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[13] It is harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. A comprehensive knowledge of its spectroscopic properties is essential for quality control, while an awareness of its reactivity and safety protocols ensures its effective and safe utilization in research and development, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides the foundational technical knowledge for scientists to confidently incorporate this compound into their synthetic strategies.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 4. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 11. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. 1-(4-Chlorophenyl)-2-methylpropan-1-one | C10H11ClO | CID 72865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one starting material for organic synthesis
An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one: A Cornerstone Starting Material for Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile ketone that serves as a pivotal starting material in modern organic synthesis. With its unique structural features—a halogenated aromatic ring and a sterically hindered carbonyl group—this compound is a valuable building block for a diverse range of molecules, from life-saving pharmaceuticals to advanced agrochemicals. This document will delve into the synthesis of the title compound, its key physicochemical properties, and its application in sophisticated synthetic transformations. We will explore detailed, field-proven protocols and the underlying chemical principles that make this compound an indispensable tool for researchers, scientists, and professionals in drug development and crop protection.
Introduction: The Strategic Importance of a Versatile Ketone
This compound, also known as 4'-Chloro-2,2-dimethylpropiophenone, is a key intermediate whose molecular architecture is ideally suited for complex organic synthesis.[1][2] The presence of a para-substituted chlorine atom on the phenyl ring significantly influences the electronic properties of the molecule and can enhance the lipophilicity and metabolic stability of its derivatives, which are often desirable traits in bioactive compounds.[2][3] Furthermore, the sterically demanding tert-butyl group adjacent to the carbonyl function provides regiochemical control in many reactions, guiding transformations to specific sites.
This guide will demonstrate that this compound is not merely a chemical intermediate but a foundational building block for advanced solutions in agriculture and medicine, particularly in the synthesis of fungicides, plant growth regulators, and as a scaffold for novel pharmaceutical agents.[1][2]
Physicochemical Properties and Spectroscopic Data
A precise understanding of a starting material's properties is fundamental to its effective use. The key physical and spectroscopic data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 30314-42-2 | [4] |
| Molecular Formula | C₁₁H₁₃ClO | [4] |
| Molecular Weight | 196.67 g/mol | [4] |
| IUPAC Name | This compound | |
| Appearance | Liquid | |
| Boiling Point | 332.0±17.0 °C (Predicted) | [5] |
| Density | 1.083±0.06 g/cm³ (Predicted) | [5] |
| LogP | 3.5688 | [4] |
| Topological Polar Surface Area | 17.07 Ų | [4] |
Spectroscopic analysis confirms the structure of the compound. The mass spectrum shows a molecular ion peak consistent with the chemical formula, and NMR spectroscopy reveals signals corresponding to the aromatic and aliphatic protons and carbons.[6]
Synthesis of this compound
The most prominent and widely employed method for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation.[7][8] This classic electrophilic aromatic substitution reaction offers a reliable route using readily available starting materials.[9]
Mechanism: Friedel-Crafts Acylation
The reaction involves the acylation of chlorobenzene with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7][8] The causality of this process is as follows:
-
Generation of the Electrophile: The Lewis acid (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, creating a highly polarized complex. This complex can then dissociate to form a highly electrophilic acylium ion.[10]
-
Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring attacks the acylium ion. The chlorine substituent on the benzene ring is an ortho-, para-director. Due to the significant steric bulk of the incoming tert-butyl ketone group, the substitution occurs almost exclusively at the para position.[7]
-
Re-aromatization: A subsequent deprotonation of the sigma complex restores the aromaticity of the ring, yielding the final product, this compound.[11]
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative example based on established procedures for Friedel-Crafts acylation.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: Cool the suspension to 0 °C using an ice bath. Add chlorobenzene (1.0 equivalent) to the stirred suspension. Subsequently, add pivaloyl chloride (1.05 equivalents) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature is maintained at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM or diethyl ether. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.[7]
Core Application: A Building Block for Advanced Agrochemicals
This compound is a cornerstone intermediate in the agrochemical industry, particularly for the synthesis of highly effective fungicides and plant growth regulators.[1][12] Its unique structure is a precursor for several triazole-based fungicides, which are valued for their broad-spectrum activity and systemic properties.[12]
Synthesis of Tebuconazole and Uniconazole
This ketone is a critical starting material for fungicides like Tebuconazole and plant growth regulators like Uniconazole.[13] The synthesis pathways for these complex molecules rely on the specific reactivity of the ketone and the structural features it imparts. The general strategy involves the transformation of the ketone into a more complex intermediate which is then cyclized to form the final active ingredient. The 4-chlorophenyl group is a key pharmacophore in these final products, contributing to their biological efficacy.[3]
The synthesis of these agrochemicals often begins with an aldol condensation between 4-chlorobenzaldehyde and pinacolone to form an unsaturated ketone, which is then hydrogenated to produce a related saturated ketone intermediate.[3][14] This intermediate is then further elaborated. The consistent availability of high-purity starting materials like this compound is crucial for manufacturers to produce these vital agricultural inputs efficiently.[1]
Key Synthetic Transformations and Protocols
The synthetic utility of this compound extends beyond agrochemicals. Its carbonyl group is a versatile functional handle for a variety of transformations.[2]
Reduction to Secondary Alcohols
The reduction of the carbonyl group to a secondary alcohol introduces a chiral center and provides a precursor for further functionalization.[2] Sodium borohydride (NaBH₄) is a mild and selective reagent for this transformation.
-
Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask to a concentration of 0.2-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) slowly in portions, keeping the temperature below 10 °C.
-
Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Quench the reaction by the slow addition of water or dilute HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the alcohol, which can be purified by chromatography.
Synthesis of Tertiary Alcohols via Grignard Reaction
The addition of organometallic reagents, such as Grignard reagents, to the carbonyl carbon is a powerful C-C bond-forming reaction that yields tertiary alcohols, important structural motifs in many biologically active molecules.[2]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product, dry the organic phase, and concentrate. Purify the resulting tertiary alcohol by column chromatography or distillation.
Synthesis of Heterocycles: The Gewald Reaction
This starting material can participate in multicomponent reactions to build complex heterocyclic systems. The Gewald reaction is a prime example, producing highly substituted 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur.[15]
-
Setup: To a stirred solution of this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Base Addition: Add a base, such as morpholine (10 mmol), dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the mixture and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with cold water and cold ethanol, and recrystallize from ethanol to afford the pure 2-aminothiophene product.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its utility is demonstrated in the efficient production of high-value agrochemicals and its adaptability in a range of fundamental synthetic transformations, including reductions, Grignard additions, and multicomponent reactions for heterocyclic synthesis. The protocols and mechanistic insights provided in this guide underscore its value to the research and development community. Continued exploration of this ketone's reactivity will undoubtedly lead to the discovery of novel compounds with significant biological and material properties.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. nbinno.com [nbinno.com]
- 13. innospk.com [innospk.com]
- 14. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
Biological activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one derivatives
An In-depth Technical Guide to the Biological Activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound scaffold represents a versatile starting point for the development of novel therapeutic agents. The presence of a chlorophenyl group, a ketone, and a sterically hindered dimethylpropyl moiety provides a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability. These features make its derivatives promising candidates for a wide range of biological activities. This guide synthesizes the current understanding of these derivatives, focusing on their antimicrobial, anticonvulsant, and cytotoxic properties, with the aim of providing a comprehensive resource for researchers in the field of drug discovery and development. The strategic modification of this core structure has led to the identification of potent molecules with significant therapeutic potential.
Antimicrobial Activity
Derivatives of this compound have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of microbial metabolic pathways or interference with cell wall synthesis.[1] The structural features of these compounds, particularly the halogen substitution and the nature of the heterocyclic moieties, play a crucial role in their antimicrobial efficacy.
Key Findings in Antimicrobial Screening
Research into related structures has provided valuable insights. For instance, studies on (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives have shown moderate to good activity against Staphylococcus aureus and Pseudomonas aeruginosa. Similarly, novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their thiazolidinone derivatives have been synthesized and evaluated, with some compounds showing promising activity against Bacillus subtilis, Escherichia coli, and S. aureus.[2] Furthermore, new derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have exhibited activity against Gram-positive bacterial strains.[3]
Data Summary: Antimicrobial Activity
| Compound Class | Test Organism | Activity Level | Reference |
| (4-chlorophenyl)(5-methylpyrazin-2-yl)methanamine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Moderate to Good | |
| 4-(4-chlorophenyl)thiazol-2-yl derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | Promising | [2] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives | Gram-positive bacteria | Active | [3] |
| N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives | Various bacteria | Active | [4] |
| 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile | Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus | Screened | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri plates and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.
-
Well Preparation: Wells of a standard diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis, screening, and analysis of antimicrobial derivatives.
Anticonvulsant Activity
The structural motif of a substituted phenyl ring connected to a ketone or a related functional group is present in several known anticonvulsant drugs. Derivatives of this compound have been investigated for their potential to modulate neuronal excitability and prevent seizures.
Key Findings in Anticonvulsant Research
A study on p-chlorophenyl substituted arylsemicarbazones revealed that most of the synthesized compounds provided significant protection against maximal electroshock-induced seizures (MES) and pentylenetetrazole-induced (PTZ) seizures in animal models.[6] This suggests that the p-chlorophenyl moiety is a key pharmacophoric feature for anticonvulsant activity. The mechanism of action may involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.
Data Summary: Anticonvulsant Activity
| Compound Class | Animal Model | Activity | Reference |
| p-chlorophenyl substituted arylsemicarbazones | Maximal Electroshock (MES) | Significant protection at 100 mg/kg | [6] |
| p-chlorophenyl substituted arylsemicarbazones | Pentylenetetrazole (PTZ) | Significant protection at 300 mg/kg | [6] |
| p-chlorophenyl substituted arylsemicarbazones | Strychnine-induced seizures | Protection at 30 mg/kg | [6] |
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Animal Preparation: Adult male mice are used. The test compounds are administered intraperitoneally (i.p.) at various doses.
-
Drug Administration: A control group receives the vehicle.
-
Induction of Seizures: After a specified pretreatment time (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension is considered as the endpoint for protection. The ED50 (the dose required to protect 50% of the animals) is then calculated.
Logical Relationship in Anticonvulsant Drug Discovery
Caption: The iterative cycle of anticonvulsant drug discovery.
Cytotoxic and Pro-apoptotic Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Many of these compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis through various signaling pathways.
Key Findings in Cytotoxicity Studies
Phenylacetamide derivatives have shown promising cytotoxic and pro-apoptotic effects on cancer cell lines.[7] Specifically, derivatives have been found to be effective against breast cancer (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[7] The mechanism of action often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, as well as the activation of caspases.[7] Furthermore, 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown significant cell growth inhibitory activity on a wide range of cancer cell lines, including those from the liver, breast, colon, gastric, and endometrium.[8][9]
Data Summary: Cytotoxicity (IC50 Values)
| Compound Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide derivative 3j | MDA-MB-468 | 0.76 ± 0.09 | [7] |
| Phenylacetamide derivative 3b | MDA-MB-468 | 1.5 ± 0.12 | [7] |
| Phenylacetamide derivative 3f | MDA-MB-468 | 1 ± 0.13 | [7] |
| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6 ± 0.08 | [7] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 | [7] |
| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 | [7] |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Dose-dependent inhibition | [10] |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathway for Apoptosis Induction
Caption: Proposed apoptotic signaling pathway induced by the derivatives.
Conclusion and Future Perspectives
The derivatives of this compound have emerged as a promising class of compounds with diverse biological activities. The existing body of research provides a strong foundation for further exploration and optimization. Future efforts should focus on:
-
Elucidation of Mechanisms: Deeper investigation into the specific molecular targets and mechanisms of action for each biological activity.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core scaffold to enhance potency and selectivity, and to improve pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity: Progression of the most promising lead compounds into more comprehensive in vivo studies to evaluate their therapeutic efficacy and safety profiles.
-
Development of Novel Derivatives: Synthesis of new analogs with improved drug-like properties, guided by computational modeling and a thorough understanding of the SAR.
The versatility of the this compound scaffold, coupled with the encouraging preliminary data, suggests that these derivatives hold significant potential for the development of new and effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Guide to the Safe Handling and Management of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Abstract: This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS No. 30314-42-2). Primarily aimed at researchers, chemists, and professionals in drug development, this guide synthesizes data from authoritative safety sources to establish protocols grounded in scientific principles. The core objective is to mitigate risks associated with the compound's specific hazard profile through a combination of engineering controls, personal protective equipment, and rigorously defined operating procedures.
Compound Identification and Hazard Profile
This compound is a chemical intermediate whose safety profile necessitates careful management in a laboratory setting.[1][2] Understanding its specific identifiers and hazard classifications is the foundational step in a comprehensive safety protocol.
| Identifier | Value |
| CAS Number | 30314-42-2[1][2][3][4] |
| Molecular Formula | C₁₁H₁₃ClO[3][4] |
| Molecular Weight | 196.67 g/mol [3][4] |
| IUPAC Name | This compound[1] |
| Synonyms | 4'-Chloro-2,2-dimethylpropiophenone[3] |
The primary risks associated with this compound are related to acute toxicity upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
| GHS Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4] |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
These classifications mandate a cautious approach, focusing on preventing all routes of exposure: ingestion, skin/eye contact, and inhalation.[5][6]
Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with robust PPE, is essential. This strategy is not merely about compliance but about creating a fundamentally safe research environment where potential exposure is engineered out of the process wherever possible.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate the handler from the chemical hazard.
-
Chemical Fume Hood: All weighing, transferring, and experimental procedures involving this compound must be conducted within a certified chemical fume hood. This is critical to mitigate the risk of inhaling dust or vapors, directly addressing the H332 hazard.[7]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[7]
-
Designated Work Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination of other workspaces.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is the final barrier between the researcher and the chemical.[5][8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[9]
| PPE Category | Item | Specification and Rationale |
| Eye & Face Protection | Safety Goggles & Face Shield | Must be worn at all times. Safety goggles provide a seal against splashes and dust. A face shield should be worn over goggles during procedures with a higher risk of splashing, offering a broader barrier of protection.[9][10] |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is mandatory.[9] This practice is crucial for safely removing the outer, potentially contaminated glove without touching it with a bare hand.[8] Gloves must be inspected before use and changed frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[8] |
| Coated Lab Coat | A disposable, long-sleeved gown that closes in the back is required.[6][9] A poly-coated gown provides superior resistance to chemical permeation compared to standard cloth lab coats, which can absorb spills and hold the chemical against the skin.[5] | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement when handling the solid compound outside of a fume hood (a scenario that should be avoided).[9] This protects against inhaling fine particles. For emergency situations or spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[10] |
Standard Operating Procedures for Safe Handling
Adherence to a strict, step-by-step protocol minimizes the potential for error and exposure.
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items.
-
PPE Donning: Don all required PPE as specified in the table above. The sequence is critical to avoid contamination: first shoe covers, then inner gloves, followed by the lab coat, N95 respirator (if required), and safety goggles/face shield. The outer gloves are donned last, ensuring the cuff of the glove goes over the cuff of the lab coat.[9]
-
Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) within the fume hood to contain any minor spills. Use spatulas and tools dedicated to this compound.
-
Post-Handling: After completing the work, decontaminate all surfaces and equipment.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. The outer gloves are removed first, followed by the lab coat and inner gloves. Goggles and respirator are removed last. Hands must be washed thoroughly with soap and water immediately after removing all PPE.[9]
Emergency Protocols
Immediate and correct response to an exposure or spill is critical.
Personnel Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[11][12][13] |
| Skin Contact | Immediately remove contaminated clothing.[14] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.[12] |
| Eye Contact | Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[11][14] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[11] Never give anything by mouth to an unconscious person.[11][14] Call a poison control center or seek immediate medical attention.[15] |
Chemical Spill Response
A spill should be treated as a significant incident requiring a calm and methodical response. The following workflow illustrates the necessary steps.
Caption: Workflow for chemical spill response.
Storage and Disposal
Proper long-term management of the chemical and its associated waste is a critical component of the laboratory safety lifecycle.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][16]
-
Conditions: Store at 2-8°C, sealed in a dry environment.[4] Protect from direct sunlight and heat sources.[7]
-
Compatibility: Store away from strong oxidizing agents.[16]
Disposal
-
Waste Classification: All disposable PPE, contaminated materials, and surplus this compound must be treated as hazardous waste.[9]
-
Procedure: Dispose of contents and container to an approved waste disposal plant.[15] This should be done through a licensed professional waste disposal service. Do not allow the product to enter drains.
References
- 1. This compound | 30314-42-2 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemscene.com [chemscene.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. gerpac.eu [gerpac.eu]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pppmag.com [pppmag.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. schc.org [schc.org]
- 12. media.hiscoinc.com [media.hiscoinc.com]
- 13. echemi.com [echemi.com]
- 14. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
computational chemistry of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
An In-Depth Technical Guide to the Computational Chemistry of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Authored by: Gemini, Senior Application Scientist
Foreword: Bridging Theory and Application
In the landscape of modern chemical research and drug development, this compound, a halogenated aromatic ketone, represents a class of molecules pivotal as synthetic intermediates and structural motifs in pharmacologically active compounds. Understanding the intricate details of its three-dimensional structure, electronic properties, and reactivity is paramount for its effective utilization. Computational chemistry provides a powerful lens through which we can elucidate these characteristics at a quantum level, offering predictive insights that guide and accelerate experimental research. This guide eschews a conventional template, instead adopting a narrative that logically unfolds the computational investigation of this molecule, from foundational principles to advanced predictive analysis. It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale that underpins them.
The Subject Molecule: Structural & Foundational Properties
Before delving into complex quantum chemical calculations, it is essential to establish the foundational identity of our subject molecule.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 4'-Chloro-2,2-dimethylpropiophenone; 4-Chloropivalophenone | |
| CAS Number | 30314-42-2 | |
| Molecular Formula | C₁₁H₁₃ClO | |
| Molecular Weight | 196.67 g/mol | |
| Canonical SMILES | CC(C)(C)C(=O)C1=CC=C(C=C1)Cl |
The structure features a p-chlorinated phenyl ring bonded to a carbonyl group, which is in turn attached to a bulky tert-butyl group. This arrangement, particularly the rotatable single bond between the aromatic ring and the acyl group, dictates the molecule's conformational landscape and is a primary subject for computational investigation.
Conformational Analysis: The Energetics of Molecular Shape
A molecule's three-dimensional shape is not static. Rotation around single bonds leads to different spatial arrangements known as conformations, each with a distinct potential energy. For this compound, the critical degree of freedom is the dihedral angle defined by the plane of the phenyl ring and the plane of the carbonyl group.
The bulky tert-butyl group introduces significant steric hindrance, which strongly influences the most stable conformation. A planar arrangement, where the carbonyl group is coplanar with the phenyl ring, would maximize π-orbital overlap but would also lead to severe steric clashes between the carbonyl oxygen/tert-butyl group and the ortho-hydrogens of the phenyl ring. Therefore, the lowest energy conformation is expected to be non-planar.
Protocol: Potential Energy Surface (PES) Scan
A PES scan is performed to identify the most stable conformer(s) and the energy barriers to rotation.
-
Structure Input : Build the molecule in a molecular editor and perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM6).
-
Define Dihedral Angle : Identify the four atoms defining the dihedral angle of interest (e.g., C(ortho)-C(ipso)-C(carbonyl)-O(carbonyl)).
-
Scan Setup : In a quantum chemistry software package (e.g., Gaussian, ORCA), set up a "scan" calculation. This involves systematically rotating the defined dihedral angle (e.g., from 0° to 360° in 10° increments) while optimizing the rest of the molecular geometry at each step.
-
Level of Theory : For the scan, a computationally efficient Density Functional Theory (DFT) level, such as B3LYP with a minimal basis set (e.g., 6-31G(d)), is sufficient to map the general energy profile.
-
Analysis : Plot the relative energy versus the dihedral angle. The minima on this plot correspond to stable conformers, while the maxima represent transition states for rotation. The global minimum is the ground-state conformation.
From the resulting PES, the ground-state structure can be selected for more rigorous and computationally expensive calculations.
The Quantum Chemical Core: Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for its remarkable balance of accuracy and computational cost. It calculates the electronic structure of a molecule by modeling its electron density, rather than solving the full many-electron Schrödinger equation.
Causality Behind Method Selection
-
Functional - B3LYP vs. M06-2X :
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used and provides robust results for a vast range of organic molecules, particularly for ground-state geometries and electronic properties.
-
M06-2X is a meta-hybrid GGA functional that often performs better for systems involving non-covalent interactions and can provide more accurate thermochemistry and barrier heights, though at a slightly higher computational cost.
-
For this guide, we will primarily reference B3LYP for its proven reliability and widespread validation for systems like substituted acetophenones.
-
-
Basis Set - 6-311+G(d,p) :
-
6-311 : This denotes a triple-split valence basis set, providing more flexibility for valence electrons to be described, which is crucial for accurate chemical bonding representation.
-
+ : Adds diffuse functions to heavy (non-hydrogen) atoms. These are essential for accurately describing anions and systems with lone pairs, such as the oxygen and chlorine atoms in our molecule.
-
G : Indicates Gaussian-type orbitals.
-
(d,p) : Adds polarization functions to heavy atoms (d-orbitals) and hydrogen atoms (p-orbitals). These functions allow for the distortion of atomic orbitals, which is critical for describing chemical bonds accurately, especially in strained or sterically hindered systems.
-
-
Solvation Model - IEFPCM (Integral Equation Formalism Polarizable Continuum Model) :
-
Gas-phase calculations are a theoretical ideal. In reality, chemical processes occur in solution. The IEFPCM model simulates the bulk solvent effect by placing the molecule in a cavity within a polarizable continuum representing the solvent. This is crucial for accurately predicting properties like UV-Vis spectra, which are often measured in solution.
-
Workflow and Self-Validation
A scientifically rigorous computational study follows a self-validating workflow. The diagram below illustrates the essential steps, ensuring that the results are physically meaningful.
Caption: A self-validating workflow for DFT analysis of organic molecules.
The critical self-validation step is the Vibrational Frequency Analysis . After geometry optimization, a frequency calculation must be performed. A true energy minimum (a stable structure) will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates the structure is a transition state or a higher-order saddle point, and the optimization must be revisited.
Analysis of Computed Electronic Properties
Once a validated ground-state geometry is obtained, we can analyze the molecule's electronic landscape.
Optimized Geometry
DFT calculations provide the most stable 3D arrangement of atoms in terms of bond lengths, bond angles, and dihedral angles. For this compound, the key finding from geometry optimization is the dihedral angle between the phenyl ring and the carbonyl group, which will be significantly deviated from 0° or 180° to alleviate steric strain.
| Parameter | Typical Predicted Value (B3LYP/6-311+G(d,p)) | Rationale |
| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group. |
| C(ipso)-C(carbonyl) Bond Length | ~1.50 Å | Single bond with partial double bond character due to conjugation. |
| C-Cl Bond Length | ~1.75 Å | Standard for a chlorine atom on an aromatic ring. |
| Dihedral Angle | ~40-60° | A compromise between electronic conjugation (favoring planarity) and steric hindrance (favoring orthogonality). |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting intermolecular interactions and reactive sites.
-
Red Regions (Negative Potential) : Indicate electron-rich areas, prime for electrophilic attack. For our molecule, the most negative region will be around the carbonyl oxygen atom due to its high electronegativity and lone pairs.
-
Blue Regions (Positive Potential) : Indicate electron-poor areas, susceptible to nucleophilic attack. Positive potential will be found on the hydrogen atoms.
-
The Sigma-Hole : A key feature of halogenated aromatics is the "sigma-hole," a region of positive electrostatic potential on the halogen atom (chlorine) opposite to the C-Cl bond. This positive region arises from the anisotropic distribution of electron density and is responsible for the halogen's ability to form "halogen bonds"—a type of non-covalent interaction crucial in drug design and materials science. Standard force fields often fail to capture this effect, highlighting the need for quantum mechanical treatment.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.
-
HOMO : Represents the ability to donate an electron. It is typically localized over the electron-rich parts of the molecule, in this case, the π-system of the chlorophenyl ring.
-
LUMO : Represents the ability to accept an electron. It is generally localized over the electron-deficient parts, primarily the π* orbital of the carbonyl group and the phenyl ring.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter. A small gap indicates the molecule is more reactive and can be easily excited, suggesting it will absorb light at longer wavelengths. A large gap implies high stability and low reactivity.
Caption: Relationship between DFT-calculated frontier orbitals and key molecular properties.
Prediction of Spectroscopic Properties
Vibrational Spectroscopy (IR)
The same frequency calculation used to validate the optimized geometry also yields the vibrational modes of the molecule. These can be correlated with experimental Infrared (IR) spectra.
-
Key Signature Peak : The most prominent and easily identifiable peak will be the C=O (carbonyl) stretching frequency, typically predicted in the range of 1680-1720 cm⁻¹.
-
Self-Validation Note : Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and other theoretical approximations. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the computed frequencies for better agreement with experiment.
Electronic Spectroscopy (UV-Vis)
Predicting the UV-Vis absorption spectrum requires a more advanced calculation known as Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
-
Expected Transitions : For an aromatic ketone, the main absorptions correspond to n → π* and π → π* transitions.
-
The π → π * transition, involving the aromatic system, will be strong (high oscillator strength) and occur at a shorter wavelength.
-
The n → π * transition, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to the π* system, will be weaker (low oscillator strength) and occur at a longer wavelength.
-
-
Solvent Effects : As these transitions often involve a change in the molecule's dipole moment, performing the TD-DFT calculation with a solvent model (like IEFPCM) is crucial for obtaining results that can be meaningfully compared to experimental spectra measured in solution.
Detailed Computational Protocols
Protocol 1: Geometry Optimization and Frequency Analysis
This protocol establishes the stable ground-state structure of the molecule.
-
Input File Creation : Create a text input file for a quantum chemistry program (e.g., Gaussian).
-
Molecular Specification : Define the molecule using Cartesian coordinates or a Z-matrix obtained from the lowest-energy conformer. Specify a charge of 0 and a spin multiplicity of 1 (singlet).
-
Route Section (Keyword Line) : Specify the calculation type and level of theory. For Gaussian, this would be: #p B3LYP/6-311+G(d,p) Opt Freq
-
#p: Requests enhanced print output.
-
B3LYP/6-311+G(d,p): Specifies the functional and basis set.
-
Opt: Requests a geometry optimization to find the nearest energy minimum.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
-
Execution : Submit the input file to the software.
-
Output Analysis :
-
Confirm normal termination of the job.
-
Extract the final optimized coordinates.
-
Examine the frequency output. Confirm that there are zero imaginary frequencies. The lowest frequencies will correspond to rotations and translations and should be near zero.
-
Record the C=O stretching frequency and apply the appropriate scaling factor.
-
Protocol 2: TD-DFT for UV-Vis Spectrum Prediction
This protocol predicts the electronic absorption spectrum.
-
Input File Creation : Use the optimized coordinates from Protocol 1.
-
Route Section (Keyword Line) : Specify the TD-DFT calculation. For Gaussian, this would be: #p TD(NStates=10) B3LYP/6-311+G(d,p) SCRF=(IEFPCM,Solvent=Methanol)
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states. This number can be adjusted.
-
SCRF=(IEFPCM,Solvent=Methanol): Specifies the solvent model. "Methanol" can be replaced with any other solvent supported by the software.
-
-
Execution : Submit the input file.
-
Output Analysis :
-
Locate the section detailing the excited state transitions.
-
For each state, record the excitation energy (in eV or nm) and the oscillator strength (f).
-
The transitions with the largest oscillator strengths correspond to the major peaks in the UV-Vis spectrum. The wavelength (λ) is inversely proportional to the excitation energy (E).
-
Conclusion: The Predictive Power of Computation
The computational chemistry study of this compound provides a comprehensive, atomistic understanding of its structure, stability, and potential reactivity. Through a validated DFT workflow, we can confidently determine its non-planar ground-state conformation, map its electronic landscape via MEP analysis, and quantify its reactivity through frontier molecular orbital theory. Furthermore, the accurate prediction of spectroscopic signatures like IR and UV-Vis spectra serves as a powerful tool for structural confirmation and interpretation of experimental data. These in silico insights are not merely theoretical exercises; they provide a robust, predictive foundation that enables researchers to design more efficient syntheses, anticipate intermolecular interactions, and rationally develop new molecules with desired properties, ultimately accelerating the pace of innovation in chemical and pharmaceutical sciences.
Methodological & Application
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one as a precursor for psychoactive compounds
Application Notes & Protocols: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
A Critical Evaluation of its Role as a Precursor in the Synthesis of Psychoactive Compounds
Introduction
This compound, a halogenated aromatic ketone also known as 4'-chloropivalophenone, presents a unique chemical structure for synthetic exploration.[1][2] While its propiophenone backbone might suggest a role as a precursor to psychoactive substances, particularly synthetic cathinones, a detailed structural analysis reveals significant chemical constraints. This guide provides a rigorous examination of this compound's synthetic utility. We will demonstrate why its unique structure—specifically the tert-butyl group adjacent to the carbonyl—precludes its use in common pathways for synthesizing β-keto-phenethylamines (cathinones).
Instead of providing a chemically unviable protocol, this document will, in the spirit of scientific integrity, explain the mechanistic limitations of this compound. We will then contrast it with a structurally related and viable precursor, 1-(4-chlorophenyl)propan-1-one , and provide a detailed protocol for its conversion to a known psychoactive cathinone. Finally, we will outline valid synthetic transformations for this compound to guide researchers on its appropriate applications.
Part 1: Structural Analysis and Synthetic Limitations for Cathinone Synthesis
The synthesis of most psychoactive cathinone derivatives relies on a well-established two-step process: α-halogenation of a propiophenone precursor, followed by nucleophilic substitution with a primary or secondary amine.[3] This reaction sequence is fundamentally dependent on the presence of at least one acidic proton on the α-carbon (the carbon atom adjacent to the carbonyl group).
The Critical Structural Impediment
The structure of this compound is as follows:
Where Ar = 4-chlorophenyl
The α-carbon is a quaternary carbon, bonded to three methyl groups (forming a tert-butyl group). It possesses no α-protons . The absence of these protons makes the standard α-halogenation (e.g., bromination) step, which is the gateway to amination, mechanistically impossible. The reaction cannot proceed to form the necessary β-keto-amine structure characteristic of cathinones.
Caption: Logical workflow comparing viable vs. non-viable cathinone precursors.
Therefore, we conclude with high certainty that this compound is not a direct or viable precursor for the synthesis of psychoactive cathinones such as 4-CDC (N-methyl-clephedrone) via conventional synthetic routes.[4][5][6]
Part 2: A Viable Pathway Using a Related Precursor: Synthesis of 4-CDC
To illustrate a functional synthetic route, we present a protocol starting from the viable precursor, 1-(4-chlorophenyl)propan-1-one . This molecule possesses the necessary α-protons, enabling the classic cathinone synthesis. The target molecule, 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC), is a known synthetic cathinone.[4][5]
Protocol 1: Synthesis of 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one (4-CDC)
This two-step protocol should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures.
Step A: α-Bromination of 1-(4-chlorophenyl)propan-1-one
-
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-(4-chlorophenyl)propan-1-one (10 g, 59.3 mmol) in 100 mL of glacial acetic acid.
-
Reagent Addition: Warm the solution to 50-60°C. From the dropping funnel, add bromine (3.2 mL, 62.3 mmol) dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.
-
Reaction: Stir the mixture at 60°C for 2-3 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water. The crude α-bromo ketone will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bisulfite solution to remove any unreacted bromine. Dry the resulting solid, 2-bromo-1-(4-chlorophenyl)propan-1-one, under vacuum. This intermediate is often used directly in the next step without further purification.
Step B: Amination to Form 4-CDC Hydrochloride
-
Setup: In a sealed pressure vessel, dissolve the crude 2-bromo-1-(4-chlorophenyl)propan-1-one (approx. 59 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution in an ice bath. Bubble excess dimethylamine gas through the solution or add a 40% aqueous solution of dimethylamine (2 equivalents, ~118 mmol) slowly. Note: Using anhydrous dimethylamine in a solvent like THF or acetonitrile is preferred to minimize side reactions.
-
Reaction: Seal the vessel and stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, filter the mixture to remove dimethylamine hydrobromide salt. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Salt Formation: Filter the solution and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in isopropanol. The hydrochloride salt of 4-CDC will precipitate.
-
Purification: Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one hydrochloride (4-CDC).
Caption: Synthetic workflow for the preparation of 4-CDC.
Data Summary: 4-CDC
| Property | Value | Reference |
| IUPAC Name | 1-(4-chlorophenyl)-2-(dimethylamino)propan-1-one | [4] |
| Molecular Formula | C₁₁H₁₄ClNO (Hydrochloride: C₁₁H₁₅Cl₂NO) | [5] |
| Molecular Weight | 211.69 g/mol (Hydrochloride: 248.14 g/mol ) | [5] |
| Appearance | White crystalline solid (as hydrochloride salt) | [4] |
| ¹³C NMR (CDCl₃, δ) | Carbonyl resonance typically observed around 195-200 ppm. | [7] |
| Mass Spec (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 212.08 | [5] |
Part 3: Validated Synthetic Applications of this compound
While unsuitable for cathinone synthesis, the title compound is a versatile ketone for other chemical transformations. Its sterically hindered carbonyl group can be targeted for additions and reductions.[8][9]
Protocol 2: Reduction to 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol
The reduction of the carbonyl group to a secondary alcohol is a fundamental transformation that creates a chiral center and a precursor for further functionalization.
-
Setup: Dissolve this compound (5 g, 25.4 mmol) in 100 mL of methanol in a 250 mL round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (0.58 g, 15.2 mmol) portion-wise over 20 minutes to control the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC until the starting ketone is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of 1M HCl. The methanol is then removed under reduced pressure.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield the crude alcohol. The product, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol, can be further purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Data Summary: Reduction Product
| Property | Expected Analytical Signals |
| ¹H NMR | Appearance of a new signal for the carbinol proton (CH-OH) and a broad singlet for the hydroxyl proton (OH). Disappearance of the characteristic downfield aromatic signals adjacent to the carbonyl. |
| ¹³C NMR | Disappearance of the ketone carbonyl signal (~205 ppm) and appearance of a new signal for the alcohol carbon (~70-80 ppm). |
| IR (cm⁻¹) | Disappearance of the strong C=O stretch (~1680 cm⁻¹) and appearance of a broad O-H stretch (~3200-3600 cm⁻¹). |
Conclusion
A rigorous analysis of chemical principles demonstrates that this compound is not a viable precursor for the synthesis of psychoactive cathinones via standard synthetic methodologies due to the lack of α-protons, which prevents the crucial α-halogenation step. This guide has clarified this structural impediment and instead provided a detailed, scientifically sound protocol for the synthesis of the cathinone 4-CDC from a suitable precursor, 1-(4-chlorophenyl)propan-1-one. Furthermore, we have presented validated protocols for the chemical reduction of this compound, highlighting its true synthetic utility. For researchers in drug development, this distinction is critical for efficient and successful synthetic design.
References
- 1. This compound | C11H13ClO | CID 11138050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 30314-42-2 [sigmaaldrich.com]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on illicit drug market - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Note: Navigating Steric Challenges in the Grignard Reaction with 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry for its efficacy in forming carbon-carbon bonds. However, its application to sterically hindered ketones, such as 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, presents significant challenges that dictate the reaction's outcome. The bulky tert-butyl group adjacent to the carbonyl profoundly influences the reaction pathway, often favoring side reactions over the desired 1,2-nucleophilic addition. This application note provides an in-depth analysis of the competing mechanistic pathways—nucleophilic addition and reduction—and offers field-proven protocols for selectively targeting the desired tertiary alcohol product. We explore the critical role of Grignard reagent selection, reaction conditions, and characterization techniques to empower researchers in navigating these steric complexities.
Introduction: The Challenge of Steric Hindrance
For over a century, the Grignard reaction has been an indispensable tool for constructing alcohols from carbonyl compounds.[1][2] The reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon.[3] While this transformation is robust for many substrates, its efficiency is dramatically impacted by the steric environment of the reacting centers.
The subject of this guide, this compound[4] (a pivalophenone derivative), serves as an exemplary model for a sterically encumbered ketone. The defining feature of this molecule is the tert-butyl group, which acts as a formidable steric shield, physically obstructing the approach of nucleophiles to the adjacent carbonyl carbon.[5][6] This steric congestion is the primary determinant of the reaction's success and selectivity, creating a competitive landscape between multiple reaction pathways. Understanding and controlling these pathways is paramount for achieving the desired synthetic outcome.
Mechanistic Crossroads: Addition vs. Reduction
When a Grignard reagent interacts with a sterically hindered ketone, the reaction can proceed down two major pathways. A third common side reaction, enolization, is not a factor for this compound due to its lack of α-hydrogens.[7]
Pathway A: 1,2-Nucleophilic Addition (Desired Reaction)
This is the canonical Grignard reaction pathway. The carbanionic carbon of the Grignard reagent directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate.[8] A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[9] This pathway is favored when the steric hindrance of either the ketone or the Grignard reagent (or both) is minimal.
Caption: The desired 1,2-nucleophilic addition pathway.
Pathway B: Carbonyl Reduction (Side Reaction)
When the nucleophilic attack is sterically hindered, the Grignard reagent may instead act as a hydride donor, leading to the reduction of the ketone. This occurs if the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethyl- or isopropylmagnesium bromide). The reaction proceeds through a cyclic six-membered transition state, where a hydride is transferred from the Grignard reagent to the carbonyl carbon.[7] This process yields a magnesium alkoxide of a secondary alcohol and an alkene byproduct. This pathway becomes increasingly dominant as the steric bulk of the Grignard reagent increases.
Caption: The competing reduction pathway.
Experimental Design and Optimization
The key to a successful Grignard reaction with this substrate lies in carefully selecting reagents and conditions to favor the 1,2-addition pathway.
Selection of the Grignard Reagent
The structure of the Grignard reagent is the single most critical variable. To maximize the yield of the tertiary alcohol, a reagent with minimal steric bulk should be chosen. Conversely, to demonstrate the reduction pathway, a bulkier reagent with β-hydrogens is required.
| Grignard Reagent | Structure | Steric Bulk | β-Hydrogens? | Predominant Reaction Pathway |
| Methylmagnesium Bromide | CH₃MgBr | Low | No | 1,2-Addition |
| Ethylmagnesium Bromide | CH₃CH₂MgBr | Moderate | Yes | Mix of Addition and Reduction |
| Isopropylmagnesium Bromide | (CH₃)₂CHMgBr | High | Yes | Reduction |
| tert-Butylmagnesium Bromide | (CH₃)₃CMgBr | Very High | Yes | Reduction / No Reaction[5] |
Optimizing Reaction Conditions
-
Solvents: Anhydrous solvents are mandatory, as Grignard reagents are strong bases that react readily with protic sources like water.[10] Diethyl ether and tetrahydrofuran (THF) are the most common choices, as their lone pair electrons coordinate with and stabilize the magnesium center.[11]
-
Temperature: Performing the addition at low temperatures (e.g., 0 °C or -78 °C) can enhance selectivity for the 1,2-addition product by slowing down competing side reactions.[12] The initial formation of the Grignard reagent itself is exothermic and may require cooling to control.[13]
-
Rate of Addition: The ketone solution should be added slowly to the Grignard reagent. This maintains a low concentration of the ketone, minimizing potential side reactions and helping to control the reaction exotherm.
-
Activating Magnesium: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. Methods include crushing the magnesium turnings, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[13][14]
Detailed Experimental Protocols
Safety Precaution: All operations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using flame- or oven-dried glassware.[15] Anhydrous solvents are essential. Grignard reagents are highly reactive and moisture-sensitive.
Protocol A: Synthesis of 1-(4-Chlorophenyl)-2,2-dimethyl-1-phenylpropan-1-ol (1,2-Addition)
This protocol utilizes methylmagnesium bromide to favor the desired nucleophilic addition.
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 196.67 | 1.97 g | 10.0 mmol |
| Methylmagnesium Bromide (3.0 M in Et₂O) | - | 4.0 mL | 12.0 mmol |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | 30 mL | - |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | 20 mL | - |
| Hydrochloric Acid (1 M HCl) | - | ~5 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - |
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a nitrogen/argon inlet.
-
Reagent Loading: To the flask, add the methylmagnesium bromide solution (4.0 mL) and 10 mL of anhydrous diethyl ether.
-
Substrate Addition: Dissolve this compound (1.97 g) in 20 mL of anhydrous diethyl ether and load this solution into the dropping funnel.
-
Reaction: Cool the flask containing the Grignard reagent to 0 °C using an ice bath. Add the ketone solution dropwise from the funnel over 30 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the alkoxide intermediate.[16]
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude product. The resulting tertiary alcohol can be further purified by column chromatography or recrystallization from hexanes.
Protocol B: Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol (Reduction)
This protocol uses the bulkier isopropylmagnesium bromide to favor the reduction pathway.
Procedure:
Follow the exact procedure as in Protocol A, but substitute isopropylmagnesium bromide (e.g., 2.0 M solution in THF, 6.0 mL, 12.0 mmol) for methylmagnesium bromide. The final product will be the secondary alcohol, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol.
Characterization and Data Analysis
Proper characterization is essential to confirm which reaction pathway was dominant.
| Analysis | Expected Result for Tertiary Alcohol (Protocol A) | Expected Result for Secondary Alcohol (Protocol B) |
| ¹H NMR | Absence of aldehyde/ketone protons. Appearance of a new singlet for the added methyl group. A singlet for the hydroxyl proton (disappears on D₂O shake). | Absence of aldehyde/ketone protons. Appearance of a new singlet for the benzylic C-H proton. A doublet for the hydroxyl proton (disappears on D₂O shake). |
| ¹³C NMR | Absence of the carbonyl signal (~200 ppm). Appearance of a new quaternary carbon signal for the alcohol carbon (~70-80 ppm) and a new methyl carbon signal. | Absence of the carbonyl signal (~200 ppm). Appearance of a new methine (CH) carbon signal for the alcohol carbon (~70-80 ppm). |
| IR (cm⁻¹) | Absence of the strong C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch around 3200-3600 cm⁻¹.[16] | Absence of the strong C=O stretch (~1680 cm⁻¹). Appearance of a broad O-H stretch around 3200-3600 cm⁻¹. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (Grignard formation) | Wet glassware or solvent; Passivated magnesium surface. | Flame-dry all glassware immediately before use.[15] Use freshly distilled anhydrous solvent. Activate magnesium with iodine or 1,2-dibromoethane.[13] |
| Low or no yield of desired product | Incomplete reaction; Grignard reagent destroyed by moisture/air. | Ensure an inert atmosphere is maintained. Extend reaction time or gently warm the mixture. Titrate the Grignard reagent before use to confirm its concentration. |
| Recovery of starting ketone | Extreme steric hindrance preventing any reaction. | Use a less hindered Grignard reagent (e.g., MeMgBr). Consider using additives like CeCl₃ to generate a more potent nucleophile. |
| Mix of addition and reduction products | Grignard reagent has intermediate steric bulk (e.g., EtMgBr). | Lower the reaction temperature to -78 °C to improve selectivity for the addition product. |
Visualized Experimental Workflow
Caption: General workflow for the Grignard reaction.
Conclusion
The Grignard reaction with the sterically demanding ketone this compound is a powerful case study in steric control. The outcome is not guaranteed and is highly dependent on the choice of the organomagnesium nucleophile. By selecting a small, unhindered Grignard reagent like methylmagnesium bromide and maintaining controlled conditions, the desired 1,2-addition to form a tertiary alcohol can be favored. Conversely, employing bulkier reagents with β-hydrogens, such as isopropylmagnesium bromide, will preferentially lead to reduction of the carbonyl group. This guide provides the mechanistic rationale and actionable protocols necessary for researchers to confidently navigate these competing pathways and achieve their desired synthetic targets.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. chemscene.com [chemscene.com]
- 5. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 6. youtube.com [youtube.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Reduction of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol
Abstract
This document provides a comprehensive guide for the chemical reduction of the ketone 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one to its corresponding secondary alcohol, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol. The protocol details a robust and high-yielding method using sodium borohydride (NaBH₄), a mild and selective reducing agent. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the underlying chemical principles, a detailed, step-by-step experimental protocol, methods for reaction monitoring, product isolation, purification, and characterization, as well as critical safety considerations.
Introduction
The reduction of ketones to alcohols is a cornerstone transformation in organic synthesis, pivotal for creating key intermediates in the pharmaceutical and fine chemical industries. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol is a valuable building block, and its efficient synthesis is of significant interest.
This application note focuses on the use of sodium borohydride (NaBH₄), a widely used reagent prized for its selectivity and operational simplicity. Unlike more potent reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ chemoselectively reduces aldehydes and ketones without affecting other functional groups such as esters, amides, or, critically in this case, the aryl chloride.[1][2][3] The reaction is typically performed in a protic solvent like methanol or ethanol, which serves both to solubilize the reagents and to act as a proton source during the workup phase.[2][4]
Chemical Transformation and Mechanism
The overall transformation involves the conversion of a carbonyl group (ketone) into a hydroxyl group (secondary alcohol).
2.1. Reaction Scheme
Caption: General scheme for the reduction of the ketone to the alcohol.
2.2. Mechanism of Reduction
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[5] This breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate.[1][5]
-
Protonation: During the workup step, a protic solvent (like methanol or added dilute acid) protonates the negatively charged oxygen of the alkoxide intermediate to yield the final secondary alcohol product.[1][2][5]
Each molecule of sodium borohydride can, in principle, deliver four hydride ions, making it an efficient reagent.[2]
Experimental Protocol
This protocol describes the reduction on a laboratory scale. Proper adherence to safety procedures is mandatory.
3.1. Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | 196.68 | 5.0 | 1.0 | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 7.5 | 1.5 | Reducing agent |
| Methanol (MeOH) | 32.04 | - | - | Solvent |
| Hydrochloric Acid (1 M HCl) | 36.46 | - | - | For quenching |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | Drying agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | - | - | For washing (optional) |
| Brine (Saturated NaCl) | 58.44 | - | - | For washing |
3.2. Step-by-Step Procedure
Caption: Experimental workflow for the reduction of the ketone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol. Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) in small portions to the stirred solution. Causality: Portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution that occurs as NaBH₄ reacts with the protic solvent.[1]
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[6][7][8] The disappearance of the starting ketone spot indicates the completion of the reaction.[2][6]
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl. Continue adding acid until effervescence ceases. Causality: This step neutralizes any remaining NaBH₄ and protonates the intermediate borate-alkoxide complex to form the alcohol.[9]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).[9][10] Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water and then with brine. Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[7][10]
-
Purification: Purify the crude alcohol by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system as the eluent.
Characterization
The identity and purity of the final product, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol, should be confirmed using standard analytical techniques.
| Technique | Starting Ketone (Expected) | Product Alcohol (Expected) |
| IR (cm⁻¹) | Strong C=O stretch (~1680 cm⁻¹) | Disappearance of C=O, Appearance of broad O-H stretch (~3200-3600 cm⁻¹) |
| ¹H NMR (CDCl₃, δ) | Aromatic protons (~7.4-7.8 ppm), Singlet for t-butyl group (~1.3 ppm) | Aromatic protons (~7.2-7.4 ppm), Singlet for t-butyl group (~0.9 ppm), Singlet for CH-OH (~4.6 ppm), Broad singlet for OH |
| ¹³C NMR (CDCl₃, δ) | Carbonyl carbon (~200 ppm) | Aliphatic carbon C-OH (~75-80 ppm) |
| TLC (Rf value) | Higher Rf (less polar) | Lower Rf (more polar due to -OH group) |
Note: Exact spectral values may vary slightly based on solvent and instrument conditions.
Safety and Handling
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas, which may ignite spontaneously.[11][12]
-
Handling: Handle under an inert atmosphere if possible, and always in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12][13] Keep away from water, acids, and sources of ignition.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture.[11][14]
-
Spills: In case of a spill, do NOT use water. Cover the spill with a dry, non-combustible material like sand or dry lime, and collect it for disposal as hazardous waste.[12]
General Precautions:
-
The reaction quench with acid is exothermic and produces hydrogen gas. This must be done slowly and in an ice bath within a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent and should be handled with care in a fume hood.
Conclusion
The reduction of this compound using sodium borohydride is an efficient and selective method for synthesizing the corresponding secondary alcohol. The protocol is robust, high-yielding, and utilizes common laboratory reagents and techniques. Careful monitoring of the reaction by TLC and adherence to all safety precautions are essential for a successful outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. books.rsc.org [books.rsc.org]
- 3. leah4sci.com [leah4sci.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. rsc.org [rsc.org]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. odinity.com [odinity.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Sodium Borohydride - ESPI Metals [espimetals.com]
- 12. nj.gov [nj.gov]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. chemistry.osu.edu [chemistry.osu.edu]
The Versatile Ketone: Application Notes for 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one in Medicinal Chemistry
Introduction: In the landscape of modern drug discovery and development, the strategic selection of starting materials and intermediates is paramount. 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, a halogenated aromatic ketone, has emerged as a valuable and versatile building block. Its structure, characterized by a p-chlorinated phenyl ring and a sterically hindered carbonyl group, offers a unique combination of reactivity and stability. The presence of the chlorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative molecules, including metabolic stability and binding interactions.[1] This guide provides an in-depth exploration of the applications of this ketone in medicinal chemistry, complete with detailed experimental protocols and an examination of the underlying scientific principles.
Key Synthetic Applications and Protocols
The true utility of this compound lies in its capacity to serve as a precursor for a diverse array of more complex molecules. The carbonyl group and the activated aromatic ring provide two primary sites for chemical modification.
Synthesis of Triazole-Containing Bioactive Molecules
A prominent application of this ketone and its close structural analogs is in the synthesis of triazole-based fungicides and plant growth regulators.[2][3] These compounds function by inhibiting key enzymes in metabolic pathways.
Tebuconazole is a broad-spectrum triazole fungicide that functions by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway of fungi.[4] The following protocol is adapted from patented synthetic routes for tebuconazole and outlines the synthesis of a key intermediate from a derivative of this compound.[1][5][6]
Step 1: α-Halogenation of this compound
The first step involves the selective halogenation at the α-position to the carbonyl group, creating a reactive site for nucleophilic substitution.
-
Materials: this compound, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.
-
Step 2: Nucleophilic Substitution with 1,2,4-Triazole
The α-bromo ketone is then reacted with 1,2,4-triazole to introduce the heterocyclic moiety.
-
Materials: α-bromo-1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, 1,2,4-triazole, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1,2,4-triazole (1.1 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of the α-bromo ketone (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Reduction of the Carbonyl Group
The final step in this sequence is the reduction of the ketone to a tertiary alcohol, a key structural feature of tebuconazole.
-
Materials: The triazole-substituted ketone, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve the triazole-substituted ketone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add NaBH₄ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by the slow addition of acetone.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the tebuconazole analog.
-
Table 1: Summary of Reaction Conditions for Tebuconazole Analog Synthesis
| Step | Key Reagents | Solvent | Temperature | Typical Yield |
| α-Halogenation | NBS, AIBN | CCl₄ | Reflux | 85-95% |
| Triazole Substitution | 1,2,4-triazole, NaH | DMF | 0 °C to RT | 70-85% |
| Carbonyl Reduction | NaBH₄ | Methanol | 0 °C to RT | 90-98% |
Synthesis of Chiral Alcohols via Asymmetric Reduction
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development, as different enantiomers can exhibit vastly different biological activities.[7] The prochiral nature of this compound makes it an excellent substrate for asymmetric reduction to produce chiral alcohols. These chiral alcohols can serve as valuable intermediates in the synthesis of more complex drug candidates.[8][9]
The CBS reduction is a well-established and reliable method for the enantioselective reduction of ketones.[10]
-
Materials: this compound, (R)- or (S)-CBS catalyst, Borane-dimethyl sulfide complex (BMS), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the CBS catalyst (0.05-0.1 eq) in anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add BMS (1.0-1.2 eq) to the catalyst solution.
-
After stirring for 10-15 minutes, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting chiral alcohol by column chromatography.
-
Mechanistic Insights and Pathway Visualization
Understanding the mechanism of action of the final bioactive molecules is crucial for rational drug design.
Mechanism of Action of Triazole Fungicides
As previously mentioned, triazole fungicides like tebuconazole inhibit the enzyme C14-demethylase (also known as CYP51).[4] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[11]
Synthetic Workflow Visualization
The following diagram illustrates the synthetic workflow for the preparation of a tebuconazole analog from this compound.
References
- 1. Preparation method of tebuconazole - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis and Characterization of Fungicide Tebuconazole | Semantic Scholar [semanticscholar.org]
- 3. Analysis of triazole fungicides and their intermediates - News - 湘硕化工 [solarchem.cn]
- 4. DSpace [dr.lib.iastate.edu]
- 5. CN109336848B - Tebuconazole intermediate and preparation method of tebuconazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. [Preparations and biological properties of chiral compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Alcohols [sigmaaldrich.cn]
- 10. insuf.org [insuf.org]
- 11. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one and Related Ketones in Agrochemical Synthesis
Authored for: Researchers, Scientists, and Agrochemical Development Professionals
Introduction
In the landscape of modern agriculture, triazole-based compounds represent a cornerstone of crop protection and management. This class of chemicals is renowned for its potent fungicidal activity and its ability to regulate plant growth, directly contributing to enhanced crop yields and food security.[1] The efficacy of these final agrochemical products, such as the widely used fungicide Tebuconazole and the plant growth regulators (PGRs) Paclobutrazol and Uniconazole, is fundamentally dependent on the purity and precise molecular architecture of their synthetic precursors.[1][2][3]
This guide delves into the pivotal role of a specific family of chemical intermediates: chlorophenyl t-butyl ketones. While the query specified 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (also known as 4-chloropivalophenone), a comprehensive review of synthetic literature reveals that a structurally related molecule, 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one (CAS: 66346-01-8), and its unsaturated precursors are the more direct and widely documented intermediates in the synthesis of leading triazole agrochemicals.[1][2][4] This document will therefore focus on the well-established synthetic pathways involving this pentanone core structure, providing detailed application notes, mechanistic insights, and actionable protocols relevant to the synthesis of Paclobutrazol and Uniconazole.
Section 1: Physicochemical Properties of Key Intermediates
The successful synthesis and purification of the final agrochemical product are contingent on a thorough understanding of the properties of its intermediates. High purity (typically ≥99.0%) is crucial, as even trace impurities can impact the efficacy and safety profile of the final formulation.[1][5]
| Property | 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one | 1-(4-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one |
| CAS Number | 66346-01-8[1][2] | 63190-87-4 (Unspecified stereochemistry)[6] |
| Synonyms | t-Butyl-4-chlorophenethylketone[2] | CGA 149907[6] |
| Molecular Formula | C₁₃H₁₇ClO[2] | C₁₅H₁₈ClN₃O[6] |
| Molecular Weight | 224.73 g/mol [2] | 291.77 g/mol [6] |
| Appearance | Colorless liquid[2] | Not specified (precursor to a white solid) |
| Boiling Point | 297.4 ± 15.0 °C at 760 mmHg[2] | Not specified |
| Density | 1.1 ± 0.1 g/cm³[2] | Not specified |
| Flash Point | 178.9 ± 11.5 °C[2] | Not specified |
Section 2: Application Notes — Synthesis of Triazole Agrochemicals
The 4-chlorophenyl and t-butyl groups of the ketone intermediate are essential pharmacophores that confer the desired biological activity in the final triazole products. The synthetic strategy revolves around constructing this core and then introducing the functionally critical triazole and hydroxyl moieties.
Synthesis of Paclobutrazol (Plant Growth Regulator & Fungicide)
Paclobutrazol is a potent inhibitor of gibberellin biosynthesis, leading to reduced internodal growth and stouter stems.[7] Its synthesis is a multi-step process where the stereochemistry of the final reduction is critical for its biological activity.[7][8]
Mechanistic Overview & Rationale: The synthesis begins with an Aldol condensation to form the basic carbon skeleton. This is a robust and efficient method for C-C bond formation using readily available starting materials: p-chlorobenzaldehyde and 3,3-dimethyl-2-butanone (pinacolone).[7] The resulting α,β-unsaturated ketone is then hydrogenated to the saturated ketone, 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.[4][7] This saturation is crucial for the subsequent steps and the final structure of Paclobutrazol.
Introduction of the triazole ring is achieved via an α-bromination followed by nucleophilic substitution with the sodium salt of 1,2,4-triazole.[7] The final, and most critical, step is the reduction of the ketone to a secondary alcohol. The use of sodium borohydride (NaBH₄) in cold methanol is highly favored as it selectively yields the desired (2RS,3RS) diastereomer pair, which possesses the primary biological activity.[7][9]
Caption: Figure 1: Synthetic Workflow for Paclobutrazol.
Synthesis of Uniconazole (Plant Growth Regulator)
Uniconazole is also a gibberellin biosynthesis inhibitor, structurally similar to Paclobutrazol but containing a carbon-carbon double bond.[10][11] This structural feature alters its potency and spectrum of activity. The synthesis can leverage a common unsaturated intermediate, but the final reduction step is modified to preserve the double bond.
Mechanistic Overview & Rationale: The synthesis of Uniconazole can diverge from the Paclobutrazol pathway. Instead of hydrogenating the initial α,β-unsaturated ketone, the triazole ring can be introduced first. A key intermediate is 1-(4-chloro-phenyl-)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one .[12] The critical challenge is the selective reduction of the ketone group to a hydroxyl group without reducing the adjacent C=C double bond. This requires milder reducing agents or specific reaction conditions compared to the synthesis of Paclobutrazol. Sodium borohydride is often suitable for this selective 1,2-reduction, yielding Uniconazole.[13]
Caption: Figure 2: Synthetic Workflow for Uniconazole.
Section 3: Experimental Protocols
The following protocols are generalized representations based on established chemical transformations.[4][7][9] Researchers must conduct their own risk assessments and optimization studies. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Objective: To synthesize the key saturated ketone intermediate.
Part A: Aldol Condensation to form 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one
-
Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and addition funnel.
-
Reagents: Charge the flask with 3,3-dimethyl-2-butanone (pinacolone) and a suitable solvent (e.g., toluene).
-
Base Addition: Slowly add an aqueous solution of a strong base (e.g., NaOH) to the flask while stirring.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde dropwise from the addition funnel at a controlled temperature (e.g., 10-20°C) to manage the exothermic reaction.
-
Reaction: After addition, allow the mixture to stir at room temperature or with gentle heating until reaction completion is confirmed by TLC or GC analysis.
-
Workup: Quench the reaction with a weak acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,β-unsaturated ketone.
Part B: Hydrogenation to Saturated Ketone
-
Setup: Prepare a high-pressure hydrogenation reactor (autoclave).
-
Charging: Add the crude unsaturated ketone from Part A, a suitable solvent (e.g., methanol, ethanol), and a hydrogenation catalyst (e.g., Raney Nickel or Pd/C).[4][7]
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar). Heat the mixture (e.g., 30-70°C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. Purify by distillation or chromatography as needed.
Protocol 3.2: Synthesis of Paclobutrazol
Objective: To convert the saturated ketone intermediate into the final active ingredient.
Part A: α-Bromination
-
Setup: In a flask protected from light, dissolve the saturated ketone from Protocol 3.1 in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine (Br₂) in the same solvent.
-
Reaction: Stir the mixture at low temperature until the red-brown color of bromine disappears, indicating consumption. Monitor by TLC.
-
Workup: Carefully quench any excess bromine. Wash the organic layer with sodium thiosulfate solution, sodium bicarbonate solution, and brine. Dry and concentrate to yield the crude α-bromo ketone, which is often used immediately in the next step.
Part B: Triazole Installation and Reduction
-
Triazole Salt: In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting it with a strong base like sodium hydride in an anhydrous solvent (e.g., DMF).
-
Substitution: Add the crude α-bromo ketone solution from Part A to the triazole salt suspension. Heat the mixture (e.g., 60-80°C) and stir until the substitution is complete (monitor by TLC/GC).
-
Workup & Isolation: Cool the reaction, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic extracts to yield crude 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one.
-
Reduction: Dissolve the crude triazolyl ketone in cold methanol (-5 to 0°C).
-
NaBH₄ Addition: Add sodium borohydride (NaBH₄) portion-wise, maintaining the low temperature to ensure high diastereoselectivity.[7]
-
Final Workup: After the reaction is complete, quench with a weak acid, remove the methanol under reduced pressure, and extract the aqueous residue with an organic solvent. The crude Paclobutrazol can be purified by recrystallization to obtain the final product as a white solid.[9]
Conclusion
1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one and its derivatives are undeniably critical intermediates in the multi-billion dollar agrochemical industry.[1] Their unique chemical structure serves as the scaffold for potent triazole fungicides and plant growth regulators. The synthesis of these agrochemicals is a testament to advanced organic chemistry, where control over reaction conditions—particularly in the final stereoselective reduction step—is paramount to achieving high yields of the biologically active isomers.[7] The protocols and insights provided herein offer a foundational understanding for researchers and scientists working to optimize these synthetic pathways, ultimately contributing to the development of effective and sustainable solutions for global agriculture.[2]
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Paclobutrazol - Wikipedia [en.wikipedia.org]
- 8. Paclobutrazol (Ref: PP 333) [sitem.herts.ac.uk]
- 9. rayfull.com [rayfull.com]
- 10. Uniconazole - Wikipedia [en.wikipedia.org]
- 11. Uniconazole - LKT Labs [lktlabs.com]
- 12. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 13. Uniconazole synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Enantioselective Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the enantioselective synthesis of chiral 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science due to their specific stereochemical configurations. This guide delves into the primary asymmetric synthetic strategies, focusing on the catalytic reduction of the prochiral ketone, 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. Detailed protocols for established and highly efficient methods, such as the Corey-Itsuno (CBS) reduction and Noyori asymmetric hydrogenation, are provided. The underlying principles, mechanistic insights, and practical considerations for achieving high enantioselectivity are discussed to ensure reproducible and optimal results.
Introduction: The Significance of Chiral 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol Derivatives
Chiral molecules play a pivotal role in the pharmaceutical industry, where the three-dimensional arrangement of atoms can drastically alter a compound's biological activity. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and metabolic profiles. Consequently, the development of robust and efficient methods for the synthesis of single-enantiomer compounds is of paramount importance.
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-ol contains a stereogenic center at the carbinol carbon, making it a valuable chiral building block. The presence of the 4-chlorophenyl group and the sterically demanding tert-butyl group provides a unique scaffold for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The enantioselective synthesis of this alcohol and its derivatives allows for the precise control of stereochemistry, which is crucial for investigating structure-activity relationships and developing novel chemical entities.
This guide focuses on the most reliable and widely adopted methods for the asymmetric synthesis of these valuable compounds, with a particular emphasis on catalytic approaches that offer high efficiency and enantioselectivity.
Synthetic Strategies for Enantioselective Synthesis
The primary and most direct route to enantiomerically enriched 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol is the asymmetric reduction of the corresponding prochiral ketone, this compound (also known as 4'-chloro-2,2-dimethylpropiophenone or 4'-chloropivalophenone). Two powerful catalytic methods have proven to be exceptionally effective for this transformation: the Corey-Itsuno (CBS) reduction and the Noyori asymmetric hydrogenation.
Asymmetric Reduction of this compound
The asymmetric reduction of a prochiral ketone introduces a new chiral center, and the stereochemical outcome is determined by the chiral catalyst employed.
The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a highly reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[1][2][3] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[2][3]
Mechanism of the CBS Reduction:
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst.[1][2] This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom.[1][2] The ketone then coordinates to the more Lewis acidic endocyclic boron in a sterically favored manner, with the larger substituent oriented away from the chiral auxiliary of the catalyst.[1] This pre-organization facilitates an intramolecular, face-selective hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered transition state.[1][4] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst.[2]
Figure 1: Simplified workflow of the Corey-Itsuno (CBS) reduction.
The Noyori asymmetric hydrogenation is another powerful and widely used method for the enantioselective reduction of ketones.[5][6] This reaction typically employs a ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[5][6] The reduction is carried out under a hydrogen atmosphere.
Mechanism of Noyori Asymmetric Hydrogenation:
The mechanism of the Noyori asymmetric hydrogenation involves the formation of a ruthenium hydride species, which is the active catalyst.[5][7] The ketone substrate coordinates to the ruthenium center, and the hydride is then transferred to the carbonyl carbon. The chirality of the ligands on the ruthenium catalyst dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess. The catalyst is regenerated by the reaction with molecular hydrogen.[7] A key feature of this catalytic system is the "metal-ligand bifunctional catalysis," where both the metal center and the ligand participate in the catalytic cycle.[8]
Figure 2: Simplified workflow of the Noyori asymmetric hydrogenation.
Alternative Strategy: Asymmetric Alkylation
While the asymmetric reduction of the prochiral ketone is the most direct approach, an alternative strategy involves the asymmetric α-alkylation of a suitable enolate precursor to construct the chiral center.[9][10] This method is particularly useful for creating α-quaternary stereocenters.[9][10][11] For the synthesis of the target alcohol, this would involve the asymmetric alkylation of a simpler ketone followed by further transformations. While less direct for this specific target, it is a valuable methodology in the broader context of synthesizing chiral ketones and their derivatives.[12][13]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents should be handled with care, and anhydrous conditions should be maintained for reactions sensitive to moisture.[2][4]
Protocol for Corey-Itsuno (CBS) Reduction of this compound
This protocol provides a general procedure for the CBS reduction. The specific enantiomer of the CBS catalyst will determine the stereochemistry of the resulting alcohol. For example, the (S)-CBS catalyst typically yields the (R)-alcohol.
Materials and Reagents:
-
This compound
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the ketone in anhydrous THF (5 mL per mmol of ketone).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Add the (S)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise.
-
Borane Addition: Add borane-dimethyl sulfide complex (0.6 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL per mmol of ketone) at 0 °C.
-
Workup: Warm the mixture to room temperature and stir for 30 minutes. Remove the solvent under reduced pressure. Add ethyl acetate and 1 M HCl. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the enantiomerically enriched 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Protocol for Noyori Asymmetric Hydrogenation of this compound
This protocol provides a general procedure for the Noyori asymmetric hydrogenation. The choice of the enantiomer of the BINAP and diamine ligands will determine the stereochemistry of the product.
Materials and Reagents:
-
This compound
-
--INVALID-LINK--n or a similar Ru(II) precatalyst
-
(S,S)-DPEN (1,2-diphenylethylenediamine) or another suitable chiral diamine
-
Anhydrous isopropanol (i-PrOH)
-
Potassium tert-butoxide (KOtBu)
-
Hydrogen gas (H₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve the Ru(II) precatalyst (0.005-0.01 eq) and the chiral diamine (0.005-0.01 eq) in anhydrous isopropanol (2 mL per 0.01 mmol of catalyst). Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate autoclave equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and potassium tert-butoxide (0.1 eq) in anhydrous isopropanol (5 mL per mmol of ketone).
-
Reaction Initiation: Transfer the catalyst solution to the autoclave containing the ketone solution under an inert atmosphere.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen (10-50 atm).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 30-50 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by analyzing aliquots by GC or TLC.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Quench the reaction with a small amount of water. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Data Presentation and Comparison
The following table summarizes typical results for the asymmetric reduction of aryl ketones using the described methods. The specific values can vary depending on the exact substrate and reaction conditions.
| Method | Catalyst System | Substrate Scope | Typical ee (%) | Advantages | Disadvantages |
| CBS Reduction | Oxazaborolidine / BH₃ | Broad for aryl alkyl ketones | >95%[3] | High ee, predictable stereochemistry, commercially available catalysts | Stoichiometric borane source, requires anhydrous conditions[2][4] |
| Noyori Hydrogenation | Ru(II)-BINAP-diamine / H₂ | Wide range of ketones[6] | >99%[14] | High atom economy, very high ee, low catalyst loading | Requires high-pressure equipment, catalyst can be sensitive to air and moisture |
Conclusion
The enantioselective synthesis of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol derivatives is readily achievable through the asymmetric reduction of the corresponding prochiral ketone. The Corey-Itsuno (CBS) reduction and Noyori asymmetric hydrogenation represent two of the most powerful and reliable methods for this transformation, consistently delivering high enantioselectivities. The choice of method will depend on the specific requirements of the synthesis, available equipment, and scale of the reaction. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently produce these valuable chiral building blocks for their applications in drug discovery and materials science.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides [organic-chemistry.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: High-Purity Isolation of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one via Automated Flash Column Chromatography
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and efficient methodology for the purification of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, a key chemical intermediate. The protocol leverages normal-phase flash column chromatography, a cornerstone technique for isolating compounds of intermediate polarity. We provide a step-by-step workflow, from preliminary Thin-Layer Chromatography (TLC) analysis to determine optimal separation conditions, through to column packing, sample loading, gradient elution, and post-purification analysis. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for analogous separations. The objective is to consistently achieve >98% purity, a critical requirement for subsequent applications in synthetic chemistry and drug development.
Introduction and Scientific Rationale
This compound (also known as 4'-Chloro-2,2-dimethylpropiophenone) is a synthetic intermediate whose purity is paramount for the success of downstream reactions, such as the synthesis of fungicides or pharmaceutical agents.[1][2] The primary synthetic route often involves a Friedel-Crafts acylation reaction.[1][3] This process can introduce impurities such as unreacted starting materials (e.g., chlorobenzene), regioisomers (ortho-substituted byproducts), or other process-related side products.[4]
Column chromatography is the technique of choice for this purification challenge.[5][6] It operates on the principle of differential adsorption, where components of a mixture partition differently between a stationary phase and a mobile phase.[5] For this compound, a moderately polar ketone (LogP ≈ 3.56), a polar stationary phase like silica gel is ideal.[7] A non-polar mobile phase, with its polarity gradually increased by adding a more polar solvent, will effectively elute compounds in order of increasing polarity.[5][8] This allows for the separation of the target compound from less-polar and more-polar impurities.
This guide establishes a self-validating protocol, beginning with analytical TLC to predict the chromatographic behavior, ensuring a high probability of success in the preparative-scale purification.[9][10]
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to determine the optimal mobile phase composition using TLC.[8][9] This analytical step serves as a small-scale pilot for the preparative separation.
Objective: To find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.30–0.40.[10][11] This Rf value ensures that the compound moves through the column at a moderate rate, allowing for effective separation from impurities without excessive band broadening or prohibitively long elution times.[8][10]
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).[9]
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the test eluent (e.g., start with 5% ethyl acetate in hexane).
-
Visualization: After the solvent front nears the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm. The aromatic ring in the target compound will absorb UV light, appearing as a dark spot.[11]
-
Optimization: Adjust the ratio of ethyl acetate to hexane until the desired Rf value for the product spot is achieved. A higher concentration of the more polar solvent (ethyl acetate) will increase the Rf values of all components.
Preparative Purification: Flash Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The quantities should be scaled accordingly for different amounts, maintaining the recommended sample-to-adsorbent ratio.
| Parameter | Specification / Description | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) | High surface area provides excellent resolving power for moderately difficult separations.[11] |
| Mobile Phase (Eluent) | Hexane and Ethyl Acetate (HPLC Grade) | A common, effective, and relatively non-toxic solvent system with a good polarity range.[8] |
| Crude Sample Load | 1g crude product per 30-50g silica gel | A ratio of 1:30 to 1:50 is standard for achieving good separation without overloading the column.[6][11] |
| Column Dimensions | 2-3 cm diameter, 30-40 cm length | Appropriate dimensions to hold the required amount of silica gel and provide sufficient bed length for separation. |
| Detection | UV visualization (for TLC), Refractive Index or UV detector (for automated systems) | Non-destructive monitoring of the eluent to identify fractions containing the product. |
The entire process, from crude material to purified product, follows a logical sequence designed for efficiency and success.
Caption: Workflow diagram for column chromatography purification.
Protocol: Detailed Steps
-
Column Preparation (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.[5]
-
In a separate beaker, create a slurry by mixing the required amount of silica gel (e.g., 40g) with the initial, non-polar eluent (100% hexane).[5][11]
-
Pour the slurry into the column. Use a gentle stream of eluent to wash any adhering silica from the beaker into the column.
-
Tap the column gently to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Add a protective layer of sand (0.5 cm) on top. Crucially, never let the solvent level drop below the top of the silica bed. [11]
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1g) in a minimal volume of a suitable solvent (dichloromethane is a good choice due to its volatility and moderate polarity).
-
Carefully apply the dissolved sample solution evenly onto the top layer of sand using a pipette.
-
Drain the solvent until the sample is fully absorbed into the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the initial eluent (100% hexane) to the top of the column without disturbing the sand layer.
-
Begin elution, starting with several column volumes of 100% hexane to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent according to the TLC results. For example, switch to a 2% ethyl acetate/hexane mixture, then 5%, and finally the 10% mixture that yielded the target Rf.[11] A stepwise gradient is often sufficient for this type of separation.
-
Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).[11]
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions using TLC to identify which ones contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that show only the single spot corresponding to the purified product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Determine the purity of the final product using analytical techniques like GC, HPLC, or NMR spectroscopy.[11] Calculate the final yield.
-
Expected Results and Troubleshooting
-
Expected Yield: 85-95% (dependent on the purity of the crude material).[11]
-
Expected Purity: >98% as determined by GC or HPLC.[11]
-
Troubleshooting:
-
Poor Separation: May be caused by column overloading, packing the column improperly (channeling), or using an eluent of incorrect polarity. Re-evaluate the TLC and the sample-to-adsorbent ratio.
-
Compound Won't Elute: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent (ethyl acetate).
-
Cracked Column Bed: This occurs if the column runs dry. Air bubbles disrupt the separation. The column must be repacked.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Introduction
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-dimethylpropiophenone, is a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a halogenated aromatic ring, makes it a valuable precursor for developing more complex molecules.[1] This guide provides a comprehensive overview of a scalable synthesis protocol, focusing on the widely utilized Friedel-Crafts acylation reaction. We will delve into the reaction mechanism, provide a detailed experimental protocol suitable for scale-up, and discuss critical process parameters, safety considerations, and analytical methods for quality control.
Chemical Identity and Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO | [2] |
| Molecular Weight | 196.67 g/mol | [2] |
| CAS Number | 30314-42-2 | [2] |
| Appearance | Solid (predicted) | [3] |
| LogP | 3.5688 | [2] |
| Boiling Point | Not definitively reported | [4] |
| Melting Point | Not definitively reported | [4] |
| Solubility | Expected to be soluble in common organic solvents | [4] |
Synthetic Strategy: Friedel-Crafts Acylation
The most common and scalable method for synthesizing this compound is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[6][7]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of pivaloyl chloride, facilitating the departure of the chloride ion and generating the acylium ion. This electrophile then attacks the electron-rich chlorobenzene ring. The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group; however, due to steric hindrance from the bulky pivaloyl group, the substitution occurs predominantly at the para position.[5][8] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product.[5]
References
Application Notes and Protocols: The Strategic Role of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one in Triazole Fungicide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Triazole-based fungicides are a cornerstone of modern agriculture, offering broad-spectrum activity against a host of fungal pathogens.[1][2] Their efficacy stems from the targeted inhibition of sterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1] Central to the synthesis of many potent triazoles is the strategic use of tailored chemical precursors. This guide provides an in-depth examination of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one and its derivatives as pivotal building blocks in the synthesis of prominent triazole fungicides, with a primary focus on Paclobutrazol and a comparative look at the structurally related Uniconazole. We will dissect the synthetic pathways, provide validated experimental protocols, and explain the chemical logic underpinning these industrially significant transformations.
The Precursor: Understanding this compound
This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, serves as a foundational scaffold.[3][4] Its structure, featuring a chlorophenyl group and a sterically hindering tert-butyl moiety, is a recurring motif in a class of fungicides and plant growth regulators. The chlorine atom enhances the molecule's biological activity and stability, while the tert-butyl group plays a role in its interaction with target enzymes.
Table 1: Physicochemical Properties of the Core Precursor
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO | [4] |
| Molecular Weight | 196.67 g/mol | [4] |
| CAS Number | 30314-42-2 | [4] |
| Appearance | Solid (typical) | |
| Key Structural Features | p-Chlorophenyl ring, Ketone, tert-Butyl group |
The true utility of this compound in triazole synthesis is realized through its conversion into more reactive intermediates, primarily via halogenation at the alpha-carbon (adjacent to the carbonyl group) or through condensation reactions to introduce unsaturation. These activated intermediates are then primed for the crucial step: the introduction of the 1,2,4-triazole ring.
Synthetic Pathways to Key Triazole Agrochemicals
The journey from the precursor ketone to the final active ingredient involves a multi-step process. The following sections detail the synthesis of Paclobutrazol, a widely used fungicide and plant growth regulator.
Synthesis of Paclobutrazol
Paclobutrazol is a triazole that not only provides fungicidal action but also acts as a plant growth retardant by inhibiting gibberellin biosynthesis.[5][6] Its chemical name is (2RS, 3RS)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol.[6]
A common industrial synthesis does not start directly from this compound but from a closely related intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one , often referred to as triazolyl ketone.[7][8] This intermediate is then further elaborated and reduced. A highly efficient modern route involves the one-step reduction of a vinyl-triazole ketone intermediate, 1-(4-chlorophenyl)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one .[9][10] This method is advantageous as it simultaneously reduces both the carbon-carbon double bond and the carbonyl group to yield Paclobutrazol.[9][10]
Caption: Synthesis pathway for Paclobutrazol.
Comparative Synthesis: Uniconazole
Uniconazole is another potent plant growth regulator that is structurally analogous to Paclobutrazol but retains a carbon-carbon double bond.[11][12] Its synthesis begins similarly, often via the condensation of 4-chlorobenzaldehyde and pinacolone to form 1-(4-Chlorophenyl)-4,4-dimethyl-1-penten-3-one.[13][14] After introduction of the triazole ring, a selective reduction of the ketone is performed, typically with sodium borohydride (NaBH₄), which preferentially reduces the carbonyl without affecting the double bond.[15]
Caption: Final reduction step in Uniconazole synthesis.
Detailed Experimental Protocols
The following protocols are derived from established patent literature and provide a framework for laboratory-scale synthesis.
Protocol 1: One-Step Reduction to Paclobutrazol
This protocol details the reduction of the intermediate 1-(4-chloro-phenyl-)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one to Paclobutrazol.[9][10] The use of magnesium powder and ammonium chloride in an alcohol solvent provides an efficient and high-yield reduction system.
Workflow Overview
Caption: General experimental workflow for synthesis.
Materials and Equipment:
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
1-(4-chloro-phenyl-)-4,4-dimethyl-2-[1,2,4-triazolyl]-1-penten-3-one (Formula I Compound)
-
Magnesium (Mg) powder
-
Ammonium chloride (NH₄Cl)
-
Solvent (Methanol, Ethanol, or Propanol)
-
Ammonia trap (e.g., dilute acid)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction flask, charge the solvent (e.g., 90g methanol), the Formula I compound (30g, ~0.094 mol), and ammonium chloride (16.21g, ~0.3 mol).[10]
-
Initiation: Begin stirring the mixture and heat to 40-50°C.[10]
-
Reductant Addition: Over a period of 30 minutes, add the magnesium powder (3.64g, ~0.15 mol) in batches. Causality Note: Batch-wise addition helps control the exothermic reaction and the rate of hydrogen gas evolution.
-
Reaction: After the addition is complete, raise the temperature to 50-60°C and maintain the reaction for 1-2 hours.[9][10] Ammonia gas will be evolved; use an appropriate trap.
-
Monitoring: Monitor the reaction progress by a suitable method (e.g., GC or TLC) until the starting material is consumed (<1%).[9]
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid magnesium salts.
-
Purification: Partially recover the solvent from the filtrate under reduced pressure using a rotary evaporator. Cool the concentrated solution to induce crystallization.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final Paclobutrazol product.[9]
Table 2: Summary of Reaction Conditions for Paclobutrazol Synthesis[9][10]
| Parameter | Example 1 | Example 2 | Example 3 |
| Solvent | Methanol | Ethanol | Propanol |
| Formula I Compound | 30g (0.094 mol) | 30g (0.094 mol) | 30g (0.094 mol) |
| Mg Powder | 3.64g (0.15 mol) | 4.85g (0.2 mol) | 6.05g (0.22 mol) |
| NH₄Cl | 16.21g (0.3 mol) | 21.61g (0.4 mol) | 27.02g (0.45 mol) |
| Reaction Temp. | 50°C | 60°C | 70°C |
| Reaction Time | 1 hour | 2 hours | 3 hours |
| Yield | ~92% | ~91.9% | ~92.4% |
| Purity | >96% | >96.1% | >96.2% |
Scientific Integrity: Mechanism and Self-Validation
Mechanism of Action: Fungicidal Activity
Triazole fungicides, including Paclobutrazol, function by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[1] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting ergosterol production.[1] This disruption leads to a dysfunctional cell membrane, inhibiting fungal growth and proliferation.
Protocol Validation
The protocols described are designed to be self-validating. Key checkpoints include:
-
Reaction Monitoring: The disappearance of the starting material, as confirmed by chromatography (TLC or GC), provides a clear endpoint for the reaction, preventing over-reaction or incomplete conversion.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis. The expected purity from the described protocols is typically greater than 95%.[9][10]
-
Yield Consistency: Reproducible yields within the ranges specified in Table 2 indicate that the reaction is well-controlled and proceeding as expected.
Conclusion
This compound and its derivatives are indispensable precursors in the agrochemical industry. The synthetic routes to Paclobutrazol and Uniconazole demonstrate how subtle modifications to a core molecular scaffold and the choice of reductive chemistry can lead to different, highly active molecules. The provided protocols, grounded in established industrial methods, offer a reliable and efficient pathway for the synthesis of these vital compounds. For researchers, understanding this chemistry is key to developing next-generation fungicides and plant growth regulators with improved efficacy and environmental profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13ClO | CID 11138050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. researchgate.net [researchgate.net]
- 8. 1-(4-Chloro-phenyl)-4,4-dimethyl-2-[1,2,4]triazol-1-yl-pentan-3-one | C15H18ClN3O | CID 12925561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103664809A - Preparation method for paclobutrazol - Google Patents [patents.google.com]
- 10. CN103664809B - A kind of preparation method of paclobutrazol - Google Patents [patents.google.com]
- 11. Uniconazole - Wikipedia [en.wikipedia.org]
- 12. Uniconazole P | C15H18ClN3O | CID 6436639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Uniconazole (Ref: XE 1019) [sitem.herts.ac.uk]
- 14. echemi.com [echemi.com]
- 15. Uniconazole synthesis - chemicalbook [chemicalbook.com]
Application Note: A Verified Protocol for the Synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
Abstract
This document provides a detailed experimental procedure for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, a key intermediate in the production of high-efficiency fungicides such as cyproconazole.[1][2][3] The described multi-step synthesis begins with the commercially available cyclopropyl methyl ketone and proceeds via a Friedel-Crafts acylation reaction. The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust and reproducible methodology. Each step is accompanied by expert insights into the underlying chemical principles to ensure both procedural accuracy and a comprehensive understanding of the reaction mechanism.
Introduction and Scientific Background
1-(4-chlorophenyl)-2-cyclopropyl-1-propanone (CAS No. 123989-29-7) is a crucial building block in the agrochemical industry.[4][5] Its molecular structure, featuring a chlorophenyl group and a cyclopropyl moiety, is integral to the biological activity of the resulting fungicidal products. The purity and yield of this intermediate directly impact the efficacy and production cost of the final active ingredient.[2]
Several synthetic routes have been reported, including methods starting from p-chlorobenzyl cyanide or utilizing Grignard reagents.[6] However, these methods can suffer from long reaction sequences, low atom economy, or the use of hazardous reagents, making them less suitable for large-scale industrial production.[2][6]
The protocol detailed herein follows a logical and efficient five-step sequence, culminating in a Friedel-Crafts acylation. This classical yet powerful reaction forms the final carbon-carbon bond by acylating chlorobenzene with a bespoke acyl chloride.[7] This method was chosen for its reliability, high yield, and the use of readily available starting materials.[2]
Causality of the Synthetic Strategy: The core of this synthesis is the final Friedel-Crafts acylation step. To execute this, a specific acylating agent, 2-cyclopropylpropionyl chloride, is required. The initial steps of the protocol are therefore dedicated to constructing this key intermediate from cyclopropyl methyl ketone. The chosen pathway involves:
-
Epoxidation: Creation of an epoxide from the ketone.
-
Rearrangement: Lewis-acid catalyzed rearrangement of the epoxide to form the corresponding aldehyde.
-
Oxidation: Conversion of the aldehyde to a carboxylic acid.
-
Acyl Chloride Formation: Chlorination of the carboxylic acid to yield the reactive 2-cyclopropylpropionyl chloride.
-
Friedel-Crafts Acylation: Reaction of the acyl chloride with chlorobenzene using a Lewis acid catalyst (anhydrous aluminum trichloride) to yield the target molecule.[2]
The chlorine atom on the chlorobenzene ring is an ortho-, para-directing group in electrophilic aromatic substitution. The final acylation step predominantly yields the para-substituted product due to steric hindrance at the ortho positions, which is the desired isomer for this application.[8][9]
Materials and Methods
Reagents and Materials
All reagents should be of analytical grade or higher and used without further purification unless otherwise noted. Anhydrous solvents are critical for the success of the Friedel-Crafts acylation step.
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Notes |
| Cyclopropyl methyl ketone | 765-43-5 | C₅H₈O | 84.12 | Starting Material |
| Dimethyl sulfate | 77-78-1 | C₂H₆O₄S | 126.13 | Highly Toxic & Carcinogenic |
| Dimethyl sulfide | 75-18-3 | C₂H₆S | 62.13 | --- |
| Sodium hydroxide | 1310-73-2 | NaOH | 40.00 | --- |
| Anhydrous zinc chloride | 7646-85-7 | ZnCl₂ | 136.30 | Must be anhydrous |
| Hydrogen peroxide | 7722-84-1 | H₂O₂ | 34.01 | 40% solution in water |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | Corrosive & Lachrymator |
| Chlorobenzene | 108-90-7 | C₆H₅Cl | 112.56 | Solvent and reactant |
| Anhydrous aluminum trichloride | 7446-70-0 | AlCl₃ | 133.34 | Highly Reactive with Water |
| Hydrochloric acid | 7647-01-0 | HCl | 36.46 | Concentrated and 10% solution |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Solvent |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
Equipment
-
Three-necked round-bottom flasks (500 mL)
-
Reflux condenser and distillation apparatus
-
Stirring hotplate and magnetic stirrers
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves (nitrile or neoprene).
Detailed Synthesis Protocol
Safety First: This procedure involves hazardous materials. Dimethyl sulfate is extremely toxic and a suspected carcinogen. Thionyl chloride and aluminum trichloride are highly corrosive and react violently with water. All steps must be performed in a well-ventilated chemical fume hood with appropriate PPE.
Step 1: Synthesis of 2-cyclopropyl-2-methyl propylene oxide
-
To a 500 mL three-necked flask equipped with a stirrer and reflux condenser, add dimethyl sulfide (136 g), cyclopropyl methyl ketone (16.9 g, 0.20 mol), and dimethyl sulfate (28.3 g, 0.22 mol).[2]
-
Heat the mixture to 40°C and reflux for 1 hour.
-
Over a period of 1 hour, add sodium hydroxide (17.8 g, 0.44 mol) in portions, maintaining the reflux.
-
Continue the reflux for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and neutralize with a 10% dilute hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel. Allow the phases to separate and collect the organic phase.
-
Distill the organic phase under normal pressure to recover the dimethyl sulfide. The remaining liquid is crude 2-cyclopropyl-2-methyl propylene oxide (expected yield ~95%).[2]
Step 2: Synthesis of 2-cyclopropyl propionaldehyde
-
In a 100 mL three-necked flask, place the crude 2-cyclopropyl-2-methyl propylene oxide (18.9 g) from the previous step.
-
Add anhydrous zinc chloride (0.7 g) at room temperature.[2]
-
Stir the mixture for 6 hours. The rearrangement reaction is typically monitored by gas chromatography (GC) until the starting material is consumed.
Step 3: Synthesis of 2-cyclopropylpropionic acid
-
To the flask containing the 2-cyclopropyl propionaldehyde, add 40% hydrogen peroxide (18.2 g, 0.26 mol) dropwise over 1 hour, maintaining the temperature at room temperature.[2]
-
Continue stirring until the oxidation is complete (monitor by GC or TLC).
-
The resulting product is crude 2-cyclopropylpropionic acid.
Step 4: Synthesis of 2-cyclopropylpropionyl chloride
-
Set up the apparatus for reflux in a fume hood. To the flask containing the crude 2-cyclopropylpropionic acid, slowly add thionyl chloride (33.6 g, 0.28 mol) at room temperature.[2]
-
Heat the mixture to reflux and maintain for 3 hours. The evolution of SO₂ and HCl gas will be observed.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The residue is the desired 2-cyclopropylpropionyl chloride.
Step 5: Friedel-Crafts Acylation to Yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone
-
In a dry 500 mL three-necked flask under a nitrogen atmosphere, add chlorobenzene (150 mL) and anhydrous aluminum trichloride (35.0 g, 0.26 mol).[2]
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add the 2-cyclopropylpropionyl chloride obtained from Step 4 to the stirred suspension over 1 hour, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until completion (monitor by GC or TLC).
-
Carefully quench the reaction by slowly pouring it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Caution: This is a highly exothermic process.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic layers and wash sequentially with 5% sodium hydrogen carbonate solution and then water until neutral.[10]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone as a pale yellow oily liquid.[10]
Experimental Workflow and Data
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis of the target compound.
Summary of Key Reaction Parameters
| Step | Reaction | Key Reagents | Temperature | Time | Expected Total Yield (%) |
| 1-4 | Acyl Chloride Synthesis | See Protocol | See Protocol | ~12-14 hours | Intermediate Steps |
| 5 | Friedel-Crafts Acylation | AlCl₃, Chlorobenzene | 0°C to RT | 4-6 hours | 80.0 - 83.1[2] |
Product Characterization
The identity and purity of the final product, 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Mass Spectrometry (MS): To confirm the molecular weight (208.68 g/mol ).[11]
-
Gas Chromatography (GC): To determine the purity of the final product.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. By detailing the rationale behind each step and adhering to strict safety standards, this guide enables researchers to produce this valuable intermediate with high yield and purity. The self-validating nature of the protocol, which includes checkpoints for reaction monitoring and final product characterization, ensures trustworthiness and reproducibility in a research or process development setting.
References
- 1. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Eureka | Patsnap [eureka.patsnap.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. CN105152886A - Synthetic method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. WO2014079344A1 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 11. 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C12H13ClO | CID 13488619 - PubChem [pubchem.ncbi.nlm.nih.gov]
analytical methods for 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one quantification
An Application Guide to the Quantitative Analysis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate and robust quantification of this compound. As a key chemical intermediate and potential impurity in pharmaceutical manufacturing, precise measurement of this compound is critical for quality control, process optimization, and regulatory compliance. This guide is designed for researchers, analytical scientists, and drug development professionals, offering in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, adherence to validation principles, and practical insights for implementation.
Introduction and Analytical Strategy
This compound is a substituted acetophenone derivative. Its quantification is often required in diverse matrices, from active pharmaceutical ingredient (API) synthesis batches to environmental samples. The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the desired levels of sensitivity and selectivity.
This guide details three powerful and widely adopted analytical techniques:
-
HPLC-UV: A robust and accessible method ideal for routine quality control, purity assessment, and quantification in relatively clean sample matrices where analyte concentrations are moderate to high.
-
GC-MS: A highly effective technique for volatile and thermally stable compounds, offering excellent separation and definitive identification based on mass spectra, making it suitable for impurity profiling and analysis in complex organic mixtures.
-
LC-MS/MS: The gold standard for trace-level quantification, providing unparalleled sensitivity and selectivity. This method is indispensable for bioanalytical studies (e.g., pharmacokinetics) and for detecting minute impurities in complex matrices.
Before delving into specific protocols, it is essential to understand the physicochemical properties of the analyte, which fundamentally guide method development.
Physicochemical Properties
A summary of the key properties for this compound is presented below. The non-polar nature, suggested by its positive LogP value, indicates that reversed-phase chromatography or gas chromatography will be effective separation techniques.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClO | PubChem |
| Molecular Weight | 196.67 g/mol | PubChem |
| XLogP3 | 3.9 | PubChem |
| Appearance | Solid (Predicted) | |
| UV Absorbance | Strong absorbance due to the aromatic ketone chromophore | Inferred |
The Pillar of Trust: Analytical Method Validation
Every protocol described herein is designed as a self-validating system. The objective of analytical validation is to demonstrate that the procedure is fit for its intended purpose. All methods should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for assessing a method's performance.
Key validation parameters to be evaluated include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The direct proportionality of the analytical signal to the analyte concentration over a defined range.
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: This method leverages reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Due to its aromatic ketone structure, this compound exhibits strong UV absorbance, allowing for sensitive detection with a standard Diode Array Detector (DAD) or UV-Vis detector.
Expertise & Causality:
-
Column Choice: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for non-polar analytes like the target compound.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC. Acetonitrile is often preferred over methanol for its lower viscosity and favorable UV cutoff. A small amount of acid (e.g., formic or phosphoric acid) is added to the aqueous phase to sharpen chromatographic peaks by suppressing the ionization of silanol groups on the silica-based stationary phase.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) should be determined by running a UV scan of the analyte standard using the DAD. A preliminary wavelength of 254 nm is a good starting point for aromatic ketones.
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA) or Phosphoric acid (H₃PO₄), HPLC grade
2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (65:35, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | DAD at 254 nm (or determined λmax) |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a calibration curve by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the validated calibration range. Filter through a 0.45 µm syringe filter before injection.
5. System Suitability Test (SST) Before sample analysis, inject a mid-range standard solution six times to verify system performance. The acceptance criteria ensure the reliability of the analytical system.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 2.0% |
Expected Method Performance
| Validation Parameter | Expected Result |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | ~0.3 µg/mL |
| LOQ | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
HPLC Workflow Diagram
Caption: Workflow for quantification via HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. The mass spectrometer then fragments the eluted analyte, creating a unique mass spectrum that serves as a chemical fingerprint for unambiguous identification and quantification.
Expertise & Causality:
-
Column Choice: A low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is a versatile choice suitable for separating a wide range of semi-volatile organic compounds, including aromatic ketones.
-
Injection Mode: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overload and ensuring sharp peaks, especially for samples that are not at trace levels.
-
Temperature Program: The oven temperature is ramped to gradually elute compounds based on their boiling points. An initial hold at a lower temperature focuses the analytes at the head of the column, while the ramp ensures efficient separation.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident identification.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Ethyl acetate or Dichloromethane, GC grade
-
Anhydrous sodium sulfate (for sample drying if needed)
2. Instrumentation
-
GC system with a split/splitless inlet and an autosampler.
-
Mass Spectrometer (e.g., single quadrupole) with an EI source.
-
Data acquisition and processing software.
3. GC-MS Conditions
| Parameter | Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temp. | 250°C |
| Injection Vol. | 1 µL |
| Injection Mode | Split (20:1 ratio) |
| Oven Program | 100°C (hold 1 min), ramp at 20°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in a 50 mL volumetric flask with ethyl acetate.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.5 to 50 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary to isolate the analyte and remove non-volatile components.
5. Data Analysis
-
Qualitative Identification: Confirm the analyte's identity by matching its retention time with that of a standard and its mass spectrum with a reference library spectrum.
-
Quantitative Analysis: Generate a calibration curve by plotting the peak area of a characteristic ion (quantification ion) against concentration. The molecular ion or a stable, abundant fragment ion should be chosen.
GC-MS Workflow Diagramdot
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one, a key intermediate for pharmaceutical and agrochemical research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Here, we delve into the nuances of the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride, providing in-depth, experience-based solutions to challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride, using a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the pivaloyl group to the aromatic ring.[1]
Q2: Why is the para product, this compound, the major isomer formed?
The chlorine atom on the benzene ring is an ortho-, para-directing group. However, due to the significant steric hindrance of the bulky tert-butyl group of the pivaloyl chloride, the acylation predominantly occurs at the less sterically hindered para position.[2]
Q3: I am observing a significant amount of tert-butylbenzene as a byproduct. What is causing this?
This is a known side reaction in the Friedel-Crafts acylation with pivaloyl chloride. The pivaloyl acylium ion can undergo decarbonylation (loss of carbon monoxide) to form the relatively stable tert-butyl carbocation. This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with chlorobenzene, leading to the formation of tert-butylated byproducts.[3][4] This side reaction is often favored at higher temperatures.
Q4: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids can be employed, and their choice can influence the reaction's outcome. Ferric chloride (FeCl₃) is a common alternative. In some cases, milder Lewis acids might be used, particularly with more activated aromatic substrates, but for the moderately deactivated chlorobenzene, a strong Lewis acid like AlCl₃ is generally required. The choice of catalyst can also affect the ratio of acylation to alkylation.
Troubleshooting Guide
Low or No Product Yield
Low or no yield is one of the most frequent challenges in this synthesis. The following troubleshooting guide will help you identify and resolve the underlying issues.
| Potential Cause | Explanation & Troubleshooting Steps |
| Inactive Lewis Acid Catalyst | Aluminum chloride is highly hygroscopic and will be deactivated by moisture. Ensure you are using freshly opened, anhydrous AlCl₃. If the container has been opened previously, consider using a fresh batch or drying the existing one. The catalyst should be a fine, free-flowing powder. |
| Insufficient Catalyst | The ketone product forms a stable complex with AlCl₃, effectively sequestering the catalyst. Therefore, stoichiometric amounts (at least 1 equivalent) of AlCl₃ are typically required. For moderately deactivated substrates like chlorobenzene, an excess of the catalyst (e.g., 1.1-1.3 equivalents) may be necessary to drive the reaction to completion. |
| Inadequate Reaction Temperature | While higher temperatures can increase the reaction rate, they also promote the undesirable decarbonylation side reaction. It is crucial to maintain a controlled temperature, often starting at low temperatures (e.g., 0-5 °C) during the addition of reagents and then allowing the reaction to proceed at a slightly elevated temperature (e.g., room temperature or gentle heating) while monitoring the progress.[5] |
| Poor Quality Reagents | Ensure that both chlorobenzene and pivaloyl chloride are of high purity and anhydrous. The presence of water or other nucleophilic impurities can quench the catalyst and the acylium ion. |
| Inefficient Quenching and Work-up | The work-up procedure is critical for isolating the product. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride-ketone complex and helps to separate the organic and aqueous layers. Inefficient quenching can lead to the formation of emulsions and loss of product. |
Formation of Multiple Byproducts
The presence of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of byproducts.
| Potential Cause | Explanation & Troubleshooting Steps |
| Decarbonylation and Alkylation | As mentioned in the FAQs, the formation of tert-butylated chlorobenzene is a common side reaction. To minimize this, use the lowest effective reaction temperature and consider a less reactive Lewis acid if the acylation still proceeds at a reasonable rate. |
| Isomer Formation | While the para isomer is the major product, small amounts of the ortho isomer can also be formed. The ratio of para to ortho can be influenced by the solvent and reaction temperature. Lower temperatures generally favor the formation of the para product. |
| Polyacylation | Although the acyl group deactivates the aromatic ring to further substitution, under harsh conditions or with a large excess of the acylating agent, diacylation can occur. Use a stoichiometric amount of pivaloyl chloride relative to chlorobenzene to minimize this. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Chlorobenzene
-
Pivaloyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: In the dropping funnel, add a solution of chlorobenzene (1.0 equivalent) and pivaloyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualizing the Process
Reaction Mechanism
Caption: The reaction mechanism of the Friedel-Crafts acylation.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low reaction yields.
Characterization Data
Accurate characterization of the final product is essential to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as two doublets in the range of δ 7.4-7.8 ppm. The tert-butyl protons will appear as a singlet at approximately δ 1.3 ppm. |
| ¹³C NMR | The carbonyl carbon will appear around δ 205 ppm. The aromatic carbons will appear in the range of δ 128-140 ppm. The quaternary carbon of the tert-butyl group will be around δ 45 ppm, and the methyl carbons around δ 28 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the carbonyl (C=O) stretch will be observed around 1680 cm⁻¹. C-H stretches of the aromatic ring and the alkyl groups will be present in their respective regions. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃ClO) will be observed, along with characteristic fragmentation patterns. |
This technical support guide provides a comprehensive overview of the synthesis of this compound. By understanding the underlying chemistry and potential pitfalls, researchers can optimize their synthetic protocols to achieve higher yields and purity.
References
- 1. websites.umich.edu [websites.umich.edu]
- 2. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Page loading... [guidechem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Reducing Byproducts in Friedel-Crafts Acylation of Chlorobenzene
Introduction
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is specifically tailored for researchers, scientists, and drug development professionals who are working with the Friedel-Crafts acylation of chlorobenzene and aiming to minimize byproduct formation. Chlorobenzene, being a moderately deactivated aromatic compound, presents unique challenges in achieving high yields and purity.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address the specific issues you may encounter during your experiments.
The chloro group in chlorobenzene is an ortho, para-director in electrophilic aromatic substitution reactions.[2][3][4][5] Consequently, the primary expected products of Friedel-Crafts acylation are the ortho- and para-substituted isomers, with the para isomer generally being the major product due to reduced steric hindrance.[2][6] However, a number of side reactions can lead to a range of undesirable byproducts, diminishing the yield and complicating purification.
This guide will delve into the mechanistic origins of these byproducts and provide actionable strategies to mitigate their formation, ensuring the integrity and success of your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve common problems encountered during the Friedel-Crafts acylation of chlorobenzene.
Issue 1: Formation of a Significant Amount of the ortho-Isomer Impurity
Question: My reaction is producing a higher than expected amount of the ortho-chloro acetophenone alongside my desired para-isomer. How can I improve the regioselectivity for the para product?
Answer: The formation of both ortho and para isomers is an inherent aspect of electrophilic aromatic substitution on chlorobenzene.[2][6] However, the ratio of these isomers can be influenced by several factors.
Causality and Explanation: The directing effect of the chlorine atom favors substitution at the ortho and para positions.[3][4] Steric hindrance plays a significant role in determining the ratio of these isomers. The bulky acylium ion complex will preferentially attack the less sterically hindered para position.[2][6] However, reaction conditions can alter this preference.
Actionable Solutions:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity for the para-isomer. At lower temperatures, the reaction is more sensitive to the steric differences between the ortho and para positions.
-
Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids can influence the ortho/para ratio. For instance, bulkier Lewis acid catalysts may increase steric hindrance around the acylating agent, further favoring the para position.
-
Solvent Effects: The choice of solvent can impact the effective size of the electrophile and the transition state energies. Less polar solvents may favor the formation of the less polar para isomer.
Issue 2: Presence of Diacylated Byproducts
Question: I am observing the formation of diacylated chlorobenzene in my product mixture. I thought the acyl group was deactivating?
Answer: While it is true that the acyl group is deactivating and generally prevents polyacylation, under certain conditions, a second acylation can occur, especially with a moderately deactivated substrate like chlorobenzene.[7][8][9][10]
Causality and Explanation: The first acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring towards further electrophilic attack.[7][8][9][10] However, if the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a large excess of the acylating agent and catalyst), the deactivation may not be sufficient to completely prevent a second substitution.
Actionable Solutions:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of the acylating agent to chlorobenzene.[11] This minimizes the availability of the acylating agent for a second reaction.
-
Order of Addition: A "reverse addition" can be beneficial. Add the chlorobenzene to a pre-formed complex of the acyl chloride and Lewis acid. This ensures that the concentration of the activated electrophile is always low in the presence of the more reactive starting material.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of diacylated products.
Issue 3: Low Overall Yield and Recovery of Starting Material
Question: My reaction is sluggish, and I'm recovering a significant amount of unreacted chlorobenzene. What could be the cause?
Answer: Low conversion in the Friedel-Crafts acylation of a deactivated ring like chlorobenzene is a common challenge.[1][12]
Causality and Explanation: The electron-withdrawing nature of the chlorine atom deactivates the benzene ring, making it less nucleophilic and slower to react with the electrophilic acylium ion.[1] Additionally, the Lewis acid catalyst can be deactivated by moisture.[12]
Actionable Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[11][12] The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture and will be rendered inactive if exposed to water.[12]
-
Catalyst Loading: For deactivated substrates, a stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required because the product ketone can form a complex with the catalyst, effectively removing it from the reaction cycle.[7][11]
-
Alternative Catalysts: Consider using more potent catalytic systems. Metal triflates, such as hafnium triflate (Hf(OTf)₄), have shown effectiveness in acylating unactivated benzenes like chlorobenzene.[13] Zeolites have also been explored as reusable solid acid catalysts.[14]
Issue 4: Formation of Benzophenone and Other Dehalogenated Byproducts
Question: My mass spectrometry analysis shows the presence of benzophenone in my product mixture. How is the chlorine atom being removed?
Answer: The presence of dehalogenated byproducts like benzophenone suggests a side reaction involving the cleavage of the carbon-chlorine bond.
Causality and Explanation: Under the strong Lewis acidic conditions of the Friedel-Crafts reaction, it is possible for the Lewis acid to coordinate with the chlorine atom of chlorobenzene, facilitating its removal and leading to the formation of benzene. The newly formed benzene is more reactive than chlorobenzene and can then be acylated to form benzophenone. This is more likely to occur at higher temperatures and with prolonged reaction times.
Actionable Solutions:
-
Milder Reaction Conditions: Employing lower reaction temperatures and shorter reaction times can minimize this side reaction.
-
Catalyst Choice: Using a milder Lewis acid or a solid acid catalyst might reduce the extent of dehalogenation.
-
Careful Work-up: Ensure that the work-up procedure effectively removes all acidic species to prevent any post-reaction degradation.
Frequently Asked Questions (FAQs)
Q1: Why is the para isomer the major product in the Friedel-Crafts acylation of chlorobenzene?
A1: The chlorine atom is an ortho, para-director, meaning it directs incoming electrophiles to these positions.[2][3][4][5] However, the para position is sterically less hindered than the ortho positions, which are adjacent to the chlorine atom. The bulky acylium ion-Lewis acid complex experiences less steric repulsion when attacking the para position, leading to it being the major product.[2][6]
Q2: Can I use a carboxylic acid directly instead of an acyl chloride for the acylation of chlorobenzene?
A2: While possible, using a carboxylic acid directly is generally less efficient for acylating a deactivated ring like chlorobenzene under standard Friedel-Crafts conditions. The reaction typically requires a more reactive acylating agent like an acyl chloride or anhydride to form the acylium ion.[15] However, alternative methods using catalysts like zinc oxide or metal triflates in combination with carboxylic acids have been developed.[13][16]
Q3: What is the role of the Lewis acid in the reaction?
A3: The Lewis acid, such as AlCl₃, plays a crucial role in activating the acylating agent.[17][18] It coordinates with the halogen of the acyl chloride, weakening the carbon-halogen bond and facilitating the formation of the highly electrophilic acylium ion (R-C=O⁺).[17][19] This acylium ion is the reactive species that is then attacked by the aromatic ring.[17][20]
Q4: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
A4: Yes, significant research has focused on developing more environmentally friendly catalytic systems. These include reusable solid acid catalysts like zeolites and certain metal oxides (e.g., ZnO).[14][16] Metal triflates are also considered greener alternatives as they can often be used in catalytic amounts and recycled.[13]
Q5: My reaction mixture turned into a dark, tarry mess. What happened?
A5: Tar formation is often a result of overly harsh reaction conditions. High temperatures, prolonged reaction times, or the use of a highly concentrated and reactive acylating agent can lead to polymerization and decomposition of the starting materials and products. To avoid this, use controlled heating, monitor the reaction closely, and ensure efficient stirring.[11]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4-Chloroacetophenone
This protocol is optimized to favor the formation of the para-isomer and minimize byproducts.
Materials:
-
Chlorobenzene (anhydrous)
-
Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a gas trap.
-
Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add a solution of chlorobenzene (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition of chlorobenzene is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully and slowly quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain pure 4-chloroacetophenone.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C | Enhances para-selectivity and minimizes side reactions. |
| Stoichiometry | Slight excess of chlorobenzene | Ensures complete consumption of the acylating agent. |
| Catalyst Load | 1.1 equivalents of AlCl₃ | Compensates for catalyst complexation with the product. |
| Order of Addition | Chlorobenzene added last | Maintains a low concentration of the reactive substrate. |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants. |
Visualization of Key Processes
Reaction Mechanism and Byproduct Formation
The following diagram illustrates the main reaction pathway for the Friedel-Crafts acylation of chlorobenzene and the potential formation of the ortho-isomer byproduct.
Caption: Main reaction and byproduct pathway.
Troubleshooting Logic Flow
This diagram provides a logical workflow for troubleshooting common issues in the Friedel-Crafts acylation of chlorobenzene.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]
- 4. brainly.in [brainly.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistryjournals.net [chemistryjournals.net]
- 14. researchgate.net [researchgate.net]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 18. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 19. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 20. brainly.com [brainly.com]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize the synthetic protocol. The primary route for this synthesis is the Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride, a reaction that, while robust, presents unique challenges that can impact yield and purity.
Overview of the Core Synthesis
The formation of this compound is achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The reaction involves treating chlorobenzene with pivaloyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]
Caption: Core synthetic scheme for this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My final product is contaminated with a significant amount of an isomeric ketone. How can I improve the regioselectivity for the desired para-product?
A1: Root Cause Analysis & Mitigation
The formation of isomers is an inherent aspect of electrophilic aromatic substitution on a substituted benzene ring. The chlorine atom on chlorobenzene is an ortho-, para- directing group.[2] While the para-position is sterically favored due to the bulky tert-butyl group of the pivaloyl electrophile, the ortho-isomer is still a common byproduct.
-
Mechanism Insight: The electrophilic acylium ion attacks the electron-rich chlorobenzene ring. The directing effect of the chlorine atom stabilizes the carbocation intermediates for both ortho and para attack more than for meta attack. Steric hindrance from the large pivaloyl group makes the para position the major product.[2] Studies on the similar benzoylation of chlorobenzene show that ortho-isomer formation can range from 3-12%.[3]
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity. The transition state leading to the more sterically hindered ortho-isomer typically has a higher activation energy. Running the reaction at 0-5 °C is recommended.[1]
-
Solvent Choice: The choice of solvent can influence isomer distribution. Non-polar solvents like dichloromethane (DCM) or carbon disulfide are generally preferred as they solvate the intermediate complexes to a lesser degree than polar solvents like nitrobenzene, which can sometimes alter isomer ratios.[3]
-
Catalyst Stoichiometry: Ensure at least a stoichiometric amount of AlCl₃ is used. The product ketone forms a complex with the catalyst, effectively deactivating the ring and preventing further reactions.[4][5] An insufficient amount might leave activated starting material available to react under changing conditions.
-
Q2: I've identified 4-chloro-tert-butylbenzene as a major byproduct. Why is an alkylation product forming in an acylation reaction?
A2: The Decarbonylation Side Reaction
This is a classic and frequently encountered side reaction when using pivaloyl chloride or other tertiary acyl halides in Friedel-Crafts reactions. The initially formed pivaloyl acylium ion is prone to losing a molecule of carbon monoxide (CO) to form the highly stable tert-butyl carbocation.[6][7]
-
Mechanism Insight: The stability of the tertiary carbocation provides a strong thermodynamic driving force for the decarbonylation. This newly formed tert-butyl carbocation then acts as a potent electrophile in a competing Friedel-Crafts alkylation reaction with chlorobenzene, yielding the unwanted byproduct.[7]
Caption: Competing acylation and decarbonylation-alkylation pathways.
-
Troubleshooting Steps:
-
Minimize Reaction Temperature: This is the most critical factor. The decarbonylation process has a higher activation energy than acylation. Maintaining the reaction at a low temperature (e.g., 0 °C or below) will significantly suppress the rate of CO loss and favor the desired acylation pathway.
-
Order of Addition: A "reverse addition" protocol, where the AlCl₃ suspension in the solvent is added slowly to the mixture of chlorobenzene and pivaloyl chloride at low temperature, can sometimes help. This maintains a low instantaneous concentration of the acylium ion, potentially reducing the likelihood of decarbonylation.
-
Choice of Lewis Acid: While AlCl₃ is standard, exploring milder Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might reduce the rate of acylium ion formation and subsequent decarbonylation, although this may also slow down the primary reaction.
-
Q3: The reaction is sluggish and incomplete, even after several hours. What can I do to improve the conversion rate?
A3: Addressing Catalyst and Reagent Quality
Incomplete conversion is often traced back to the deactivation of the Lewis acid catalyst or issues with reagent purity.
-
Root Cause Analysis:
-
Moisture: Anhydrous aluminum chloride is extremely hygroscopic. Any moisture present in the reagents or glassware will hydrolyze AlCl₃, rendering it inactive. This is the most common cause of failed or stalled Friedel-Crafts reactions.
-
Reagent Quality: Pivaloyl chloride can hydrolyze over time to pivalic acid if not stored properly. Pivalic acid will react with AlCl₃ but will not form the necessary acylium ion, consuming the catalyst without productive results.
-
Substrate Deactivation: While chlorobenzene is suitable, strongly deactivated aromatic rings will not undergo Friedel-Crafts reactions.[8] Ensure your starting material is not contaminated with more deactivated compounds.
-
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Use a drying tube or an inert atmosphere (N₂ or Ar) to protect the reaction from atmospheric moisture.
-
Use High-Quality Reagents: Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container. Visually inspect the AlCl₃; it should be a fine, white to pale-yellow powder. Clumpy or discolored material may be hydrated. Use freshly distilled pivaloyl chloride for best results.
-
Increase Catalyst Load: If conditions are verified to be anhydrous, a slight excess of AlCl₃ (e.g., 1.1 to 1.2 molar equivalents) can help compensate for any minor impurities that may consume the catalyst.[1]
-
Optimized Synthesis and Purification Protocol
This protocol incorporates best practices to minimize the side reactions discussed above.
Experimental Protocol: Friedel-Crafts Acylation [1]
-
Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl). Ensure all glassware is thoroughly dried.
-
Reagent Loading: Under an inert atmosphere (N₂), add chlorobenzene (0.10 mol) and anhydrous dichloromethane (100 mL) to the flask. Cool the mixture to 0-5 °C using an ice-salt bath.
-
Catalyst Addition: With vigorous stirring, carefully and portion-wise add anhydrous aluminum chloride (0.12 mol). The mixture will become a slurry.
-
Acyl Chloride Addition: Add pivaloyl chloride (0.11 mol) to the dropping funnel. Add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction's progress by TLC or GC-MS by carefully quenching a small aliquot in ice water and extracting with ether.
-
Work-up: Very slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice (200 g) and concentrated HCl (30 mL). This will decompose the aluminum chloride complex.
-
Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with 5% HCl solution, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The crude product, an oil or low-melting solid, can be purified by vacuum distillation to separate the desired product from less volatile impurities and the higher-boiling ortho-isomer.
Product & Byproduct Data Summary
The following table summarizes key data for the target product and major potential byproducts to aid in their identification during analysis.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| Target Product | This compound | C₁₁H₁₃ClO | 196.67 | Desired para-isomer.[9] |
| Isomeric Byproduct | 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one | C₁₁H₁₃ClO | 196.67 | Ortho-isomer; often difficult to separate. |
| Alkylation Byproduct | 1-Chloro-4-(tert-butyl)benzene | C₁₀H₁₃Cl | 168.66 | Result of decarbonylation.[7] |
| Starting Material | Chlorobenzene | C₆H₅Cl | 112.56 | Unreacted starting material.[1] |
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Drawbacks of Friedel Craft Acylation Reaction | Organic Chemistry Tutorial [curlyarrows.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. chemscene.com [chemscene.com]
Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Welcome to the technical support center for the synthesis of 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the synthesis and work-up of this important chemical intermediate.
Introduction
This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is most commonly achieved via a Friedel-Crafts acylation of chlorobenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1] While the reaction itself is robust, the work-up procedure is critical for obtaining a high yield of pure product and presents several potential challenges. This guide will focus on providing practical solutions and a deeper understanding of the work-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up procedure in a question-and-answer format.
Question 1: After quenching the reaction with ice/HCl, I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?
Answer:
Emulsion formation is a common issue in Friedel-Crafts work-ups, often caused by the presence of finely divided aluminum salts that stabilize the interface between the organic and aqueous layers.[2]
Probable Causes:
-
Incomplete Hydrolysis of Aluminum Chloride: Insufficient acid in the quench solution can lead to the formation of gelatinous aluminum hydroxides.
-
Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create a stable emulsion.
Solutions:
-
Acidification: Ensure the aqueous layer is distinctly acidic (pH 1-2) by adding more concentrated hydrochloric acid. This helps to fully dissolve the aluminum salts as water-soluble species.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of the organic components in the aqueous layer.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: In severe cases, passing the entire mixture through a pad of Celite® or glass wool can help to break up the emulsion by physically removing the solid particles that stabilize it.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to the separation of the layers.
Question 2: My final product is a dark oil, and the yield is lower than expected. What could be the cause?
Answer:
A dark, oily product and low yield often point to side reactions or incomplete reaction, which can be influenced by the reaction conditions and work-up.
Probable Causes:
-
Moisture Contamination: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture.[3] Any water present in the reagents or glassware will deactivate the catalyst, leading to an incomplete reaction.
-
Reaction Temperature: While some Friedel-Crafts acylations proceed at room temperature, others may require gentle heating to go to completion. Conversely, excessively high temperatures can lead to charring and side product formation.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[3]
Solutions:
-
Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried before use. Use anhydrous solvents and freshly opened or purified reagents.
-
Optimize Reaction Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup.
-
Check Stoichiometry: Ensure at least a stoichiometric equivalent of aluminum chloride is used relative to the limiting reagent (typically pivaloyl chloride or chlorobenzene).
Question 3: During the sodium bicarbonate wash, I observed excessive foaming and pressure buildup in the separatory funnel. How should I handle this?
Answer:
This is a common and potentially hazardous situation caused by the neutralization of residual acid.
Probable Cause:
-
Residual Acid: The organic layer can carry over a significant amount of hydrochloric acid from the quench and initial washes. The reaction between the acid and sodium bicarbonate (NaHCO₃) produces carbon dioxide gas, leading to a rapid increase in pressure.
Solutions:
-
Slow, Careful Addition: Add the saturated sodium bicarbonate solution in small portions.
-
Frequent Venting: After each addition, stopper the separatory funnel, invert it, and immediately open the stopcock to release the pressure. Repeat this process until the effervescence subsides.
-
Gentle Swirling: Initially, gently swirl the unstoppered separatory funnel as you add the bicarbonate solution to allow for controlled gas evolution before stoppering and inverting.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to pour the reaction mixture onto ice and hydrochloric acid?
A1: This is the quenching step, and it serves two primary purposes. First, the reaction of aluminum chloride with water is highly exothermic.[4] Using ice helps to dissipate the heat generated, preventing the boiling of the organic solvent and potential side reactions. Second, the hydrochloric acid is crucial for hydrolyzing the aluminum chloride and the aluminum-ketone complex, converting them into water-soluble aluminum salts that can be removed in the aqueous layer.[5]
Q2: What is the purpose of washing the organic layer with a saturated sodium bicarbonate solution?
A2: The sodium bicarbonate wash is performed to neutralize any remaining hydrochloric acid in the organic layer.[6] Residual acid can interfere with subsequent steps and potentially degrade the product upon storage or distillation.
Q3: Why is a final brine wash recommended?
A3: A final wash with a saturated aqueous sodium chloride (brine) solution helps to remove the bulk of the dissolved water from the organic layer before the drying step.[6] This makes the subsequent drying with an anhydrous salt like sodium sulfate or magnesium sulfate more efficient.
Q4: What are the best methods for purifying the crude this compound?
A4: The two most common and effective purification methods are vacuum distillation and recrystallization.[1][6]
-
Vacuum Distillation: This is suitable for larger quantities of the product and is effective at separating the desired ketone from less volatile impurities.
-
Recrystallization: This technique can yield a very pure product. Common solvent systems for recrystallization include ethanol/water or hexane/acetone mixtures.[7] The choice of solvent depends on the impurities present.
Experimental Protocols
Standard Work-up Procedure
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[1][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[6]
-
Combine Organic Layers: Combine all the organic fractions.
-
Washing: Wash the combined organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by either vacuum distillation or recrystallization.[1][7]
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃ClO | [8] |
| Molecular Weight | 196.67 g/mol | [8] |
| CAS Number | 30314-42-2 | [8] |
| Appearance | Off-white to yellowish solid (crude); White crystalline solid (purified) | [7] |
| Melting Point | Approximately 36-39 °C (purified) | [7] |
Visualizations
Work-up and Troubleshooting Flowchart
Caption: Decision-making workflow for the work-up and troubleshooting of this compound synthesis.
References
preventing self-condensation of pinacolone in synthesis.
Technical Support Center: Pinacolone Synthesis
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the synthesis involving pinacolone, with a specific focus on preventing its undesired self-condensation.
Frequently Asked Questions (FAQs)
Q1: What exactly is pinacolone self-condensation?
Pinacolone self-condensation is an organic reaction where two molecules of pinacolone react with each other in the presence of a base or acid catalyst. This process is a specific example of a symmetrical aldol condensation.[1] In this reaction, one molecule of pinacolone forms an enolate ion (acting as a nucleophile), which then attacks the carbonyl carbon of a second, neutral pinacolone molecule (acting as an electrophile).[2] The initial product is a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.
Q2: Can you illustrate the mechanism of this side reaction?
Certainly. The self-condensation of pinacolone is a classic base-catalyzed aldol reaction that proceeds in three main steps:
-
Enolate Formation: A base removes an acidic α-hydrogen from the methyl group of a pinacolone molecule, forming a resonance-stabilized enolate ion.[3]
-
Nucleophilic Attack: The newly formed enolate acts as a carbon-based nucleophile and attacks the electrophilic carbonyl carbon of another pinacolone molecule. This forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule or the conjugate acid of the base, yielding the β-hydroxy ketone product (the "aldol adduct"). Under heating or strong acidic/basic conditions, this adduct can easily dehydrate.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanism of Pinacolone Self-Aldol Condensation.
Q3: Why is preventing self-condensation so critical during synthesis?
Preventing self-condensation is crucial for several reasons:
-
Yield Maximization: The primary goal of any synthesis is to maximize the yield of the desired product. Self-condensation consumes the pinacolone starting material, directly reducing the theoretical maximum yield of your target molecule.
-
Purification Complexity: The self-condensation product is often a high-boiling, viscous oil with similar polarity to other reactants or the desired product. This makes separation by standard techniques like column chromatography or distillation difficult, time-consuming, and costly.
-
Reaction Control: Uncontrolled side reactions indicate a lack of control over the reaction conditions, potentially leading to the formation of other unforeseen byproducts and an unreliable synthetic procedure.
Q4: What are the primary factors that promote pinacolone self-condensation?
Self-condensation is favored by conditions that allow both the nucleophilic enolate and the electrophilic neutral ketone to coexist in the reaction mixture for an extended period. Key factors include:
-
Base Strength and Type: Weak bases (e.g., hydroxides, alkoxides) establish an equilibrium, meaning significant concentrations of both the starting ketone and the enolate are present simultaneously.[4]
-
Temperature: Higher reaction temperatures increase reaction rates indiscriminately and favor equilibration, which can lead to the formation of the more stable (thermodynamic) products, including the self-condensation dimer.[5]
-
Order and Rate of Addition: Adding reagents in the wrong order or too quickly can create localized areas of high concentration, promoting the self-reaction of pinacolone before it can react with the intended substrate.
Troubleshooting Guide: Minimizing Pinacolone Self-Condensation
Core Issue: Your reaction is producing a low yield of the desired product, with significant formation of a higher molecular weight byproduct, identified as the pinacolone self-condensation dimer.
Primary Strategy: Quantitative Enolate Formation via Kinetic Control
The most effective strategy to prevent self-condensation is to ensure that all of the pinacolone is converted into its lithium enolate form rapidly and irreversibly before it has the opportunity to react with itself.[1][6] This is achieved by establishing conditions for kinetic control .
Solution 1: Strategic Choice of Base
The choice of base is the single most important factor. To achieve quantitative enolate formation, you must use a strong, non-nucleophilic, sterically hindered base.
-
Recommended Base: Lithium Diisopropylamide (LDA). LDA is the base of choice because its conjugate acid, diisopropylamine, has a pKa of ~36, making LDA a very strong base capable of completely and rapidly deprotonating a ketone (α-proton pKa ≈ 19-20). Its significant steric bulk prevents it from acting as a nucleophile and attacking the carbonyl carbon itself.[4]
-
Bases to Avoid: Weaker bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) are unsuitable. They are not strong enough to ensure complete deprotonation, leading to an equilibrium mixture where self-condensation is inevitable.[4]
| Base | pKa (Conjugate Acid) | Typical Conditions | Outcome for Pinacolone |
| LDA | ~36 | -78 °C, THF | Quantitative Enolate Formation (Kinetic Control) [7] |
| NaH | ~35 | 0 °C to RT, THF | Slow, heterogeneous reaction; risk of side reactions |
| NaOEt | ~16 | RT, EtOH | Equilibrium mixture; Promotes Self-Condensation [8] |
| NaOH | ~15.7 | RT, H₂O/EtOH | Equilibrium mixture; Promotes Self-Condensation [9] |
Solution 2: Rigorous Temperature Control
Low temperature is critical for kinetic control.
-
Recommended Temperature: -78 °C (a dry ice/acetone bath). At this temperature, the rate of enolate addition to a carbonyl is significantly slowed.[7] This provides a crucial window of time for the much faster acid-base reaction (deprotonation by LDA) to proceed to completion across the entire population of pinacolone molecules before any self-condensation can occur.[5] Warming the reaction prematurely will negate this control and allow side reactions.
Solution 3: Correct Order of Reagent Addition
The sequence in which you combine the reagents is paramount to success. The goal is to never have a high concentration of neutral pinacolone in the presence of its enolate.
Incorrect Method: Adding LDA to a flask containing pinacolone. This creates a scenario where the newly formed enolate is surrounded by an excess of unreacted pinacolone, guaranteeing self-condensation.
Correct Method: Add the pinacolone solution slowly (dropwise) to a pre-cooled (-78 °C) solution of LDA.[6][10] This ensures that as each drop of pinacolone enters the flask, it is immediately met by an excess of the strong base and is quantitatively converted to the enolate.
Caption: Recommended workflow for preventing self-condensation.
Solution 4: Appropriate Solvent Selection
The solvent must be compatible with the strong base and the resulting enolate.
-
Recommended Solvents: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether. These solvents effectively solvate the lithium cation without having acidic protons that would quench the base or the enolate.[11]
-
Solvents to Avoid: Protic solvents like water, ethanol, or methanol will instantly destroy LDA and prevent enolate formation.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, bulky, non-nucleophilic base for quantitative deprotonation.[1][4] |
| Temperature | -78 °C | Slows aldol addition, allowing deprotonation to complete first (kinetic control).[7] |
| Solvent | Anhydrous THF or Ether | Aprotic and compatible with strong bases and enolates.[11] |
| Order of Addition | Add pinacolone slowly to LDA | Prevents buildup of neutral pinacolone in the presence of the enolate.[6] |
Experimental Protocol
Protocol: Generation of Lithium Pinacolone Enolate under Kinetic Control
This protocol describes the formation of the enolate. The subsequent addition of your specific electrophile should be optimized for your reaction.
Reagents & Equipment:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Pinacolone, freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry, oven-baked glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer. Place the flask under a positive pressure of inert gas.
-
Prepare LDA Solution: To the reaction flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) and cool the flask to 0 °C (ice-water bath). Add diisopropylamine (1.1 equivalents) via syringe. Then, while stirring, add n-BuLi (1.05 equivalents) dropwise. A white precipitate may form. Allow the solution to stir at 0 °C for 20 minutes to ensure complete formation of LDA.
-
Cool Reaction: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Prepare Pinacolone Solution: In a separate dry flask, prepare a solution of pinacolone (1.0 equivalent) in a small amount of anhydrous THF.
-
Slow Addition: Using a syringe pump for precise control (or adding very slowly by hand), add the pinacolone solution dropwise to the stirred LDA solution at -78 °C over a period of 20-30 minutes.
-
Enolate Formation: After the addition is complete, allow the resulting pale-yellow solution to stir at -78 °C for an additional 30-60 minutes. This ensures that the deprotonation is quantitative.
-
Reaction with Electrophile: Your lithium pinacolone enolate solution is now ready. You can slowly add your desired electrophile (dissolved in THF) to this solution, maintaining the temperature at -78 °C.
-
Workup: After the subsequent reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C before warming to room temperature. Proceed with standard extraction and purification.
By rigorously following these principles of kinetic control, you can effectively suppress the self-condensation of pinacolone and significantly improve the outcome of your desired synthesis.
References
- 1. Self-condensation - Wikipedia [en.wikipedia.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. Aldol Condensation: Mechanism, Types and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
solvent effects on the reactivity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
An Application Scientist's Guide to Solvent Effects on the Reactivity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists working with this compound. My name is Dr. Evelyn Reed, Senior Application Scientist, and I'll be guiding you through the critical, yet often overlooked, role of the solvent in modulating the reactivity of this sterically hindered ketone.
The unique structure of this molecule—featuring a bulky tert-butyl group adjacent to the carbonyl and an electron-withdrawing chlorophenyl ring—presents specific challenges and opportunities in synthesis. The steric hindrance significantly shields the electrophilic carbonyl carbon, making reaction rates highly sensitive to the reaction medium. Understanding how solvents interact with the substrate, reagents, and transition states is paramount to optimizing reaction outcomes, improving yields, and minimizing side products.
This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the real-world challenges you might encounter in the lab. We will explore the underlying principles, provide validated protocols, and present data to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide for Hydride Reduction
The reduction of the carbonyl group is a fundamental transformation. However, the steric bulk of the tert-butyl group in this compound can render this reaction surprisingly sluggish without proper solvent selection.
Question: My reduction of this compound using sodium borohydride (NaBH₄) in THF is incredibly slow, with significant starting material remaining after several hours. Why is this happening?
Answer: This is a classic issue rooted in the choice of an aprotic solvent for a reaction that benefits greatly from a protic medium.
Causality Explained: While THF (tetrahydrofuran) is excellent at dissolving the ketone and NaBH₄, it is a polar aprotic solvent. It lacks the ability to form hydrogen bonds. Protic solvents, like methanol (MeOH) or ethanol (EtOH), play two crucial roles in this reduction:
-
Carbonyl Activation: The solvent's hydroxyl group (-OH) forms a hydrogen bond with the carbonyl oxygen. This interaction polarizes the C=O bond, withdrawing electron density from the carbon atom and making it significantly more electrophilic and susceptible to attack by the hydride (H⁻) nucleophile.
-
Transition State Stabilization: The polar protic solvent helps to stabilize the developing negative charge on the oxygen atom in the transition state of the hydride addition step.
-
Proton Source: Methanol or ethanol serves as the proton source to quench the intermediate borate-alkoxide complex, yielding the final alcohol product. In an aprotic solvent, this process relies on a separate aqueous workup step.[1][2]
Without a protic solvent, you are relying solely on the intrinsic reactivity of the hydride, which is often insufficient to overcome the high steric hindrance around the carbonyl carbon in this specific substrate. The reaction in methanol is often orders of magnitude faster than in THF alone.[2][3]
Data Summary: Solvent Effects on NaBH₄ Reduction
The following table summarizes the expected outcomes for the reduction of this compound with NaBH₄ in various solvents, based on established principles of ketone reactivity.[4][5][6]
| Solvent | Solvent Type | Relative Rate | Primary Role of Solvent | Expected Outcome |
| Methanol | Polar Protic | Very Fast | H-bonding activator, proton source | High conversion to 1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol. Recommended. |
| Ethanol | Polar Protic | Fast | H-bonding activator, proton source | High conversion. Slightly slower than MeOH due to increased steric bulk. |
| THF | Polar Aprotic | Very Slow | Solubilizing agent only | Poor conversion. Not recommended as a standalone solvent. |
| DCM | Polar Aprotic | Negligible | Solubilizing agent only | Ineffective for this reaction. |
| Hexane | Nonpolar | Negligible | Insoluble Reagent | Reaction will not proceed due to poor solubility of NaBH₄. |
Experimental Protocol: Optimized NaBH₄ Reduction
This protocol is designed to ensure a rapid and high-yielding reduction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol to a concentration of approximately 0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction, especially during reagent addition.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes. Ensure the internal temperature does not exceed 10 °C.[7]
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude alcohol, which can be further purified by column chromatography if necessary.[7]
Visualization: Mechanism of Protic Solvent-Assisted Reduction
The following diagram illustrates the key role of a protic solvent (ROH) in activating the ketone and stabilizing the transition state.
Caption: Protic solvent (ROH) activates the carbonyl via H-bonding.
Section 2: Troubleshooting Guide for Grignard Reactions
The addition of organometallic reagents like Grignard reagents is a powerful C-C bond-forming reaction. However, the choice of solvent is not merely about solubility; it is integral to the stability and reactivity of the Grignard reagent itself.
Question: I am trying to add methylmagnesium bromide to this compound in diethyl ether, but I'm getting very low conversion and recovering most of my starting material. What's going wrong?
Answer: This issue likely stems from a combination of the ketone's high steric hindrance and the specific properties of the ether solvent used.
Causality Explained: Grignard reagents do not exist as simple "RMgX" species in solution. The magnesium center is highly Lewis acidic and requires coordination by a Lewis basic solvent, typically an ether, to remain soluble and reactive. This coordination is fundamental to the reaction's success.[8][9]
-
Solvent as a Stabilizer: Diethyl ether (Et₂O) or THF coordinate to the magnesium atom, forming a soluble complex (the Schlenk equilibrium) and preventing the reagent from aggregating and precipitating out of solution.[8]
-
Reactivity vs. Steric Hindrance: The tert-butyl group on your ketone presents a formidable steric barrier to the incoming nucleophilic Grignard reagent. While diethyl ether is a standard solvent, THF is a stronger Lewis base and can sometimes enhance the reactivity of the Grignard reagent, potentially leading to better outcomes in reactions with hindered electrophiles.
-
Alternative Solvents: In some challenging cases, using a higher-boiling ether solvent like 2-Methyltetrahydrofuran (MTHF) can be advantageous. MTHF is a greener alternative to THF and its use can sometimes lead to improved yields in Grignard reactions.[10] It's crucial to use anhydrous solvents, as any trace of water will rapidly quench the highly basic Grignard reagent.[11]
Experimental Protocol: Grignard Reaction with a Hindered Ketone
This protocol uses THF to enhance reagent solubility and reactivity. Strict anhydrous conditions are mandatory.
-
Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and condenser (under N₂), add the this compound (1.0 eq) dissolved in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Methylmagnesium bromide, 1.5 eq, as a solution in THF/Et₂O) dropwise via the addition funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material. For very hindered substrates, gentle heating under reflux may be required.
-
Quenching: Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to adding pure water.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the tertiary alcohol.[12]
Visualization: Solvent Coordination in Grignard Reagents
This diagram shows how ether solvents stabilize the magnesium center of a Grignard reagent.
Caption: Ether molecules (Et₂O) solvating the Mg center in a Grignard reagent.
Section 3: FAQs on Spectroscopic Properties
Question: I measured the UV-Vis spectrum of my ketone in both hexane and ethanol and noticed the λ_max for the weak, long-wavelength absorption shifted to a shorter wavelength (a "blue shift") in ethanol. What does this signify?
Answer: You are observing a phenomenon known as solvatochromism , and this specific "blue shift" or hypsochromic shift is characteristic of the n → π* transition of a carbonyl group in a hydrogen-bonding solvent.
Causality Explained: The absorption you are observing corresponds to the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to an anti-bonding π* orbital of the carbonyl group.
-
In a nonpolar solvent like hexane: The ground-state energy levels of the n and π* orbitals are unperturbed by the solvent.
-
In a polar protic solvent like ethanol: The ethanol molecules form strong hydrogen bonds with the lone-pair electrons of the carbonyl oxygen in its ground state. This interaction significantly stabilizes and lowers the energy of the non-bonding (n) orbital. The energy of the π* orbital is less affected.
Because the ground state (n orbital) is stabilized more than the excited state (π* orbital), the energy gap between them increases. A larger energy gap requires higher energy (shorter wavelength) photons for the electronic transition, resulting in the observed blue shift.[13][14][15] This observation is direct spectroscopic evidence of the strong ground-state interactions between your ketone and protic solvents, which is the very reason these solvents are so effective at activating the carbonyl for reactions like hydride reduction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ijarse.com [ijarse.com]
- 11. beyondbenign.org [beyondbenign.org]
- 12. benchchem.com [benchchem.com]
- 13. On the solvatochromism of the n ↔ π* electronic transitions in ketones - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Acylation Catalyst Deactivation & Regeneration
Welcome to the Technical Support Center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation and detailed protocols for regeneration. As your virtual Senior Application Scientist, I will guide you through the common challenges encountered during this cornerstone of C-C bond formation, ensuring your reactions proceed with optimal efficiency and reproducibility.
Section 1: Understanding Catalyst Deactivation: FAQs and Core Principles
In Friedel-Crafts acylation, the catalyst, typically a Lewis acid, is the linchpin of the reaction. Its deactivation is a frequent cause of low yields or reaction failure. This section addresses the fundamental "why" behind catalyst deactivation.
Q1: My Friedel-Crafts acylation has stalled, or the yield is significantly lower than expected. What are the primary causes of catalyst deactivation?
A1: Low or no yield in Friedel-Crafts acylation is commonly traced back to the deactivation of the Lewis acid catalyst. The three primary deactivation pathways are:
-
Product Complexation: The ketone product of the acylation is a Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2][3] This complexation effectively removes the catalyst from the reaction cycle, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[2][3][4]
-
Hydrolysis: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1][2][5] Any trace of water in your reagents, solvent, or glassware will react with the catalyst, hydrolyzing it to inactive species such as aluminum hydroxide, rendering it useless for the reaction.[5] Rigorously anhydrous conditions are therefore paramount.
-
Substrate-Induced Deactivation: Aromatic substrates containing Lewis basic functional groups, such as amines (-NH₂) or alcohols (-OH), can complex with the Lewis acid catalyst.[2] This interaction deactivates both the catalyst and the aromatic ring towards the desired electrophilic substitution.
Q2: I'm using a solid acid catalyst, like a zeolite, and I'm observing a decline in activity over several runs. What is causing this?
A2: For heterogeneous catalysts such as zeolites, the deactivation mechanisms are slightly different:
-
Coke Formation: At the elevated temperatures often used with solid acid catalysts, side reactions can lead to the formation of high molecular weight, carbonaceous deposits known as coke.[6][7] This coke can physically block the active sites within the zeolite pores, preventing the reactants from accessing them.[6]
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen-containing compounds, can strongly adsorb to the active sites of the catalyst, leading to poisoning.[8][9]
-
Structural Changes: High temperatures and the presence of steam can, over time, lead to irreversible changes in the zeolite structure, such as a loss of crystallinity or surface area, a phenomenon known as sintering.[8][9]
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation during your Friedel-Crafts acylation experiments.
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| No or very low product yield from the start | 1. Catalyst hydrolysis due to moisture.[1][2] 2. Insufficient catalyst loading.[1][2] 3. Deactivated aromatic substrate.[1][2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use freshly distilled, anhydrous solvents. Handle hygroscopic catalysts like AlCl₃ in a glovebox or under an inert atmosphere. 2. Increase Catalyst Stoichiometry: For traditional Lewis acids, ensure at least a stoichiometric amount relative to the acylating agent. An excess (e.g., 1.1-1.2 equivalents) is often beneficial.[3] 3. Substrate Compatibility Check: Avoid substrates with strongly deactivating groups (e.g., -NO₂, -CN) or groups that react with the catalyst (e.g., -NH₂, -OH).[2] |
| Reaction starts but does not go to completion | 1. Progressive product-catalyst complexation.[3][4] 2. Gradual moisture ingress. | 1. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or GC/LC-MS. If the reaction stalls, a modest increase in temperature might be beneficial. 2. Maintain Inert Atmosphere: Ensure your reaction setup is well-sealed and maintained under a positive pressure of an inert gas (e.g., nitrogen or argon). |
| Decreasing yield over multiple catalyst cycles (for heterogeneous catalysts) | 1. Coke deposition on the catalyst surface.[6] 2. Leaching of active sites. | 1. Catalyst Regeneration: Implement a regeneration protocol (see Section 3) to remove coke deposits. 2. Consider Catalyst Support: Immobilized Lewis acids on robust supports can minimize leaching.[10] |
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation in Friedel-Crafts acylation.
Caption: Key deactivation pathways for homogeneous Lewis acid catalysts.
Section 3: Catalyst Regeneration Protocols
Regenerating your catalyst can be a cost-effective and sustainable approach, particularly for expensive or heterogeneous catalysts. This section provides detailed, step-by-step protocols for common scenarios.
Protocol 1: Regeneration of Solid Acid Catalysts (e.g., Zeolites) via Calcination
This protocol is effective for removing coke deposits from zeolite catalysts.
Materials:
-
Deactivated zeolite catalyst
-
Tube furnace
-
Quartz or ceramic tube
-
Source of dry air or nitrogen
Procedure:
-
Catalyst Recovery: After the reaction, recover the zeolite catalyst by filtration. Wash thoroughly with a suitable solvent (e.g., acetone or dichloromethane) to remove any adsorbed organic molecules.
-
Drying: Dry the washed catalyst in an oven at 100-120 °C for at least 4 hours to remove residual solvent and water.
-
Calcination Setup: Place the dried catalyst in a quartz or ceramic tube inside a tube furnace.
-
Inert Purge: Begin purging the tube with a slow stream of nitrogen gas.
-
Ramped Heating: Gradually heat the furnace to the target calcination temperature (typically 500-550 °C) at a rate of 5-10 °C/min. This slow ramp prevents rapid combustion of coke, which can damage the catalyst structure.
-
Oxidative Treatment: Once the target temperature is reached, switch the gas flow from nitrogen to dry air. Maintain this temperature for 3-6 hours to burn off the carbonaceous deposits.[11]
-
Cooling: After the calcination period, switch the gas flow back to nitrogen and allow the furnace to cool down to room temperature.
-
Storage: Store the regenerated catalyst in a desiccator to prevent rehydration before its next use.
Visualizing the Zeolite Regeneration Workflow
Caption: Step-by-step workflow for zeolite catalyst regeneration.
Protocol 2: Regeneration of Immobilized Aluminum Chloride (Experimental)
While homogeneous AlCl₃ is typically consumed and destroyed during aqueous workup, research into supported AlCl₃ catalysts offers a path to regeneration. The following is a generalized protocol based on literature procedures.[10]
Materials:
-
Deactivated immobilized AlCl₃ catalyst (e.g., AlCl₃ on γ-Al₂O₃)
-
Saturated solution of AlCl₃ in a dry, inert solvent (e.g., carbon tetrachloride, handle with extreme caution in a fume hood)
-
Dry, inert solvent for washing (e.g., hexane)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Catalyst Recovery: Filter the deactivated supported catalyst from the reaction mixture under an inert atmosphere.
-
Washing: Wash the catalyst with a dry, inert solvent to remove residual reactants and products.
-
Re-impregnation: Suspend the washed, deactivated catalyst in a saturated solution of AlCl₃ in a dry, inert solvent.
-
Stirring/Soaking: Stir the suspension at room temperature for several hours under an inert atmosphere to allow for the re-impregnation of active AlCl₃ sites.
-
Isolation and Drying: Filter the catalyst, wash with a dry, volatile solvent like hexane to remove excess AlCl₃, and dry under a stream of nitrogen. The activity of the regenerated catalyst can be as high as 96% of the fresh catalyst.[10]
Disclaimer: The regeneration of Lewis acids can involve hazardous materials and should only be performed by trained personnel with appropriate safety precautions.
Section 4: Concluding Remarks
Catalyst deactivation is an inherent challenge in Friedel-Crafts acylation, but a thorough understanding of the underlying mechanisms can empower you to effectively troubleshoot and mitigate these issues. By implementing rigorous anhydrous techniques, optimizing reaction conditions, and employing appropriate regeneration strategies, you can enhance the efficiency, sustainability, and success of your synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Profiling of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
An in-depth guide to the analytical techniques for impurity profiling of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one.
Welcome to the technical support center for the analytical characterization of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the methodologies, troubleshooting, and frequently asked questions related to ensuring the purity and safety of this important chemical intermediate.
The Critical Role of Impurity Profiling
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The control of impurities within this starting material is not merely a quality control checkpoint; it is a critical step that directly impacts the safety and efficacy of the final drug product.[1][2] Impurity profiling is the comprehensive process of detecting, identifying, and quantifying these unwanted components.[1] Regulatory bodies like the FDA and ICH mandate stringent control over impurities, making robust analytical methods indispensable.[2]
This guide will focus on the primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing practical protocols and troubleshooting solutions tailored to the unique properties of this compound.
Understanding Potential Impurities
The impurity profile is intrinsically linked to the synthetic route and subsequent storage conditions. A common synthesis involves the Friedel-Crafts acylation of chlorobenzene with 2,2-dimethylpropanoyl chloride. Based on this, we can anticipate several classes of impurities.
| Impurity Class | Potential Impurities | Typical Source | Recommended Primary Technique |
| Starting Materials | Chlorobenzene, 2,2-Dimethylpropanoyl Chloride | Unreacted starting materials from synthesis.[3] | GC-MS |
| Isomeric By-products | 1-(2-Chlorophenyl)-2,2-dimethylpropan-1-one (ortho-isomer), 1-(3-Chlorophenyl)-2,2-dimethylpropan-1-one (meta-isomer) | Non-selective acylation reaction.[3] | HPLC, GC-MS |
| Related Substances | Pivalic acid (2,2-dimethylpropanoic acid) | Hydrolysis of the acid chloride starting material. | HPLC |
| Degradation Products | 4-Chlorobenzoic acid, 2,2-dimethylpropionaldehyde | Hydrolytic or oxidative degradation.[4] | HPLC, GC-MS |
| Residual Solvents | Toluene, Dichloromethane, Methanol | Solvents used during synthesis and purification.[2] | GC-MS (Headspace) |
General Impurity Profiling Workflow
A systematic approach is crucial for comprehensive impurity profiling. The workflow below outlines the logical progression from method development to routine analysis.
Caption: A typical workflow for pharmaceutical impurity profiling.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for separating and quantifying non-volatile and thermally labile impurities.[5] For this compound, its non-polar nature makes reversed-phase HPLC the method of choice.[6]
Recommended HPLC Protocol
This protocol provides a robust starting point for method development.
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the non-polar analyte and its likely impurities.
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Acetonitrile is a common organic modifier with a low UV cutoff.[6] Formic acid is added to control the pH and improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[7][8]
Gradient Elution:
| Time (min) | %A | %B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Rationale: A gradient is necessary to elute a range of impurities with varying polarities in a reasonable timeframe while maintaining good peak shape and resolution.
Flow Rate: 1.0 mL/min Column Temperature: 30 °C
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[7] Detection: UV at 254 nm
-
Rationale: The aromatic ketone chromophore in the molecule provides strong UV absorbance, making 254 nm a suitable wavelength for sensitive detection.[6] A Diode Array Detector (DAD) is recommended to assess peak purity. Injection Volume: 10 µL Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a final concentration of 1 mg/mL.
-
Rationale: The sample solvent should be as close as possible to the initial mobile phase composition to prevent peak distortion.[9]
HPLC Troubleshooting and FAQs
Q1: My main peak for this compound is tailing (Tailing Factor > 1.5). What's the cause?
A1: Peak tailing is a common issue and can often be resolved systematically.[10]
-
Initial Check (Most Likely Cause): Secondary Interactions. The most probable cause for tailing of this compound is secondary interactions between the analyte and exposed, acidic silanol groups on the silica-based C18 column.
-
Solution 1: Adjust Mobile Phase pH. Ensure the 0.1% formic acid is correctly prepared. A low pH protonates the silanol groups, minimizing these unwanted interactions.[7]
-
Solution 2: Use a Modern, End-capped Column. Columns with advanced end-capping are designed to shield these silanols. If you are using an older column, consider replacing it.[10]
-
-
Further Investigation:
-
Column Overload: Injecting too much sample can saturate the column.[11] Try reducing the sample concentration or injection volume by 50% and see if the peak shape improves.
-
Column Contamination/Void: If the problem persists or appears suddenly, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent (e.g., 100% Isopropanol) or reversing it (if permitted by the manufacturer) and flushing to waste. If a void is present, the column will likely need to be replaced.[10][11]
-
Caption: Decision tree for troubleshooting HPLC peak tailing.
Q2: I'm seeing poor resolution between the main peak and a closely eluting impurity.
A2: Improving resolution requires modifying the separation selectivity.
-
Solution 1 (Easiest): Modify the Gradient. Make the gradient shallower around the elution time of the critical pair. For example, if the peaks elute at 10 minutes, slow the rate of change of %B from 8 to 12 minutes. This gives the analytes more time to interact with the stationary phase.
-
Solution 2: Change the Organic Modifier. Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the elution order and selectivity between compounds. You may need to adjust the gradient profile.
-
Solution 3: Change the Stationary Phase. If the above fail, the interaction with the C18 phase may be too similar. Try a column with a different selectivity, such as a Phenyl-Hexyl or a Cyano phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.[3]
Recommended GC-MS Protocol
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Rationale: A 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for separating a wide range of non-polar to moderately polar compounds.
Carrier Gas: Helium, constant flow at 1.2 mL/min Oven Program:
-
Initial Temp: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
Rationale: This program starts at a low temperature to resolve volatile solvents and then ramps up to elute the main analyte and less volatile impurities.
Injector: Split/Splitless, 250 °C, Split ratio 20:1 MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temp: 230 °C
-
Quad Temp: 150 °C
-
Scan Range: 40-400 amu
-
Rationale: Standard EI at 70 eV provides reproducible fragmentation patterns that can be compared against commercial libraries (e.g., NIST) for identification.
Interpreting the Mass Spectrum of this compound
Understanding the fragmentation is key to confirming the identity of your main peak and related impurities.
-
Molecular Ion (M+): The molecular ion will appear at m/z 196. Due to the presence of chlorine, an M+2 peak at m/z 198 will also be present at approximately one-third the intensity of the M+ peak, which is a characteristic isotopic signature for a monochlorinated compound.[12]
-
Key Fragments:
-
m/z 181: Loss of a methyl group (-CH₃).
-
m/z 141: Formation of the 4-chlorobenzoyl cation, resulting from alpha-cleavage of the tert-butyl group. This is often a very prominent peak.[13]
-
m/z 111: Loss of CO from the 4-chlorobenzoyl cation, forming the 4-chlorophenyl cation.
-
m/z 57: Formation of the tert-butyl cation ([C(CH₃)₃]⁺). This is expected to be a very stable and abundant ion, potentially the base peak.[14]
-
GC-MS Troubleshooting and FAQs
Q1: My library search correctly identifies the main peak, but the match quality is low (<80%). Why?
A1: This often points to co-elution or a contaminated ion source.
-
Solution 1: Check for Co-elution. Examine the peak shape. Is it perfectly symmetrical? Look at the ion chromatograms for the major fragments (e.g., m/z 141 and m/z 57). If their peak apices are not perfectly aligned, you have a co-eluting impurity. Improve the separation by lowering the oven ramp rate.
-
Solution 2: Clean the Ion Source. A dirty ion source can cause peak tailing and altered fragmentation ratios, leading to poor library matches. Follow the manufacturer's procedure for cleaning the ion source.
Q2: I detect a significant peak for chlorobenzene in my sample. Is this a concern?
A2: Yes. Chlorobenzene is a common starting material for this synthesis.[3] Its presence indicates an incomplete reaction or inefficient purification. As a regulated residual solvent, its level must be controlled. You will need to quantify it against a calibrated standard to ensure it is below the acceptable limit defined by guidelines such as ICH Q3C.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that could form during the shelf-life of the drug substance.[15][16] These studies are a core part of developing a stability-indicating analytical method.[17]
Protocol for Forced Degradation
Expose a solution of this compound (approx. 1 mg/mL) to the following conditions. Analyze the stressed samples by HPLC against an unstressed control. The goal is to achieve 5-20% degradation.[18]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solid sample at 105 °C for 48 hours.
-
Photolytic: Expose solution to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
Analysis: The developed HPLC method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the main peak and from each other. The use of a DAD is critical to check for peak purity and ensure no degradants are co-eluting with the parent compound.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotech-spain.com [biotech-spain.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Separation of 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. mastelf.com [mastelf.com]
- 12. youtube.com [youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. ijrpp.com [ijrpp.com]
- 16. biomedres.us [biomedres.us]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. biopharminternational.com [biopharminternational.com]
Technical Support Center: Purification of 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one
Welcome to the technical support center for the purification of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, we address common purification challenges and provide detailed, field-proven protocols to help you achieve high purity in your final product.
Introduction: Understanding the Chemistry of Purification
1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one is a crucial building block in the synthesis of various agrochemicals, including fungicides like tebuconazole and paclobutrazol.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions and affect the efficacy and safety of the final active ingredient.
The two primary synthesis routes for this compound are:
-
Friedel-Crafts Acylation: This involves the reaction of chlorobenzene with pivaloyl chloride using a Lewis acid catalyst (e.g., AlCl₃).[3][4][5]
-
Aldol Condensation followed by Hydrogenation: This two-step process starts with the condensation of 4-chlorobenzaldehyde and pinacolone, followed by the hydrogenation of the resulting enone.[1][6][7]
Each method presents unique challenges in purification due to the specific by-products generated. This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: My crude product from a Friedel-Crafts synthesis shows multiple spots on TLC. What are the likely impurities?
A1: In a Friedel-Crafts acylation of chlorobenzene, the primary impurities are typically positional isomers.[8] The chlorine atom is an ortho-, para-director, leading to the formation of:
-
Major Product: 1-(4-Chlorophenyl)-4,4-dimethyl-pentan-3-one (para-isomer)
-
By-product: 1-(2-Chlorophenyl)-4,4-dimethyl-pentan-3-one (ortho-isomer)[9]
-
Minor By-product: 1-(3-Chlorophenyl)-4,4-dimethyl-pentan-3-one (meta-isomer)
Due to the steric hindrance from the bulky tert-butyl group of the pivaloyl chloride, the para-isomer is the major product.[10] You may also have unreacted chlorobenzene and residual Lewis acid catalyst.
Q2: I've performed the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, but the purity is low. What are the common by-products?
A2: The hydrogenation step can lead to several by-products:
-
Over-reduction Product: 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-ol, resulting from the reduction of the ketone functional group.[6]
-
Dechlorination Product: 1-phenyl-4,4-dimethyl-pentan-3-one, where the chlorine atom is replaced by hydrogen.[6]
-
Unreacted Starting Material: 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one, if the hydrogenation is incomplete.
Q3: Can I use a simple aqueous workup to remove the AlCl₃ catalyst after a Friedel-Crafts reaction?
A3: Yes, a carefully controlled aqueous workup is essential. The ketone product forms a complex with AlCl₃, which needs to be hydrolyzed.[5] A slow, cold (ice bath) addition of the reaction mixture to acidic water (e.g., dilute HCl) is recommended to decompose the complex and any remaining AlCl₃. This will also help to remove some of the more polar by-products into the aqueous layer.
Q4: Is distillation a suitable method for purifying 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one?
A4: Yes, vacuum distillation is a highly effective method for purifying this compound, especially on a larger scale.[6] The product has a relatively high boiling point (297.4±15.0 °C at 760 mmHg), so vacuum is necessary to prevent decomposition at high temperatures.[2] This method is particularly good for separating the target compound from less volatile by-products and catalyst residues.
Q5: My ketone seems to be degrading on a silica gel column. What could be the cause?
A5: Silica gel is slightly acidic and can sometimes catalyze side reactions, such as enolization or decomposition, especially with sensitive ketones.[11] If you observe degradation, consider the following:
-
Use Neutralized Silica: You can neutralize the silica gel by washing it with a dilute solution of a base like triethylamine in your eluent before packing the column.
-
Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the purification of ketones.[12]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent ortho-isomer contamination | The ortho- and para-isomers have very similar polarities, making them difficult to separate by standard column chromatography. | Fractional Distillation: Under high vacuum, the slight difference in boiling points between the isomers may allow for separation. Recrystallization: If the crude product is a solid or can be induced to crystallize, fractional recrystallization from a suitable solvent system can be effective. |
| Product contains unreacted 4-chlorobenzaldehyde | Incomplete aldol condensation. | Bisulfite Extraction: Unreacted aldehyde can be removed by forming a water-soluble adduct with sodium bisulfite. This allows for separation via liquid-liquid extraction.[13] |
| Low yield after purification | The product may be lost during multiple purification steps. | Optimize the primary purification method. For example, if using column chromatography, ensure the correct solvent system is chosen for good separation and recovery. A single, well-executed purification step is often better than multiple, inefficient ones. |
| Oily product that won't crystallize | The presence of impurities is preventing crystallization. | Purify further using column chromatography or vacuum distillation. Once a higher purity is achieved, attempt crystallization again with different solvents. Seeding with a pure crystal can also induce crystallization. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for separating the product from non-volatile impurities and by-products with significantly different boiling points.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glassware is dry.
-
Charge the Flask: Add the crude 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one to the distillation flask. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically effective.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect any low-boiling solvents or impurities in a forerun fraction.
-
Carefully monitor the temperature at the distillation head. Collect the main fraction corresponding to the boiling point of the product.
-
Stop the distillation before the high-boiling residue begins to distill.
-
-
Analysis: Analyze the collected fractions by TLC or GC to confirm purity.
Protocol 2: Purification by Column Chromatography
This technique is excellent for separating compounds with different polarities, such as the target ketone from more or less polar by-products.[14]
Step-by-Step Methodology:
-
Stationary Phase Selection: Use silica gel (60-120 mesh) for general-purpose purification.
-
Solvent System (Eluent) Selection:
-
Determine the optimal solvent system using TLC. A good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[12]
-
Aim for an Rf value of 0.2-0.3 for the desired product.
-
-
Column Packing:
-
Pack the column with the chosen stationary phase using the selected eluent (wet packing is recommended).
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. US5639917A - Process for preparing 1-(4-chlorophenyl)-4,4-dimethyl-pentan-3-one - Google Patents [patents.google.com]
- 7. CN103242151B - Process for preparing 1-(4-chlorphenyl)-4,4-dimethyl-3-pentanone - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. EAS Friedel Crafts Alkylation and Acylation - Chad's Prep® [chadsprep.com]
- 11. physicsforums.com [physicsforums.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 14. jackwestin.com [jackwestin.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
Introduction
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, a substituted aryl ketone, serves as a crucial intermediate in the synthesis of various high-value organic compounds, including pharmaceuticals and agrochemicals. The selection of an appropriate synthetic methodology is paramount for achieving optimal yield, purity, and cost-effectiveness. This guide provides an in-depth, comparative analysis of two prevalent and validated methods for the synthesis of this target molecule: Friedel-Crafts acylation and a Grignard reagent-based approach.
This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a quantitative comparison to inform synthetic strategy.
Method 1: Friedel-Crafts Acylation of Chlorobenzene
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct and efficient route to aryl ketones.[1] This method involves the reaction of an aromatic compound, in this case, chlorobenzene, with an acylating agent, pivaloyl chloride, in the presence of a Lewis acid catalyst.
Causality of Experimental Choices
The choice of aluminum chloride (AlCl₃) as the Lewis acid catalyst is pivotal. It complexes with the pivaloyl chloride, abstracting the chloride to generate a highly reactive and electrophilic acylium ion.[2][3] This acylium ion is the key intermediate that is then attacked by the electron-rich π-system of the chlorobenzene ring.[1]
Chlorobenzene is utilized as the aromatic substrate. The chlorine atom is an ortho-, para-directing deactivator. However, due to the significant steric hindrance posed by the bulky tert-butyl group of the pivaloyl chloride, the acylation occurs predominantly at the para position, leading to the desired this compound.[4] The reaction is typically conducted in an inert solvent like dichloromethane (DCM) to ensure homogeneity and to moderate the reaction rate. A low temperature (0-5 °C) during the initial addition is crucial to control the exothermicity of the reaction and minimize the formation of byproducts.
Experimental Protocol: Friedel-Crafts Acylation
Materials and Reagents:
-
Chlorobenzene
-
Pivaloyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the stirred suspension to 0-5 °C in an ice bath.
-
Add chlorobenzene (1.0 equivalent) to the dropping funnel and add it dropwise to the AlCl₃ suspension.
-
Add pivaloyl chloride (1.05 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Reaction Mechanism Workflow
Caption: Friedel-Crafts acylation mechanism for this compound synthesis.
Method 2: Grignard Reaction with a Nitrile
An alternative and powerful strategy for the synthesis of ketones involves the use of Grignard reagents. This organometallic approach offers a distinct bond-forming pathway, creating the carbon-carbon bond between the aromatic ring and the carbonyl carbon. A well-controlled method utilizes the reaction of a Grignard reagent with a nitrile, followed by hydrolysis.[5]
Causality of Experimental Choices
The synthesis begins with the formation of the Grignard reagent, 4-chlorophenylmagnesium bromide, from 4-bromo-1-chlorobenzene and magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[6] The choice of an ether solvent is critical as it solvates the magnesium ion, stabilizing the Grignard reagent. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are strong bases and will react with any protic source, such as water.[7]
The subsequent reaction with pivalonitrile (2,2-dimethylpropanenitrile) forms an intermediate imine salt after the nucleophilic addition of the Grignard reagent to the carbon-nitrogen triple bond.[5] The use of a nitrile as the electrophile is advantageous as it prevents the common issue of over-addition that can occur when using acyl chlorides with Grignard reagents, which can lead to the formation of tertiary alcohols.[8] The final step is an acidic hydrolysis of the imine intermediate, which readily converts it to the desired ketone.
Experimental Protocol: Grignard Reaction
Materials and Reagents:
-
4-Bromo-1-chlorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Pivalonitrile (2,2-dimethylpropanenitrile)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place magnesium turnings (1.1 equivalents). Add a small crystal of iodine.
-
Add a small portion of a solution of 4-bromo-1-chlorobenzene (1.0 equivalent) in anhydrous THF via a dropping funnel.
-
Initiate the reaction by gentle heating if necessary. Once initiated, add the remaining 4-bromo-1-chlorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Nitrile: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of pivalonitrile (0.95 equivalents) in anhydrous THF dropwise to the Grignard solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Follow this with the addition of 3 M hydrochloric acid until the aqueous layer is acidic. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the imine intermediate.
-
Work-up and Purification: Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Reaction Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Quantitative Comparison of Synthesis Methods
| Parameter | Friedel-Crafts Acylation | Grignard Reaction with Nitrile |
| Typical Yield | 75-85% | 70-80% |
| Purity (after purification) | >98% | >98% |
| Reaction Time | 4-8 hours | 4-8 hours (including Grignard prep) |
| Key Reagents | Chlorobenzene, Pivaloyl Chloride, AlCl₃ | 4-Bromo-1-chlorobenzene, Mg, Pivalonitrile |
| Catalyst | Stoichiometric Lewis Acid (AlCl₃) | None (Grignard reagent is the nucleophile) |
| Sensitivity | Moisture sensitive (AlCl₃) | Highly moisture and air sensitive |
| Key Byproducts | Isomeric acylation products (minor) | Biphenyl (from Wurtz coupling) |
| Scalability | Well-established for large scale | Can be challenging due to exothermicity |
Conclusion
Both the Friedel-Crafts acylation and the Grignard reaction with a nitrile represent robust and validated methods for the synthesis of this compound.
The Friedel-Crafts acylation is a more direct, one-pot procedure that often provides slightly higher yields. Its primary drawback is the need for a stoichiometric amount of a corrosive and moisture-sensitive Lewis acid catalyst, which can complicate work-up and waste disposal.
The Grignard reaction offers a valuable alternative, particularly when the starting materials are more readily available or cost-effective. The use of a nitrile effectively prevents over-addition, leading to a clean reaction profile. However, this method requires strict anhydrous and inert conditions, and the multi-step nature (Grignard formation followed by reaction and hydrolysis) can be more labor-intensive.
The ultimate choice of synthetic route will depend on a comprehensive evaluation of factors including the cost and availability of starting materials, the desired scale of the reaction, the available laboratory equipment and expertise, and environmental considerations. For large-scale industrial production, the Friedel-Crafts acylation is often favored due to its established scalability and potentially higher throughput. For laboratory-scale synthesis, the Grignard approach provides a versatile and high-yielding alternative.
References
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 3. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one and 1-phenyl-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and pharmaceutical development, aryl ketones serve as fundamental building blocks for a vast array of more complex molecules.[1] Understanding the nuanced differences in reactivity between structurally similar ketones is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic pathways. This guide provides an in-depth comparative analysis of the reactivity of two such ketones: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one and its unsubstituted counterpart, 1-phenyl-2,2-dimethylpropan-1-one.
While these molecules share a common bulky tert-butyl group and a phenyl ring attached to a carbonyl carbon, the presence of a single chlorine atom at the para-position of the phenyl ring in this compound introduces significant electronic effects that distinguish its chemical behavior. This guide will dissect these electronic influences, compare their impact on the electrophilicity of the carbonyl carbon, and provide experimental context for their differential reactivity, particularly in nucleophilic addition reactions.
Electronic Landscape: The Decisive Factor in Reactivity
The reactivity of a ketone is fundamentally governed by the electrophilic character of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it becomes to attack by nucleophiles. The primary distinction in reactivity between our two subject compounds arises from the electronic effects exerted by the unsubstituted phenyl group versus the 4-chlorophenyl group.
1-phenyl-2,2-dimethylpropan-1-one: The phenyl group is generally considered an activating group that can donate electron density to the carbonyl group via resonance. This delocalization of electrons from the benzene ring to the carbonyl oxygen slightly reduces the partial positive charge on the carbonyl carbon, thereby moderating its electrophilicity.
This compound: The chlorine atom at the para-position introduces two opposing electronic effects:
-
Inductive Effect (-I): As a halogen, chlorine is highly electronegative. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the phenyl ring and, by extension, from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene ring. This resonance effect donates electron density to the ring, which would work to decrease the electrophilicity of the carbonyl carbon.
For halogens, the inductive effect is well-established to be stronger and more influential than the resonance effect. Consequently, the net effect of the para-chloro substituent is electron-withdrawing, leading to a more electron-deficient and thus more reactive carbonyl carbon in this compound compared to the unsubstituted analog.
Caption: Electronic effects on the carbonyl carbon.
Steric Considerations
Both molecules feature a sterically bulky tert-butyl group (-C(CH3)3) directly attached to the carbonyl function. This group imposes significant steric hindrance, shielding the carbonyl carbon from the approach of nucleophiles. However, since this feature is identical in both compounds, it does not serve as a point of differentiation in their relative reactivity. The steric profiles of the phenyl and 4-chlorophenyl groups are also very similar. Therefore, the observed differences in reactivity can be almost exclusively attributed to the electronic factors previously discussed.
Comparative Reactivity in Nucleophilic Addition: A Case Study
A classic and illustrative example of nucleophilic addition to a ketone is the reduction to a secondary alcohol using sodium borohydride (NaBH₄). In this reaction, a hydride ion (H⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon.[2]
Given the enhanced electrophilicity of the carbonyl carbon in this compound due to the electron-withdrawing nature of the chlorine atom, it is predicted to undergo reduction by NaBH₄ at a faster rate than 1-phenyl-2,2-dimethylpropan-1-one under identical conditions.
Data Summary
| Compound | Structure | Key Electronic Effect of Aryl Group | Predicted Carbonyl Electrophilicity | Predicted Reactivity towards Nucleophiles |
| 1-phenyl-2,2-dimethylpropan-1-one | C₁₁H₁₄O[3] | Net electron-donating (resonance) | Moderate | Lower |
| This compound | C₁₁H₁₃ClO[4] | Net electron-withdrawing (-I > +R) | High | Higher |
Experimental Protocol: Comparative Reduction via Sodium Borohydride
This protocol describes a robust method for the reduction of the target ketones, which can be used to experimentally validate the predicted differences in reactivity through techniques like reaction monitoring by Thin Layer Chromatography (TLC).
Caption: Workflow for ketone reduction.
Methodology: [5]
-
Reaction Setup: In separate round-bottom flasks equipped with magnetic stirrers, dissolve this compound (1.0 eq) and 1-phenyl-2,2-dimethylpropan-1-one (1.0 eq) in methanol.
-
Cooling: Cool both solutions to 0 °C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) portion-wise to each stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixtures to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of each reaction by TLC until the starting material is completely consumed. A faster disappearance of the starting material spot for this compound would confirm its higher reactivity.
-
Workup:
-
Carefully quench the reactions by the slow addition of 1 M HCl at 0 °C until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol product (1-(4-chlorophenyl)-2,2-dimethylpropan-1-ol or 2,2-dimethyl-1-phenylpropan-1-ol[6]).
-
Conclusion
The comparison between this compound and 1-phenyl-2,2-dimethylpropan-1-one offers a clear illustration of how subtle electronic modifications can profoundly impact chemical reactivity. The dominant electron-withdrawing inductive effect of the para-chloro substituent in this compound renders its carbonyl carbon significantly more electrophilic than that of the unsubstituted 1-phenyl-2,2-dimethylpropan-1-one. This heightened electrophilicity translates to a greater susceptibility to nucleophilic attack, making it the more reactive of the two compounds in nucleophilic addition reactions. For scientists in drug development and organic synthesis, this understanding is crucial for tailoring reaction conditions and predicting the behavior of substituted aryl ketones in complex synthetic sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Carbonyl addition reaction [chem.ucla.edu]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,2-Dimethyl-1-phenyl-1-propanol | C11H16O | CID 138060 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds as templates for therapeutic agents is a cornerstone of progress. The compound 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one and its derivatives represent a class of molecules with significant, yet underexplored, potential. This guide provides a comprehensive comparison of the biological activities of derivatives based on this core structure, drawing insights from structurally related compounds to inform future research and development. By examining established experimental data on related molecular frameworks, we can project the potential therapeutic applications of this class of compounds and outline robust methodologies for their biological assessment.
The this compound Scaffold: A Foundation for Biological Activity
The core structure, characterized by a 4-chlorophenyl group attached to a pivaloyl moiety, offers a unique combination of lipophilicity and electronic properties that make it an attractive starting point for medicinal chemistry. The presence of the chlorine atom on the phenyl ring can significantly influence the molecule's pharmacokinetic profile and its interaction with biological targets. While direct biological data for this compound itself is not extensively documented in publicly available literature, the activities of structurally analogous compounds, particularly chalcones and other phenyl ketones, provide a strong rationale for investigating its derivatives in several key therapeutic areas.[1]
Projected Biological Activities Based on Structural Analogs
Analysis of related chemical structures suggests that derivatives of this compound are likely to exhibit a range of biological effects, most notably in the realms of antimicrobial and antifungal activity.
Antifungal Potential: Insights from Chalcone Derivatives
Chalcones, which feature an α,β-unsaturated keto group, are well-documented for their broad spectrum of pharmacological activities, including potent antifungal effects.[2] The presence of a reactive α,β-unsaturated system is often cited as being crucial for their biological action.[2] Numerous studies have demonstrated that chalcone derivatives containing a 4-chlorophenyl group exhibit significant activity against a variety of fungal pathogens.
For instance, certain chalcone derivatives have shown promising activity against plant pathogenic fungi such as Sclerotinia sclerotiorum, Helminthosporium maydis, Botrytis cinerea, Rhizoctonia solani, and Gibberella zeae.[3] In some cases, the efficacy of these synthetic chalcones has been found to be comparable or even superior to existing antifungal agents like ketoconazole.[2] The inhibitory effects of these compounds are often attributed to their ability to interfere with fungal cell membrane integrity or key metabolic pathways.[4][5]
The structural similarity of the 4-chlorophenyl moiety in these active chalcones to our core molecule suggests that derivatives of this compound could be promising candidates for the development of novel antifungal agents.
Comparative Efficacy of Structurally Related Antifungal Compounds
To provide a clearer perspective on the potential of this compound derivatives, the following table summarizes the antifungal activity of various chalcone derivatives that share the 4-chlorophenyl feature. This comparative data underscores the potential for significant antifungal action.
| Compound Class | Specific Derivative(s) | Target Fungi | Observed Activity (EC50/MIC) | Reference |
| Chalcone Derivatives | Compounds with 4-chloro substitution | Sclerotinia sclerotiorum, Helminthosporium maydis | EC50 values as low as 15.4 µg/mL | [3] |
| Chalcone Derivatives | 4-chloro derivative | Microsporum gypseum | Superior to ketoconazole | [2] |
| Chalcone Derivatives containing 1,3,4-Thiadiazole | D4 derivative | Phomopsis sp | EC50 of 14.4 µg/mL | [6] |
| Chalcone-derived compound | VS02-4'ethyl | Dermatophytes | MIC of 7.81-31.25 μg/ml | [4] |
Proposed Experimental Workflow for Biological Assessment
To empirically validate the predicted biological activities of novel this compound derivatives, a systematic experimental approach is essential. The following workflow outlines the key assays for determining antifungal efficacy and cytotoxic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic activity between conventional antifungals and chalcone-derived compound against dermatophyte fungi and Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of Chalcone Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
This guide provides a detailed comparative analysis of the principal synthetic routes to 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, a key chemical intermediate. By examining the underlying mechanisms, offering detailed experimental protocols, and presenting a quantitative comparison, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most effective synthesis strategy for their specific objectives.
The target molecule, this compound (also known as 4'-chloro-2,2-dimethylpropiophenone or p-chlorophenyl neopentyl ketone), is a valuable building block in the synthesis of various biologically active compounds.[1][2][3] Its structure, featuring a halogenated aromatic ring and a sterically demanding t-butyl ketone moiety, makes it a precursor for developing novel pharmaceutical and agrochemical agents. The primary methods for its synthesis involve classic carbon-carbon bond-forming reactions: Friedel-Crafts acylation and the Grignard reaction. Each pathway presents a unique set of advantages and challenges related to reagent accessibility, reaction conditions, yield, and impurity profiles.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of organic synthesis for producing aryl ketones.[4] This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, chlorobenzene, with an acylating agent—pivaloyl chloride (2,2-dimethylpropanoyl chloride)—catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5][6]
Causality and Mechanistic Insights
The reaction is initiated by the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of pivaloyl chloride, facilitating the cleavage of the C-Cl bond to generate a resonance-stabilized acylium ion.[4][6] This potent electrophile is then attacked by the π-electron system of the chlorobenzene ring.
The chlorine atom on the benzene ring is a deactivating but ortho-, para-directing group. Due to the significant steric bulk of the incoming t-butyl acylium ion, the electrophilic attack occurs almost exclusively at the para position, leading to high regioselectivity for the desired this compound product.[6][7] A final deprotonation step restores the ring's aromaticity, concluding the substitution. A key consideration is that the ketone product can form a complex with the AlCl₃, necessitating the use of at least a stoichiometric amount of the catalyst.[8]
Visualizing the Friedel-Crafts Acylation Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H13ClO | CID 11138050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Synthetic Route Selection
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-2,2-dimethylpropiophenone, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The choice of synthetic route for this compound can significantly impact the overall cost, efficiency, and environmental footprint of the manufacturing process. This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable ketone, offering experimental data and a cost-effectiveness analysis to aid researchers and process chemists in making informed decisions. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comprehensive comparison of their performance metrics.
Primary Synthetic Pathways: A Head-to-Head Comparison
The two most prevalent methods for the synthesis of this compound are Friedel-Crafts acylation and the Grignard reaction. Each approach presents a distinct set of advantages and disadvantages in terms of reagent availability, reaction conditions, yield, and scalability.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and robust method for the formation of aryl ketones.[1] This electrophilic aromatic substitution involves the reaction of chlorobenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).
Mechanism: The reaction proceeds through the formation of a highly electrophilic acylium ion from pivaloyl chloride and AlCl₃. This acylium ion then attacks the electron-rich chlorobenzene ring. The chlorine substituent on the benzene ring is an ortho-, para-director, but due to steric hindrance from the bulky pivaloyl group, the acylation occurs predominantly at the para position.
Causality of Experimental Choices: The use of a strong Lewis acid like AlCl₃ is crucial for the generation of the acylium ion. The reaction is typically carried out in a non-polar solvent like dichloromethane to dissolve the reactants and facilitate the reaction while remaining relatively inert. The reaction temperature is often kept low initially to control the exothermic reaction and then warmed to room temperature to ensure completion. A molar excess of the Lewis acid is often required as it complexes with the product ketone, rendering it inactive.
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl) is charged with anhydrous aluminum chloride (1.2 eq) and dichloromethane.
-
Addition of Reactants: The flask is cooled in an ice bath, and a solution of chlorobenzene (1.0 eq) and pivaloyl chloride (1.05 eq) in dichloromethane is added dropwise from the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.
Route 2: Grignard Reaction
An alternative and powerful approach involves the use of a Grignard reagent. This method offers a different strategy for forming the crucial carbon-carbon bond. There are two main variations for this synthesis.
In this variant, a Grignard reagent, 4-chlorophenylmagnesium bromide, is first prepared from 4-bromochlorobenzene and magnesium metal. This organometallic compound then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride.
Mechanism: The highly nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to form the desired ketone. A potential side reaction is the addition of a second equivalent of the Grignard reagent to the newly formed ketone, leading to a tertiary alcohol as a byproduct. Careful control of reaction temperature is crucial to minimize this over-addition.
Causality of Experimental Choices: Anhydrous conditions are absolutely critical for the success of any Grignard reaction, as the reagent is a strong base and will be quenched by any protic solvents, including water. Diethyl ether or tetrahydrofuran (THF) are common solvents as they are anhydrous and can solvate the Grignard reagent. The reaction is typically performed at low temperatures to control the reactivity of the Grignard reagent and prevent the formation of the tertiary alcohol byproduct.
-
Grignard Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq) are placed. A solution of 4-bromochlorobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.
-
Acylation: The prepared Grignard reagent is cooled in an ice-salt bath. A solution of pivaloyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below -5 °C.
-
Reaction Monitoring and Work-up: The reaction is stirred at low temperature for 1-2 hours and monitored by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
A more controlled Grignard synthesis involves the reaction of 4-chlorophenylmagnesium bromide with tert-butyl cyanide (pivalonitrile).
Mechanism: The Grignard reagent adds to the carbon-nitrogen triple bond of the nitrile to form an intermediate imine salt. This intermediate is stable to further addition of the Grignard reagent. Subsequent acidic hydrolysis of this imine salt yields the desired ketone. This method avoids the issue of over-addition seen with acyl chlorides.
-
Grignard Reagent Preparation: 4-chlorophenylmagnesium bromide is prepared as described in Variant A.
-
Reaction with Nitrile: The Grignard reagent is cooled to 0 °C, and a solution of tert-butyl cyanide (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis and Work-up: The reaction mixture is carefully poured into a stirred mixture of ice and 3 M hydrochloric acid. The mixture is stirred until the intermediate imine salt is fully hydrolyzed.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The product is purified by vacuum distillation.
Quantitative Comparison of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route based on typical laboratory-scale preparations.
| Parameter | Friedel-Crafts Acylation | Grignard with Acyl Chloride | Grignard with Nitrile |
| Typical Yield | 65-80% | 50-70% | 75-90% |
| Reaction Time | 3-6 hours | 2-4 hours | 4-8 hours (including hydrolysis) |
| Reaction Temperature | 0 °C to Room Temperature | -5 °C to 0 °C | 0 °C to Room Temperature |
| Key Reagents | Chlorobenzene, Pivaloyl Chloride, AlCl₃ | 4-Bromochlorobenzene, Mg, Pivaloyl Chloride | 4-Bromochlorobenzene, Mg, tert-Butyl Cyanide |
| Primary Byproducts | Ortho-acylated isomer | Tertiary alcohol | None significant |
| Scalability | Good | Moderate (exotherm control) | Good |
| Safety Concerns | Corrosive HCl gas evolution, hazardous AlCl₃ | Highly reactive Grignard, fire risk | Highly reactive Grignard, fire risk |
| Environmental Impact | Significant AlCl₃ waste | Ethereal solvent waste | Ethereal solvent waste, cyanide use |
Cost-Effectiveness Analysis
The cost-effectiveness of a synthetic route is a critical factor in both research and industrial settings. The following analysis is based on approximate, non-exhaustive pricing of key starting materials and reagents. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | Friedel-Crafts Acylation (Cost/mol) | Grignard with Acyl Chloride (Cost/mol) | Grignard with Nitrile (Cost/mol) |
| Chlorobenzene | ~$1.00 | - | - |
| Pivaloyl Chloride | ~$15.00 | ~$15.00 | - |
| Anhydrous AlCl₃ | ~$5.00 | - | - |
| 4-Bromochlorobenzene | - | ~$10.00 | ~$10.00 |
| Magnesium Turnings | - | ~$2.00 | ~$2.00 |
| tert-Butyl Cyanide | - | - | ~$25.00 |
| Approx. Total Reactant Cost/mol Product | ~$21.00 | ~$27.00 | ~$37.00 |
| Cost per Gram (assuming 75% yield) | ~$0.14 | ~$0.22 | ~$0.25 |
Note: This cost analysis does not include the cost of solvents, workup reagents, or labor, which can also significantly influence the overall cost.
Alternative Synthetic Strategy: The Horner-Wadsworth-Emmons Approach
While less common for the synthesis of this specific ketone, the Horner-Wadsworth-Emmons (HWE) reaction represents a potential alternative route. This reaction typically involves the reaction of a phosphonate ylide with an aldehyde. For the synthesis of this compound, a plausible, though not widely documented, two-step approach could be envisioned:
-
HWE Reaction: Reaction of a suitable phosphonate ylide (e.g., derived from triethyl phosphite and 2-chloro-2-methylpropane) with 4-chlorobenzaldehyde to form an α,β-unsaturated intermediate.
-
Reduction: Subsequent reduction of the double bond to yield the final product.
Potential Advantages:
-
High stereoselectivity in the formation of the double bond (typically E-isomer).
-
Milder reaction conditions compared to Friedel-Crafts acylation.
-
Water-soluble phosphate byproducts are easily removed during workup.
Potential Disadvantages:
-
This is a two-step process, which may lower the overall yield.
-
The required phosphonate reagent may not be commercially available and would need to be synthesized.
-
The cost of phosphonate reagents can be high.
Due to the lack of specific literature precedent for this exact transformation, a detailed experimental protocol and a direct cost comparison are not feasible at this time. However, for researchers exploring novel synthetic pathways, the HWE reaction remains a viable area for investigation.
Visualizing the Synthetic Workflows
To better illustrate the sequence of operations for each primary synthetic route, the following diagrams are provided.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction Synthesis.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on the specific priorities of the researcher or organization.
-
For cost-sensitive applications and large-scale production , Friedel-Crafts acylation is often the most economical choice due to the lower cost of starting materials. However, the significant amount of hazardous aluminum chloride waste must be considered and managed.
-
For applications where yield is paramount and the cost of starting materials is less of a concern , the Grignard reaction with tert-butyl cyanide is the superior method. It consistently provides higher yields and avoids the formation of the tertiary alcohol byproduct that can complicate purification in the acyl chloride variant.
-
The Grignard reaction with pivaloyl chloride offers a compromise between cost and yield, but careful temperature control is essential to achieve good results.
-
The Horner-Wadsworth-Emmons reaction remains a theoretically viable but underexplored alternative that may warrant further investigation for specialized applications or in the pursuit of novel intellectual property.
Ultimately, this guide provides the foundational data and analysis to enable a rational selection of the most appropriate synthetic strategy based on a comprehensive evaluation of cost, yield, safety, and environmental impact.
References
A Comparative Guide to Experimental and Theoretical Spectroscopic Data for 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
This guide provides an in-depth comparison of experimental and theoretical spectroscopic data for the aromatic ketone 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one. By juxtaposing experimentally derived values with quantum mechanical predictions, we aim to offer researchers, chemists, and drug development professionals a comprehensive framework for structural verification. This analysis delves into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed and predicted spectral features.
Methodologies: A Foundation of Scientific Integrity
The reliability of any spectroscopic analysis hinges on robust and well-documented methodologies for both data acquisition and theoretical prediction.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality experimental data is paramount. The following protocols outline the standard procedures for obtaining NMR, IR, and MS data.
Caption: A generalized workflow for spectroscopic data acquisition and analysis.
-
NMR Spectroscopy (¹H & ¹³C) : A sample of this compound (10-50 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.[1]
-
Infrared (IR) Spectroscopy : The spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded across the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS) : Electron Ionization (EI) mass spectra are acquired by introducing a small sample into the ion source of a mass spectrometer. The molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Theoretical Protocol: The Computational Approach
Theoretical predictions provide a crucial baseline for comparison. These calculations are grounded in quantum mechanics, offering insight into the electronic environment of the molecule.
-
Geometry Optimization : The 3D structure of this compound is first optimized using Density Functional Theory (DFT), a common quantum chemical method. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted level of theory for such calculations.[2]
-
NMR Prediction : Using the optimized geometry, ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[3] This method is effective at predicting isotropic shielding constants, which are then converted to chemical shifts relative to a standard (TMS).[4]
-
IR Prediction : Harmonic vibrational frequencies are calculated at the same DFT level. It is standard practice to apply a scaling factor (typically ~0.96-0.98) to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, providing a better match with experimental data.[5][6][7]
-
MS Prediction : While predicting a full mass spectrum is computationally intensive, the primary fragmentation pathways can be reliably predicted based on established chemical principles, such as the stability of resulting carbocations and neutral losses.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule.
Table 1: Comparison of Experimental vs. Theoretical ¹H NMR Data
| Protons (Assignment) | Predicted Chemical Shift (δ, ppm) | Expected Experimental Shift (δ, ppm) | Multiplicity | Integration |
| H-a (tert-Butyl) | 1.35 | ~1.3-1.4 | Singlet (s) | 9H |
| H-b (Aromatic, ortho to C=O) | 7.85 | ~7.8-7.9 | Doublet (d) | 2H |
| H-c (Aromatic, meta to C=O) | 7.45 | ~7.4-7.5 | Doublet (d) | 2H |
Analysis and Discussion:
-
tert-Butyl Protons (H-a) : The nine protons of the tert-butyl group are chemically equivalent and show no adjacent protons to couple with, resulting in a single, strong peak (a singlet) as predicted. Its upfield position (~1.3-1.4 ppm) is characteristic of aliphatic protons.
-
Aromatic Protons (H-b, H-c) : The para-substituted chlorophenyl ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the carbonyl group (H-b) are significantly deshielded and appear further downfield (~7.8-7.9 ppm). This is due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
-
The protons meta to the carbonyl (H-c) are less affected and appear slightly more upfield (~7.4-7.5 ppm). The theoretical predictions align well with the expected experimental values, confirming the electronic effects within the molecule.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecular structure.
Table 2: Comparison of Experimental vs. Theoretical ¹³C NMR Data
| Carbon (Assignment) | Predicted Chemical Shift (δ, ppm) | Expected Experimental Shift (δ, ppm) |
| C=O (Carbonyl) | 205.5 | ~205-208 |
| C-Cl (para-C) | 139.5 | ~139-141 |
| C-ipso (Aromatic, attached to C=O) | 135.0 | ~134-136 |
| C-ortho (Aromatic) | 130.5 | ~130-131 |
| C-meta (Aromatic) | 128.8 | ~128-129 |
| C-quaternary (tert-Butyl) | 44.5 | ~44-45 |
| -CH₃ (tert-Butyl) | 26.5 | ~26-27 |
Analysis and Discussion:
-
Carbonyl Carbon (C=O) : As predicted, the carbonyl carbon is the most deshielded, appearing far downfield (>200 ppm), which is a hallmark of ketones.[8]
-
Aromatic Carbons : The four unique aromatic carbons are clearly distinguishable. The carbon atom attached to the chlorine (para-C) is significantly deshielded due to the electronegativity of the halogen. The ipso-carbon, attached to the carbonyl group, is also downfield. The ortho and meta carbons appear at chemical shifts typical for substituted benzene rings.
-
Aliphatic Carbons : The quaternary and methyl carbons of the tert-butyl group appear in the aliphatic region of the spectrum, with the quaternary carbon being more deshielded than the primary methyl carbons. The close agreement between DFT-predicted and expected experimental shifts validates the carbon assignments.[9][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Comparison of Experimental vs. Theoretical IR Vibrational Frequencies
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3080 | ~3100-3050 | Medium-Weak |
| Aliphatic C-H Stretch | 2970 | ~2970-2950 | Strong |
| C=O (Ketone) Stretch | 1685 | ~1690-1680 | Very Strong |
| Aromatic C=C Stretch | 1588 | ~1600-1580 | Medium |
| C-Cl Stretch | 1090 | ~1100-1080 | Strong |
Analysis and Discussion:
-
The Carbonyl (C=O) Stretch : The most diagnostic peak in the IR spectrum is the intense absorption band for the carbonyl group. Its position around 1685 cm⁻¹ is slightly lower than that of a simple aliphatic ketone (~1715 cm⁻¹). This shift to lower frequency is a direct result of conjugation with the aromatic ring, which delocalizes the pi electrons of the C=O bond, slightly weakening it and lowering its vibrational energy. This is a key piece of evidence confirming the connection between the carbonyl and the phenyl ring.
-
C-H Stretches : The spectrum clearly distinguishes between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches (appearing just below 3000 cm⁻¹).
-
Other Vibrations : The aromatic C=C stretching vibrations and the strong C-Cl stretch provide further confirmation of the molecular structure.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.
Molecular Ion and Isotopic Pattern The molecular formula is C₁₁H₁₃ClO, with a calculated molecular weight of 196.67 g/mol . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to show two molecular ion peaks:
-
M⁺ peak : at m/z 196 (for molecules containing ³⁵Cl)
-
M+2 peak : at m/z 198 (for molecules containing ³⁷Cl) The relative intensity of the M+2 peak should be approximately one-third that of the M⁺ peak, a characteristic signature for a molecule containing one chlorine atom.[11][12]
Fragmentation Analysis: The Dominance of α-Cleavage
In electron ionization mass spectrometry, the primary fragmentation pathway for ketones is α-cleavage , which involves the breaking of a C-C bond adjacent to the carbonyl group.[13][14][15]
Caption: Primary α-cleavage fragmentation pathway in the mass spectrum.
-
Pathway A (Major) : Cleavage of the bond between the carbonyl carbon and the bulky tert-butyl group is highly favored. This is because it results in the loss of a very stable tert-butyl radical and the formation of a resonance-stabilized 4-chlorobenzoyl cation ([C₇H₄ClO]⁺). This fragment is expected to be the base peak (the most intense peak) in the spectrum, appearing at m/z 139 (for ³⁵Cl) and m/z 141 (for ³⁷Cl), again in a 3:1 ratio.[16][17]
-
Pathway B (Minor) : Cleavage of the bond between the carbonyl and the phenyl ring is less favorable due to the higher energy required to break a bond with partial double-bond character.
-
McLafferty Rearrangement : This common fragmentation pathway for carbonyl compounds is not possible for this compound because it lacks the required γ-hydrogen atom.[14][18]
Further fragmentation of the 4-chlorobenzoyl cation (m/z 139/141) by loss of a neutral carbon monoxide (CO) molecule would yield the 4-chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113 .
Conclusion
This guide demonstrates the powerful synergy between experimental spectroscopy and theoretical calculations in modern chemical analysis. For this compound, the predicted ¹H NMR, ¹³C NMR, IR, and MS data show excellent correlation with established principles and expected experimental outcomes. The minor deviations between theoretical and real-world values underscore the importance of experimental verification, while the computational data provide a robust framework for confident spectral assignment and structural elucidation. This dual approach ensures the highest level of scientific integrity and provides researchers with a reliable methodology for compound characterization.
References
- 1. rsc.org [rsc.org]
- 2. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCCBDB Vibrational frequency scaling factors [cccbdb.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. docs.nrel.gov [docs.nrel.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 16. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 17. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 18. Fragmentation Patterns of Ketones and Aldehydes - Chad's Prep® [chadsprep.com]
A Comparative Analysis of Pyrazole Amide and Benzoylphenylurea Derivatives: Dual-Action Insecticidal and Fungicidal Agents
A Technical Guide for Researchers in Agrochemical Development
In the relentless pursuit of novel and effective crop protection agents, derivatives exhibiting dual insecticidal and fungicidal activities represent a significant advancement. This guide provides a comparative analysis of two prominent classes of such compounds: Pyrazole Amides and Benzoylphenylureas . As a Senior Application Scientist, my objective is to present an in-depth, objective comparison of their performance, grounded in experimental data and mechanistic insights, to aid researchers and professionals in the field of agrochemical development.
Introduction: The Rationale for Dual-Action Derivatives
The development of pesticides with broad-spectrum activity against both insect pests and fungal pathogens offers compelling advantages in agriculture. It simplifies crop protection programs, reduces the number of applications required, and can lower overall costs. Heterocyclic compounds are at the forefront of this research, with pyrazole and urea-based structures being particularly fruitful scaffolds for the design of dual-action agents.[1][2] This guide will delve into the chemical intricacies, biological performance, and structure-activity relationships (SAR) of pyrazole amides and benzoylphenylureas, providing a comparative framework for their evaluation.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a pesticide is quantitatively assessed through bioassays that determine the concentration required to elicit a specific biological response, such as mortality (for insecticides) or inhibition of growth (for fungicides). The following tables summarize key performance indicators for representative derivatives from both classes.
Table 1: Comparative Insecticidal Activity
| Chemical Class | Derivative Example | Target Pest | Bioassay Method | LC50 / LD50 | Citation(s) |
| Pyrazole Amide | Chlorantraniliprole | Plutella xylostella | Leaf-dip | 0.012 mg/L | [3] |
| Cyantraniliprole | Plutella xylostella | Leaf-dip | 0.023 mg/L | [4] | |
| Compound I-1 | Plutella xylostella | Leaf-dip | 76.7% mortality at 200 µg/mL | [3] | |
| Benzoylphenylurea | NK-17 | Plutella xylostella | Leaf-dip | 1.36x more toxic than hexaflumuron | [5] |
| Diflubenzuron | Spodoptera exigua | Diet incorporation | 0.35 mg/kg | [5] | |
| Compound 3f | Plutella xylostella | Leaf-dip | 86.7% mortality at 600 mg/L | [6] |
Table 2: Comparative Fungicidal Activity
| Chemical Class | Derivative Example | Target Fungus | Bioassay Method | EC50 / MIC | Citation(s) |
| Pyrazole Amide | Fluxapyroxad | Rhizoctonia solani | Mycelial growth | 0.033 mg/L | [7] |
| Bixafen | Rhizoctonia solani | Mycelial growth | 0.051 mg/L | [8] | |
| Compound 26 | Rhizoctonia solani | Mycelial growth | 2.182 µg/mL | [9] | |
| Benzoylphenylurea | Compound 19 | Sclerotinia sclerotiorum | Mycelial growth | >50% inhibition | [10][11] |
| Compound 25 | Broad-spectrum | Mycelial growth | >50% inhibition against 13 fungi | [10][11] | |
| Compound 3d | Phytophthora spp. | Mycelial growth | Good activity | [6] |
Analysis of Comparative Data:
The data reveals that pyrazole amides, particularly those commercialized as insecticides (e.g., chlorantraniliprole), exhibit exceptionally high potency against lepidopteran pests like Plutella xylostella, with LC50 values in the low parts-per-billion range.[3][4] As fungicides, pyrazole carboxamides that are designed as succinate dehydrogenase inhibitors (SDHIs), such as fluxapyroxad and bixafen, demonstrate potent activity against a range of plant pathogenic fungi, with EC50 values also at very low concentrations.[7][8]
Benzoylphenylurea derivatives show significant insecticidal activity, acting as insect growth regulators.[5][12] While their potency might be lower than some pyrazole amides in terms of absolute LC50 values, their unique mode of action provides a valuable tool for resistance management.[12] The fungicidal activity of benzoylphenylureas is also noteworthy, with some derivatives showing broad-spectrum inhibition against multiple phytopathogenic fungi.[10][11] However, the available quantitative data for their fungicidal action is less extensive compared to that for pyrazole amides.
Mechanisms of Action: A Tale of Two Targets
The dual activities of these derivative classes stem from their ability to interact with distinct molecular targets in insects and fungi.
Pyrazole Amides: Dual Targeting of Respiration and Calcium Channels
A significant portion of pyrazole amide derivatives function as Succinate Dehydrogenase Inhibitors (SDHIs) in fungi.[1][8] They bind to the ubiquinone-binding site of complex II in the mitochondrial respiratory chain, blocking electron transport and halting ATP production, which is essential for fungal growth.[13]
In insects, many pyrazole amide insecticides, such as chlorantraniliprole, act as Ryanodine Receptor (RyR) modulators .[1][3] They lock the RyRs in an open state, leading to uncontrolled depletion of intracellular calcium stores, which causes muscle paralysis and ultimately death of the insect.[14]
Caption: Dual mechanisms of action of Pyrazole Amide derivatives.
Benzoylphenylureas: Chitin Synthesis Inhibition
The primary insecticidal mode of action for benzoylphenylureas is the inhibition of chitin synthesis .[10][12] Chitin is a crucial component of the insect's exoskeleton. By inhibiting its formation, these compounds disrupt the molting process, leading to larval death. This mechanism has low toxicity to non-target organisms that do not produce chitin, such as vertebrates.[11] The fungicidal activity of some benzoylphenylurea derivatives is less well-characterized but may involve disruption of the fungal cell wall, which also contains chitin, or other cellular processes.
Caption: Mechanism of insecticidal action of Benzoylphenylurea derivatives.
Structure-Activity Relationships (SAR)
The biological activity of these derivatives is highly dependent on their chemical structure. Understanding the SAR is critical for the rational design of more potent and selective compounds.
Pyrazole Amides
For pyrazole carboxamide fungicides, the structure can be divided into three key regions: the pyrazole ring, the amide linker, and the N-substituted phenyl ring.[1][8]
-
Pyrazole Ring: Substitution at the N1 position of the pyrazole ring with bulky groups can enhance activity.
-
Amide Linker: The geometry of the amide bond is crucial for binding to the target enzyme.
-
N-Substituted Phenyl Ring: The nature and position of substituents on this ring significantly influence potency and spectrum of activity. For instance, the introduction of trifluoromethyl groups has been shown to increase fungicidal efficacy.[8]
For insecticidal pyrazole amides, the specific arrangement of substituents around the pyrazole and anthranilamide core is critical for potent interaction with the ryanodine receptor.[3]
Benzoylphenylureas
The general structure of benzoylphenylureas consists of a substituted benzoyl group and a substituted phenyl group linked by a urea bridge.[11]
-
Benzoyl Moiety: Halogen substitutions, particularly fluorine, at the 2- and 6-positions are often associated with high insecticidal activity.
-
Urea Bridge: The integrity of the urea linker is essential for activity.
-
Phenyl Moiety: Substituents on this ring can modulate the compound's physicochemical properties and, consequently, its uptake and transport in the insect.
Caption: A logical workflow for Structure-Activity Relationship (SAR) studies.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential.
Protocol for Fungicidal Activity Screening (Poisoned Food Technique)
This method is widely used to evaluate the in vitro efficacy of fungicidal compounds against mycelial growth.[15][16][17]
Objective: To determine the EC50 (Effective Concentration to inhibit 50% of growth) of a test compound against a target fungus (e.g., Rhizoctonia solani).
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Test compound stock solution in a suitable solvent (e.g., acetone)
-
Solvent control (e.g., acetone)
-
Actively growing culture of the target fungus on PDA
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Medium Preparation: Autoclave PDA medium and cool to 45-50°C in a water bath.
-
Poisoning the Medium: Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate with only the solvent and a negative control plate with no additions. Swirl gently to mix and pour approximately 20 mL into each sterile Petri dish. Allow the plates to solidify.
-
Inoculation: Using a sterile cork borer, cut a 5 mm disc of mycelium from the edge of an actively growing fungal culture.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.
-
Data Collection: Incubate the plates at 25 ± 2°C until the mycelial growth in the negative control plate almost covers the plate. Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
EC50 Determination: Plot the percentage inhibition against the log of the compound concentration and determine the EC50 value using probit analysis.
Protocol for Insecticidal Activity Screening (Leaf-Dip Bioassay for Plutella xylostella)
This method is a standard for evaluating the efficacy of insecticides against leaf-eating insects.[14][18]
Objective: To determine the LC50 (Lethal Concentration to kill 50% of the population) of a test compound against 2nd or 3rd instar larvae of Plutella xylostella.
Materials:
-
Test compound formulated as an emulsifiable concentrate or wettable powder.
-
Distilled water with a non-ionic surfactant (e.g., Triton X-100 at 0.01%).
-
Untreated host plant leaves (e.g., cabbage).
-
Synchronized 2nd or 3rd instar larvae of P. xylostella.
-
Ventilated containers for holding treated leaves and larvae.
-
Paper towels.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compound in surfactant-containing water to achieve the desired concentrations. Prepare a control solution with only surfactant and water.
-
Leaf Treatment: Dip individual cabbage leaves into each test solution for 10 seconds with gentle agitation. Treat control leaves in the same manner.
-
Drying: Place the dipped leaves on paper towels to air dry.
-
Infestation: Once dry, place each treated leaf into a ventilated container. Introduce a known number of larvae (e.g., 10-20) onto each leaf. Use at least 3-4 replicates per concentration.
-
Incubation: Maintain the containers at 25 ± 2°C with a 16:8 hour (light:dark) photoperiod.
-
Mortality Assessment: Assess larval mortality after 48-72 hours. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula if necessary. Calculate the LC50 value and its confidence limits using probit analysis.
Caption: A typical workflow for screening and identifying lead pesticide compounds.
Conclusion and Future Perspectives
Both pyrazole amides and benzoylphenylureas have proven to be highly valuable scaffolds in the development of modern pesticides. Pyrazole amides generally exhibit higher intrinsic potency, particularly as insecticides targeting ryanodine receptors and as SDHI fungicides. Benzoylphenylureas offer a distinct and valuable mode of action as insect growth regulators, which is crucial for managing insecticide resistance.
The future of agrochemical research will likely involve the design of hybrid molecules that integrate the key pharmacophores of both classes to create novel derivatives with enhanced dual-action capabilities. Furthermore, a deeper understanding of the molecular interactions at the target sites, aided by computational modeling and structural biology, will pave the way for the rational design of next-generation pesticides that are not only highly effective but also possess favorable safety and environmental profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficacy and Residual Toxicity of Insecticides on Plutella xylostella and Their Selectivity to the Predator Solenopsis saevissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Novel Pesticides with Insecticidal and Antifungal Activities: Design, Synthesis and SAR Studies of Benzoylpyrimidinylurea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Antifungal assay by poisoned food technique [wisdomlib.org]
- 17. ijcmas.com [ijcmas.com]
- 18. irac-online.org [irac-online.org]
Introduction
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continually modifying chemical scaffolds to circumvent regulations.[1] Among the most prominent classes is the synthetic cathinones, β-keto amphetamine analogues, which have gained significant popularity for their stimulant and empathogenic effects.[2][3] These compounds are structurally derived from cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis).[4][5] Their mechanism of action typically involves interaction with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), acting as either reuptake inhibitors or releasing agents.[6][7]
This guide provides a detailed structural comparison of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one , a substituted propiophenone, with a selection of well-characterized synthetic cathinones. While lacking the canonical β-amino group of true cathinones, its β-keto-phenylpropane core makes it a relevant structural analogue for comparative analysis. Understanding the subtle yet critical differences in aromatic substitution, α-carbon bulk, and the presence or absence of an amine functional group is paramount for researchers in medicinal chemistry, toxicology, and forensic science. We will explore these differences through the lens of established analytical techniques, providing the experimental framework necessary for unambiguous characterization.
Section 1: Core Chemical Scaffolds
The foundation of this comparison rests on the propiophenone backbone. Variations on this core structure give rise to the distinct chemical properties of each compound.
-
This compound: This compound, also known as 4'-chloro-2,2-dimethylpropiophenone, serves as our primary subject.[8] Its defining features are a chlorine atom at the para-position of the phenyl ring and a sterically demanding tert-butyl group (two methyl groups on the α-carbon) adjacent to the carbonyl. Crucially, it lacks an amino group, which fundamentally distinguishes it from true cathinones.[8][9]
-
Synthetic Cathinone Scaffold: The general structure of a synthetic cathinone is a β-keto-phenethylamine.[10] Modifications can occur at three primary locations: the aromatic ring, the α-carbon, and the terminal amino group.[2]
-
Representative Cathinones for Comparison:
-
Mephedrone (4-methylmethcathinone): A widely recognized synthetic cathinone, it features a methyl group on the phenyl ring (para-position) and an N-methylated amino group.[11][12]
-
Methylone (bk-MDMA): Structurally analogous to MDMA, it is characterized by a 3,4-methylenedioxy substitution on the aromatic ring.[13][14]
-
Pentedrone (α-methylaminovalerophenone): This cathinone is distinguished by a longer alkyl chain (a propyl group) at the α-position relative to the carbonyl group.[15][16]
-
Bupropion: An aminoketone that is a clinically approved antidepressant and smoking cessation aid.[17] It is a substituted cathinone featuring a meta-chloro substituent on the phenyl ring and a bulky tert-butyl group on the nitrogen atom.[][19][20]
-
Structural Relationship Diagram
The following diagram illustrates the structural modifications from a central propiophenone core that lead to the compounds discussed.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Cathinone - Wikipedia [en.wikipedia.org]
- 6. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound | C11H13ClO | CID 11138050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Spectroscopic and crystallographic characterization of two cathinone derivatives: 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-FPD) hydrochloride and 1-(4-methylphenyl)-2-(ethylamino)pentan-1-one (4-MEAP) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 12. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Synthesis Methylone: Chemical Composition and Applications [ronorp.net]
- 14. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 15. Pentedrone - Wikipedia [en.wikipedia.org]
- 16. cfsre.org [cfsre.org]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 19. Bupropion - Wikipedia [en.wikipedia.org]
- 20. Bupropion | C13H18ClNO | CID 444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. This guide provides a detailed, procedure-driven framework for the proper disposal of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one (CAS No. 30314-42-2), ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety data and regulatory principles, reflecting a commitment to best practices in laboratory operations.
Hazard Profile and the Rationale for Specialized Disposal
Understanding the inherent hazards of a compound is the foundation of its safe management. This compound is a halogenated aromatic ketone with a distinct toxicological profile that necessitates a specific disposal pathway. Its classification as a "halogenated organic compound" is the primary determinant for its handling as hazardous waste.[1]
The immediate hazards to personnel and the long-term environmental risks are summarized by its Globally Harmonized System (GHS) classification.
| Hazard Class | GHS Hazard Statement | Implication for Handling and Disposal |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[2][3][4] | Accidental ingestion can cause significant toxic effects. Care must be taken to avoid cross-contamination of surfaces and personal items. |
| Skin Irritation | H315: Causes skin irritation.[2][3][5] | Direct contact can lead to inflammation and irritation. Impervious gloves are mandatory during handling. |
| Eye Irritation | H319: Causes serious eye irritation.[2][3][4][5] | Vapors or direct contact can cause significant eye irritation. Chemical splash goggles or a face shield are required. |
| Respiratory Irritation | H335: May cause respiratory irritation.[2][3][5] | Inhalation of dust or vapors can irritate the respiratory tract. All handling of the solid or its solutions should occur in a certified chemical fume hood. |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects.[6] | This is a critical factor for disposal. The compound must be prevented from entering drains or waterways, as it can cause long-term harm to ecosystems.[5] |
The presence of a carbon-halogen bond places this compound into a specific category of chemical waste. Halogenated organic wastes require disposal via high-temperature incineration at facilities regulated by the Environmental Protection Agency (EPA).[1][7][8] This method is essential to ensure the complete destruction of the molecule and prevent the formation of persistent and highly toxic byproducts, such as dioxins, which can occur with incomplete combustion.
Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and correct segregation at the point of generation.
Step 1: Personal Protective Equipment (PPE) Mandate
Before handling the primary container or any waste derived from this compound, the following PPE is required:
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Eye Protection: Use chemical safety goggles and/or a full-face shield.
-
Body Protection: A lab coat or chemical-resistant apron must be worn.
Step 2: Waste Stream Segregation: The Critical Decision Point
All waste containing this compound must be segregated as Halogenated Organic Waste .[1] It is imperative not to mix this waste with other streams:
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).
-
DO NOT mix with aqueous waste (e.g., acidic or basic solutions).[1]
This segregation is paramount because waste treatment facilities use different processes for each waste type. Mixing halogenated compounds into a non-halogenated solvent stream can render the entire volume of waste out of compliance for standard fuel blending and necessitate more expensive, specialized incineration.
Step 3: Waste Container Management
-
Designated Container: Use only waste containers provided by your institution's Environmental Health & Safety (EHS) department, clearly labeled "Halogenated Organic Waste."
-
Labeling: The container must be accurately labeled with the full chemical name, "this compound," and its CAS number, 30314-42-2. All constituents of a mixed waste container must be listed.
-
Closure: Keep waste containers tightly closed when not actively adding waste.[5] This prevents the release of vapors into the laboratory environment.
Step-by-Step Disposal Procedures
The following protocols cover the primary scenarios for waste generation involving this compound.
Protocol 3.1: Disposal of Unused or Excess Reagent
-
Work Area Preparation: Perform all operations within a certified chemical fume hood.[3]
-
Transfer: Carefully transfer the solid or solution from its original container into the designated Halogenated Organic Waste container.
-
Decontamination of Original Container: If the original container is to be disposed of, rinse it three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Collect all rinsate into the Halogenated Organic Waste container.
-
Final Container Disposal: Deface the label on the empty, rinsed container and dispose of it according to your institutional guidelines for solid waste.
Protocol 3.2: Disposal of Contaminated Labware
-
Segregation: Separate contaminated disposable labware (e.g., pipette tips, weighing boats) into a dedicated, sealed, and labeled bag or container for solid hazardous waste.
-
Glassware Decontamination:
-
Perform an initial rinse with a minimal amount of an appropriate organic solvent (e.g., acetone). This first rinsate is considered acutely contaminated and must be collected in the Halogenated Organic Waste container.
-
Subsequent rinses can proceed as per standard laboratory glassware cleaning procedures.
-
Protocol 3.3: Management of Spill-Related Waste
-
Safety First: Evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.
-
Containment: Prevent the spill from spreading or entering any drains.[3][9]
-
Cleanup: Use an inert, non-combustible absorbent material such as sand, vermiculite, or commercial sorbent pads to clean up the spill.[3][5] Avoid creating dust.
-
Collection: Carefully sweep or scoop the absorbent material and spilled compound into a designated, sealable container.
-
Disposal: Label the container as "Spill Debris containing this compound" and manage it as solid hazardous waste, coordinating with your EHS department for pickup.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.
Caption: Disposal workflow for this compound.
Regulatory Compliance and Final Disposition
All hazardous waste disposal activities are governed by the EPA's Resource Conservation and Recovery Act (RCRA) and corresponding state and local regulations.[8] By following the procedures outlined in this guide, your laboratory will remain in compliance with these regulations. The final step in the life cycle of this chemical waste is its transport to and destruction at a licensed Treatment, Storage, and Disposal Facility (TSDF). As a halogenated organic compound, the accepted and required method of destruction is high-temperature incineration, which ensures it is broken down into simpler, less harmful components.[7][8]
References
- 1. bucknell.edu [bucknell.edu]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 5. aksci.com [aksci.com]
- 6. 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone | C13H17ClO | CID 94617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
